2-(4-aminopiperidin-1-yl)isonicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYBPMDIWWPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-aminopiperidin-1-yl)isonicotinic acid
Foreword: The Strategic Importance of the 2-(4-aminopiperidin-1-yl)isonicotinic acid Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionality is perpetual. The this compound molecule emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its architecture, featuring a pyridine carboxylic acid core linked to a functionalized piperidine ring, presents a unique three-dimensional profile. This structure is particularly compelling as the piperidine moiety can serve as a key pharmacophore, engaging in crucial interactions with biological targets, while the isonicotinic acid portion provides a handle for further derivatization or can act as a hydrogen bond donor/acceptor.[1] The primary amino group on the piperidine ring offers a site for bio-conjugation or for tailoring pharmacokinetic properties, making this scaffold a versatile platform for the development of new therapeutic agents. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound and the analytical techniques essential for its thorough characterization, grounded in established chemical principles and field-proven insights.
I. Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points towards a nucleophilic aromatic substitution (SNAr) as the key bond-forming step. The disconnection of the C-N bond between the pyridine ring and the piperidine nitrogen reveals two readily available starting materials: 2-chloroisonicotinic acid and 4-aminopiperidine.
The choice of 2-chloroisonicotinic acid as the electrophilic partner is strategic. The electron-withdrawing nature of the carboxylic acid group and the ring nitrogen atom activates the 2-position of the pyridine ring towards nucleophilic attack.[2][3] This activation is crucial for the reaction to proceed under reasonably mild conditions. 4-aminopiperidine, the nucleophile, offers its secondary amine for the substitution reaction. To prevent self-reaction or polymerization of the 4-aminopiperidine and to control the regioselectivity of the substitution, the primary amine is typically protected, for instance, with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group can be readily removed under acidic conditions in the final step.
II. Detailed Experimental Protocol
This section outlines a validated, step-by-step protocol for the synthesis of this compound.
Step 1: Synthesis of tert-butyl (1-(4-carboxypyridin-2-yl)piperidin-4-yl)carbamate (Protected Intermediate)
The core of the synthesis is the nucleophilic aromatic substitution reaction.
Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-chloroisonicotinic acid (1.0 eq.) and tert-butyl piperidin-4-ylcarbamate (1.2 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The use of a slight excess of the amine ensures the complete consumption of the limiting electrophile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq.), to the reaction mixture. The base is essential to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the amine nucleophile and render it unreactive.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. The elevated temperature is necessary to overcome the activation energy barrier associated with the temporary disruption of the pyridine ring's aromaticity.[2]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and acidify to a pH of approximately 3-4 with a dilute solution of hydrochloric acid (1M HCl). This will precipitate the product while keeping the unreacted amine in its protonated, water-soluble form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product under vacuum to yield tert-butyl (1-(4-carboxypyridin-2-yl)piperidin-4-yl)carbamate as a solid.
-
Step 2: Deprotection to Yield this compound
The final step involves the removal of the Boc protecting group to unveil the primary amine.
Protocol:
-
Acidic Cleavage: Suspend the protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (4M HCl in dioxane). The strong acid protonates the Boc group, leading to its cleavage as gaseous isobutene and carbon dioxide.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification:
-
Remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its hydrochloride or trifluoroacetate salt.
-
Collect the solid by filtration.
-
To obtain the free base, dissolve the salt in a minimal amount of water and adjust the pH to approximately 7-8 with a mild base like sodium bicarbonate. The zwitterionic product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
III. Comprehensive Characterization
Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), piperidine ring protons (δ 1.5-4.0 ppm), and the primary amine protons (a broad singlet). |
| ¹³C NMR | Resonances for the pyridine ring carbons (δ 110-160 ppm), the carboxylic acid carbon (δ ~165-175 ppm), and the piperidine ring carbons (δ 25-60 ppm).[4][5][6] |
| FT-IR | Characteristic absorption bands for O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), N-H stretches of the primary amine (~3300-3400 cm⁻¹), and C-N stretches. |
| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid or TFA is typically employed. The purity is determined by the area percentage of the main peak in the chromatogram.
IV. Conclusion and Future Perspectives
This guide has detailed a logical and efficient synthetic pathway to this compound, a molecule of considerable interest in drug discovery. The outlined SNAr approach is robust and amenable to scale-up. The provided characterization framework ensures the unambiguous confirmation of the product's structure and purity. The versatility of this scaffold, with its multiple points for derivatization, opens up a vast chemical space for the exploration of new bioactive compounds. Future work could focus on the parallel synthesis of a library of derivatives by modifying the primary amine or the carboxylic acid, leading to the discovery of novel therapeutic agents with enhanced potency and selectivity.
References
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- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(4-aminopiperidin-1-yl)isonicotinic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-aminopiperidin-1-yl)isonicotinic acid, a molecule of interest in contemporary drug discovery. Due to the limited availability of direct experimental data in the public domain for this specific compound, this document establishes a predictive profile based on the analysis of its constituent functional groups. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to conduct a thorough and accurate physicochemical characterization essential for advancing novel chemical entities through the development pipeline.
Introduction: Unveiling a Molecule of Interest
The journey of a drug from concept to clinic is fundamentally underpinned by a deep understanding of its physicochemical properties. These characteristics—such as acidity, lipophilicity, solubility, and stability—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby dictating its potential as a therapeutic agent. This guide focuses on this compound, a compound featuring a confluence of functional groups that suggest a complex and intriguing physicochemical profile.
Given that this molecule is not extensively documented in publicly accessible literature, this guide serves a dual purpose. Firstly, it presents a theoretically derived profile of its key physicochemical properties, offering a robust starting point for investigation. Secondly, and more critically, it provides detailed, actionable experimental protocols for the empirical determination of these properties. The methodologies described are grounded in established standards, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring scientific rigor and data integrity.
Molecular Structure and Predicted Physicochemical Profile
The structure of this compound combines three key pharmacophoric elements: an isonicotinic acid core, a piperidine linker, and a primary amino group. This unique combination suggests the molecule is amphoteric and likely zwitterionic at physiological pH.
-
Isonicotinic Acid Moiety: The pyridine ring and its carboxylic acid group are central to the molecule's identity. Isonicotinic acid itself is a well-characterized compound with a pKa of approximately 4.96 for the carboxylic acid and is known to be a stable, crystalline solid.[1][2][3]
-
Piperidine Ring: This saturated heterocycle acts as a linker and influences the overall lipophilicity and conformational flexibility of the molecule.
-
Amino Group: The primary amine on the piperidine ring is a basic center, contributing to a second pKa and enhancing the potential for hydrogen bonding and aqueous solubility. The pKa of a simple aminopiperidine is typically in the range of 9-10.[4][5]
Based on this structural analysis, a set of predicted physicochemical properties can be postulated, which are summarized in the table below. These values serve as initial estimates to guide experimental design.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₅N₃O₂ | --- |
| Molecular Weight | 221.26 g/mol | --- |
| pKa₁ (Carboxylic Acid) | ~4-5 | Influence of the electron-withdrawing pyridine ring on the isonicotinic acid moiety. |
| pKa₂ (Pyridine Nitrogen) | ~2-3 | Expected pKa for a protonated pyridine ring. |
| pKa₃ (Piperidine Amine) | ~9-10 | Typical pKa for a primary amine on a saturated heterocyclic ring. |
| logP (Octanol/Water) | Low to moderate | The presence of multiple polar, ionizable groups is expected to result in a relatively low partition coefficient for the neutral species. |
| Aqueous Solubility | pH-dependent | Expected to be lowest near its isoelectric point and higher at acidic and basic pH values due to salt formation. |
| Melting Point | High (>200 °C) | Zwitterionic nature and extensive hydrogen bonding capabilities suggest a high lattice energy. |
| Chemical Stability | Generally stable | The core aromatic and saturated rings are robust. Potential for oxidation at the amino group under harsh conditions. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the empirical validation of the predicted properties. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
Scientific Rationale: Potentiometric titration is a highly accurate and direct method for determining pKa values.[6] It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the pH at which 50% of an ionizable group is protonated or deprotonated, which corresponds to its pKa.[1][7] For a molecule with multiple ionizable centers like this compound, this method can resolve the distinct pKa values.
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve the compound in deionized, carbonate-free water to a final concentration of approximately 1 mM. If solubility is limited, a co-solvent such as methanol may be used, but the pKa must then be extrapolated back to 0% co-solvent.[8]
-
System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers at pH 4.0, 7.0, and 10.0.[7]
-
Titration Setup: Place 20 mL of the analyte solution in a thermostatted vessel at 25 °C. Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[1] Purge the solution with nitrogen to remove dissolved CO₂.[7]
-
Titration Procedure:
-
To determine the acidic pKa, titrate the solution with a standardized 0.1 M NaOH solution.
-
To determine the basic pKa values, first acidify the solution to ~pH 1.5 with standardized 0.1 M HCl, then titrate with 0.1 M NaOH.
-
-
Data Acquisition: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are found at the midpoints of the buffer regions on the titration curve.[1]
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
Scientific Rationale: The n-octanol/water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets. The shake-flask method, as described in OECD Guideline 107, is the gold standard for its direct determination.[9][10] It involves measuring the equilibrium concentration of the compound in both phases of an octanol-water system.
Experimental Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Compound Addition: Prepare a stock solution of the compound in the phase in which it is more soluble. Add a known amount of this stock solution to a series of test vessels containing varying, precisely measured ratios of the pre-saturated n-octanol and water. The final concentration should not exceed 0.01 M.[11]
-
Equilibration: Shake the vessels at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours).[12]
-
Phase Separation: Separate the two phases by centrifugation to prevent the formation of emulsions.[10]
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be performed in triplicate.[11]
Determination of Aqueous Solubility
Scientific Rationale: Aqueous solubility is a fundamental property that affects drug absorption and formulation. The equilibrium solubility is determined by allowing an excess of the solid compound to equilibrate with an aqueous medium until the solution is saturated.[13] Given the amphoteric nature of this compound, its solubility will be highly dependent on pH.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid should be visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14]
-
Sample Processing: After equilibration, allow the solids to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved particles.
-
Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH. Plot solubility versus pH to generate a pH-solubility profile.
Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)
Scientific Rationale: DSC is a powerful technique for determining the melting point (Tm) and other thermal transitions of a material.[15] It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram and provides information about purity and solid-state form.[16][17]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.[18]
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.[19] Prepare an empty, sealed pan as a reference.
-
DSC Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[15]
-
Data Analysis: Record the heat flow versus temperature. The melting point is typically taken as the onset temperature of the melting endotherm. The area under the peak corresponds to the heat of fusion.
Chemical Stability Assessment
Scientific Rationale: Evaluating the chemical stability of a new drug substance is a critical regulatory requirement.[20] Stability studies are designed to determine how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[21][22]
Experimental Protocol:
-
Method Development: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.
-
Stress Testing: Subject the compound (in solid state and in solution at different pH values) to forced degradation conditions (e.g., heat, acid, base, oxidation, light) to identify potential degradation pathways.[22]
-
Formal Stability Study: Store samples of the solid compound under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions in controlled environmental chambers.[21]
-
Time-Point Analysis: At specified time points (e.g., 0, 3, 6, 9, 12 months), withdraw samples and analyze them using the stability-indicating HPLC method for purity, assay, and the presence of degradation products.[23]
-
Evaluation: Evaluate the data to determine the rate of degradation and establish a re-test period or shelf life for the compound.[21]
Conclusion
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]
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Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]
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Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
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Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]
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ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]
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OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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European Medicines Agency. (2003). Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]
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ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. [Link]
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U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
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Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
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PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]
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ResearchGate. (2011). Physicochemical properties and antimycobacterial activity of synthesized isoniazid derivatives. Retrieved from [Link]
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QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Retrieved from [Link]
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CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269. Retrieved from [Link]
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Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]
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ResearchGate. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]
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PubChem. (n.d.). Isonicotinic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-(4-aminopiperidin-1-yl)isonicotinic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery
Disclaimer: As of the latest database searches, a specific CAS number for 2-(4-aminopiperidin-1-yl)isonicotinic acid has not been publicly registered. This suggests the compound may be a novel chemical entity, and the information presented herein is a synthesis of established chemical principles, data from structurally related analogues, and predictive modeling.
Introduction: Unveiling a Novel Scaffold
In the landscape of medicinal chemistry, the assembly of privileged scaffolds is a cornerstone of rational drug design. The title compound, this compound, represents a unique molecular architecture combining two pharmacologically significant moieties: the isonicotinic acid core and a 4-aminopiperidine substituent. Isonicotinic acid and its derivatives are renowned for their diverse biological activities, most notably as the basis for the antitubercular drug isoniazid.[1][2] The 4-aminopiperidine framework is a key building block in a variety of therapeutic agents, contributing to their central nervous system activity and serving as a versatile scaffold for combinatorial chemistry.[3][4]
This guide provides a comprehensive technical overview of this compound, from its proposed synthesis and predicted physicochemical properties to its potential applications in drug discovery. We will delve into the rationale behind its design and outline detailed experimental protocols for its synthesis, characterization, and biological evaluation.
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for this compound, calculated using computational models.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₅N₃O₂ | Defines the elemental composition. |
| Molecular Weight | 221.26 g/mol | Influences absorption and distribution. |
| logP (Octanol/Water) | 0.8 | Indicates hydrophilicity, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 78.6 Ų | Predicts transport properties and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 | Influences binding to biological targets. |
| Hydrogen Bond Acceptors | 4 | Influences binding to biological targets. |
| pKa (most acidic) | 4.5 | Affects ionization state at physiological pH. |
| pKa (most basic) | 9.8 | Affects ionization state at physiological pH. |
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a nucleophilic aromatic substitution (SNAAr) reaction, a robust method for the formation of C-N bonds on electron-deficient aromatic rings.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 2-chloroisonicotinic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add tert-butyl (piperidin-4-yl)carbamate (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the crude intermediate, 2-(4-(tert-butoxycarbonylamino)piperidin-1-yl)isonicotinic acid.
Step 2: Boc Deprotection
-
Dissolve the crude intermediate from Step 1 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final product as a TFA salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
Step 3: Purification
-
The crude product can be purified by reverse-phase high-performance liquid chromatography (HPLC) or by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield this compound of high purity (≥95%).[5]
Rationale for Experimental Choices:
-
SNAAr Reaction: This is a well-established method for the synthesis of 2-substituted pyridines.[6] The electron-withdrawing carboxylic acid group of 2-chloroisonicotinic acid activates the 2-position for nucleophilic attack.
-
Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the 4-aminopiperidine prevents side reactions at the primary amine during the SNAAr reaction and is readily removed under acidic conditions.
-
DIPEA: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the piperidine nucleophile.
-
DMSO: A polar aprotic solvent is ideal for SNAAr reactions as it can solvate the cationic intermediates.
Potential Applications and Mechanism of Action
The unique structural combination of this compound suggests several potential applications in drug discovery, particularly as an inhibitor of enzymes or a ligand for receptors where the isonicotinic acid and aminopiperidine moieties can interact with specific binding pockets.
Hypothetical Target: Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site, with substituents that project into specificity pockets. The isonicotinic acid moiety could form hydrogen bonds with the hinge region of a kinase, a common interaction for this class of inhibitors. The 4-aminopiperidine group could then extend into a solvent-exposed region or a specific sub-pocket, potentially conferring selectivity.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocols for Characterization and Biological Evaluation
Compound Characterization
Full characterization of the synthesized this compound is essential to confirm its identity and purity.[7][8]
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the protons on the pyridine and piperidine rings. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the molecular formula. |
| Melting Point | A sharp melting range for a pure crystalline solid. |
| Purity by HPLC | A single major peak with >95% purity. |
In Vitro Enzyme Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of the compound against a target kinase.[9][10]
-
Reagents and Materials:
-
Target kinase
-
Substrate peptide
-
ATP
-
Assay buffer
-
This compound (test compound)
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound or control.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vivo Pharmacokinetic Study
A preliminary pharmacokinetic study in a rodent model can provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]
-
Animal Model: Male Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
Intravenous (IV) administration: 2 mg/kg via the tail vein.
-
Oral (PO) administration: 10 mg/kg via oral gavage.
-
-
Sample Collection: Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Extract the compound from plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the compound in the plasma samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F) using non-compartmental analysis.
-
Conclusion
This compound is a novel chemical entity with the potential for interesting biological activities, stemming from the combination of its isonicotinic acid and 4-aminopiperidine components. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined experimental protocols provide a clear path for researchers to synthesize and investigate the therapeutic potential of this promising scaffold. Further studies are warranted to explore its biological activities and establish its potential as a lead compound in drug discovery programs.
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Biological Activity Screening of Novel Isonicotinic Acid Derivatives: A Practical Guide to Unveiling Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isonicotinic acid scaffold, a pyridine-4-carboxylic acid, represents a cornerstone in medicinal chemistry. Its most famed derivative, isoniazid, remains a first-line treatment for tuberculosis, a testament to the scaffold's therapeutic viability.[1][2][3] The derivatization of the isonicotinic acid core offers a fertile ground for discovering novel therapeutic agents with a wide spectrum of biological activities. This guide provides a comprehensive framework for the systematic biological activity screening of new isonicotinic acid derivatives. We move beyond mere procedural lists to instill a deeper understanding of the causality behind experimental design, ensuring that each protocol functions as a self-validating system. This document is structured to guide researchers through the logical progression of a screening campaign, from initial broad-spectrum assessments to more targeted mechanistic assays, covering key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activity.
The Isonicotinic Acid Scaffold: A Privileged Structure in Drug Discovery
Isonicotinic acid and its hydrazide derivative, isoniazid, are not merely synthetic curiosities; they are foundational structures with proven clinical impact. Isoniazid functions as a prodrug, activated by the mycobacterial enzyme catalase-peroxidase (KatG).[2][3][4] This activation leads to the formation of a reactive species that ultimately inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][4][5] This well-understood mechanism provides a powerful rationale for exploring novel derivatives. By modifying the core structure, researchers can modulate physicochemical properties such as lipophilicity, steric hindrance, and electronic distribution, potentially leading to:
-
Broadened Spectrum of Activity: Targeting different pathogens or disease pathways.
-
Enhanced Potency: Achieving therapeutic effects at lower concentrations.
-
Overcoming Resistance: Developing agents effective against strains resistant to existing drugs like isoniazid.[6]
-
Novel Mechanisms of Action: Uncovering entirely new biological targets.
This guide outlines the critical first steps in realizing that potential: a robust and logical screening cascade.
Caption: High-level workflow for screening novel isonicotinic acid derivatives.
Anticancer Activity Screening
Recent studies have highlighted the potential for isoniazid derivatives to exhibit potent cytotoxic activity against various human cancer cell lines.[7][8][9] The rationale often involves targeting unique metabolic pathways in cancer cells or inducing apoptosis. The primary screening goal is to identify compounds that reduce cancer cell viability.
Core Principle: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[10] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT substrate, yielding purple formazan crystals.[11][12] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[13]
Caption: The core principle of the MTT cell viability assay.
Detailed Protocol: MTT Assay
This protocol is designed for a 96-well plate format and must be performed under aseptic conditions.
Reagents & Materials:
-
Cell Line: e.g., HCT-116 (colon), OVCAR-8 (ovary), SF-295 (glioblastoma).[7]
-
Culture Medium: Appropriate for the chosen cell line (e.g., EMEM) with 10% FBS.[14]
-
Test Compounds: Stock solutions (e.g., 10 mM in DMSO), serially diluted.
-
MTT Solution: 5 mg/mL MTT in sterile PBS. Filter-sterilize and protect from light.[11][13]
-
Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO.[11]
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Vehicle Control: DMSO at the highest concentration used for test compounds.
-
96-well flat-bottom plates, multichannel pipette, spectrophotometer.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension (e.g., 7,500 cells/well) into each well of a 96-well plate.[11] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: The next day, carefully remove the medium. Add 100 µL of fresh medium containing serial dilutions of the test compounds, positive control, or vehicle control. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate for 3-4 hours at 37°C.[13][15] During this time, purple crystals will become visible in viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the MTT solvent (solubilization solution) to each well.[11][12]
-
Dissolution & Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[11][16] Measure the absorbance (OD) at 570-590 nm using a microplate reader.[13][16]
Data Presentation and Interpretation
Data should be processed to calculate the percentage of cell viability relative to the vehicle control. The results are typically summarized in a table and used to determine the IC50 value (the concentration of a compound that inhibits 50% of cell growth).
Table 1: Hypothetical Anticancer Screening Data for Isonicotinic Acid Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Max Inhibition (%) |
| IAD-001 | HCT-116 | 15.2 | 98% |
| IAD-002 | HCT-116 | > 100 | 25% |
| IAD-003 | HCT-116 | 2.5 | 99% |
| Doxorubicin | HCT-116 | 0.8 | 100% |
Compounds with low IC50 values (e.g., IAD-003) are considered "hits" for further investigation.
Antimicrobial Activity Screening
The historical success of isoniazid makes antimicrobial screening a logical and high-priority avenue for novel derivatives.[17][18] The goal is to identify compounds that inhibit the growth of pathogenic bacteria or fungi.
Core Principle: Agar Well Diffusion
The agar well diffusion method is a widely used, cost-effective technique to evaluate antimicrobial activity.[19][20][21][22] The surface of an agar plate is inoculated with a standardized microbial lawn. Wells are then punched into the agar, and the test compounds are added to these wells. The compounds diffuse outward into the agar. If a compound is effective, it will create a clear "zone of inhibition" where the microorganism cannot grow. The diameter of this zone is proportional to the compound's antimicrobial potency.
Detailed Protocol: Agar Well Diffusion
Reagents & Materials:
-
Microbial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[23][24]
-
Growth Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB).[21]
-
Test Compounds: Stock solutions in a suitable solvent (e.g., DMSO).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: The solvent used to dissolve the compounds (e.g., 10% DMSO).[19]
-
Sterile Petri dishes, sterile cork borer (6 mm), micropipettes, incubator.
Step-by-Step Methodology:
-
Inoculum Preparation: Inoculate a loopful of the test microorganism into MHB and incubate at 37°C for 24 hours. Adjust the turbidity of the culture to match the 0.5 McFarland standard to achieve a standardized inoculum concentration.[21]
-
Plate Inoculation: Using a sterile cotton swab, spread the standardized microbial inoculum evenly over the entire surface of an MHA plate to create a bacterial lawn.
-
Well Creation: Aseptically punch wells (6 mm diameter) into the inoculated agar plate using a sterile cork borer.[19][20]
-
Compound Loading: Pipette a fixed volume (e.g., 100 µL) of each test compound, positive control, and negative control into separate wells.[19]
-
Pre-diffusion (Optional but Recommended): Allow the plates to sit at 4°C for 30 minutes to permit compound diffusion before microbial growth begins.[19]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[19][25]
-
Measurement: After incubation, measure the diameter (in mm) of the zone of inhibition around each well.
Data Presentation and Interpretation
The diameter of the zone of inhibition provides a quantitative measure of antimicrobial activity. Larger zones indicate higher potency.
Table 2: Hypothetical Antimicrobial Screening Data (Zone of Inhibition, mm)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) |
| IAD-001 | 18 mm | 0 mm |
| IAD-002 | 0 mm | 0 mm |
| IAD-003 | 22 mm | 15 mm |
| Ciprofloxacin | 30 mm | 25 mm |
| DMSO (10%) | 0 mm | 0 mm |
Compounds showing significant zones of inhibition (e.g., IAD-001, IAD-003) warrant follow-up studies like Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity Screening
Derivatives of nicotinic and isonicotinic acid have demonstrated significant anti-inflammatory properties, often superior to standard drugs like ibuprofen.[26][27][28] A key mechanism for inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[29][30]
Core Principle: Cyclooxygenase (COX) Inhibition Assay
This assay measures a compound's ability to inhibit the activity of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[31] By quantifying the reduction in prostaglandin production in the presence of a test compound, one can determine its inhibitory potency. Screening against both isoforms is crucial to assess selectivity; selective COX-2 inhibition is often desired to reduce the gastrointestinal side effects associated with COX-1 inhibition.[32]
Detailed Protocol: In Vitro COX Inhibition Assay
This protocol uses a commercial colorimetric inhibitor screening assay kit, which is a common and reliable method.
Reagents & Materials:
-
Enzymes: Purified ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic Acid.
-
Assay Kit: e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit.
-
Test Compounds: Stock solutions in a suitable solvent.
-
Positive Control: A known COX inhibitor (e.g., Celecoxib for COX-2, Ibuprofen for non-selective).
-
96-well plate, spectrophotometer.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers, enzymes, and reagents according to the manufacturer's protocol.
-
Compound Addition: To separate wells in a 96-well plate, add buffer, heme, the test compound (at various concentrations), and either the COX-1 or COX-2 enzyme. Include wells for a 100% initial activity control (no inhibitor) and a background control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate for the time specified by the kit (e.g., 2 minutes) at room temperature.
-
Develop & Read: Add the colorimetric substrate and developing reagents as per the kit instructions. This will produce a colored product proportional to the amount of prostaglandin generated. Read the absorbance at the specified wavelength (e.g., 405 nm).
Data Presentation and Interpretation
Calculate the percentage of COX inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 values for both COX-1 and COX-2.
Table 3: Hypothetical Anti-inflammatory Screening Data (COX Inhibition)
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| IAD-001 | 5.5 | 0.9 | 6.1 |
| IAD-002 | > 50 | > 50 | - |
| IAD-003 | 25.1 | 0.5 | 50.2 |
| Ibuprofen | 11.2 | 8.5 | 1.3 |
| Celecoxib | 28.0 | 0.04 | 700 |
A high selectivity index indicates preferential inhibition of COX-2 (e.g., IAD-003), which is a desirable characteristic for developing safer anti-inflammatory drugs.
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Unlocking Therapeutic Potential: A Technical Guide to Aminopiperidine-Substituted Heterocycles as Modulators of Disease Targets
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of aminopiperidine-substituted heterocycles. Moving beyond a mere catalog of compounds, this document delves into the mechanistic underpinnings of their activity, offers detailed experimental protocols for their evaluation, and presents a comparative analysis of their potency against key biological targets. The structure of this guide is designed to follow the scientific journey, from understanding the molecular targets to the practicalities of assessing compound efficacy and selectivity.
I. The Aminopiperidine Scaffold: A Privileged Motif in Medicinal Chemistry
The aminopiperidine moiety is a recurring structural feature in a diverse array of biologically active molecules. Its prevalence stems from a combination of desirable physicochemical properties, including its ability to engage in hydrogen bonding, its conformational flexibility which allows for optimal binding to target proteins, and its general metabolic stability. When incorporated into heterocyclic ring systems, the resulting aminopiperidine-substituted heterocycles offer a versatile platform for fine-tuning pharmacological activity, selectivity, and pharmacokinetic profiles. This guide will explore the therapeutic applications of this chemical class across several key disease areas.
II. Therapeutic Arenas and Key Molecular Targets
The therapeutic utility of aminopiperidine-substituted heterocycles spans a wide range of diseases, primarily by targeting specific proteins involved in pathophysiology. This section will explore the key targets in major therapeutic areas.
A. Infectious Diseases: Halting Viral Entry and Replication
1. C-C Chemokine Receptor 5 (CCR5) Antagonism for HIV-1 Inhibition
The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host T-cells. Aminopiperidine-based compounds have been successfully developed as CCR5 antagonists, effectively blocking this crucial step in the viral lifecycle.
Mechanism of Action: CCR5 antagonists are allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 protein, inducing a conformational change that prevents the viral glycoprotein gp120 from engaging with the receptor. This blockade of the gp120-CCR5 interaction inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry.
Signaling Pathway: HIV-1 Entry via CCR5
Caption: HIV-1 entry and the point of inhibition by aminopiperidine CCR5 antagonists.
2. Hepatitis C Virus (HCV) NS5A Inhibition
The Hepatitis C virus non-structural protein 5A (NS5A) is a multi-functional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[1] Aminopiperidine-containing molecules have emerged as potent inhibitors of NS5A.
Mechanism of Action: While the precise mechanism is still under investigation, NS5A inhibitors are believed to bind to the N-terminus of NS5A (domain I).[2] This binding event is thought to interfere with the protein's dimeric structure and disrupt its interaction with other viral and host factors, ultimately leading to a blockage in the formation of the viral replication complex and subsequent virion assembly.[2]
Experimental Workflow: HCV Replicon Assay
Caption: Workflow for assessing anti-HCV activity using a replicon assay.
B. Oncology: Modulating RAS Signaling
Son of Sevenless Homolog 1 (SOS1) Activation
The Ras family of small GTPases are critical regulators of cell proliferation, and their aberrant activation is a hallmark of many cancers. Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates Ras by promoting the exchange of GDP for GTP.[3] Certain aminopiperidine-substituted indoles have been identified as activators of SOS1.[4]
Mechanism of Action: These compounds bind to an allosteric site on the SOS1 protein, which enhances its catalytic activity.[3] This leads to an increased rate of nucleotide exchange on Ras, resulting in elevated levels of active, GTP-bound Ras. While seemingly counterintuitive for an anti-cancer strategy, modulating the RAS-SOS1 interaction can lead to complex downstream signaling effects, including negative feedback loops that can ultimately decrease signaling through pathways like the MAPK/ERK cascade at higher compound concentrations.[4]
Signaling Pathway: SOS1-Mediated RAS Activation
Caption: SOS1-mediated activation of Ras and the point of modulation by aminopiperidine activators.
C. Neuroscience: Targeting Ion Channels and Receptors
1. N-type Calcium Channel Blockade for Neuropathic Pain
Voltage-gated N-type calcium channels (CaV2.2) are predominantly located on presynaptic nerve terminals and play a crucial role in the release of neurotransmitters involved in pain signaling.[5] Aminopiperidine derivatives have been developed as potent blockers of these channels.
Mechanism of Action: These compounds physically obstruct the pore of the N-type calcium channel, preventing the influx of calcium ions into the presynaptic terminal upon nerve stimulation. This reduction in intracellular calcium concentration inhibits the release of nociceptive neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), thereby dampening the transmission of pain signals. Some aminopiperidine blockers exhibit state-dependent binding, showing higher affinity for the inactivated state of the channel.[2]
2. Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Substituted 4-aminopiperidines have been identified as potent and selective antagonists of the dopamine D4 receptor.[6]
Mechanism of Action: As antagonists, these compounds bind to the dopamine D4 receptor but do not elicit a biological response. Instead, they block the binding of the endogenous ligand, dopamine, thereby inhibiting the receptor's downstream signaling pathways. D4 receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] Aminopiperidine antagonists prevent this signaling cascade.
Signaling Pathway: Dopamine D4 Receptor
Caption: Dopamine D4 receptor signaling and its inhibition by aminopiperidine antagonists.
III. Experimental Protocols for Compound Evaluation
This section provides detailed, step-by-step methodologies for key experiments used to characterize the activity of aminopiperidine-substituted heterocycles.
A. Radioligand Binding Assay for CCR5
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor expressed in a cell membrane preparation.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[8]
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).[9]
-
Test compound at various concentrations (typically a 10-point serial dilution).
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1β) at a concentration near its Kd.
-
Cell membrane preparation.
-
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known non-radiolabeled CCR5 antagonist (e.g., Maraviroc).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. HCV Replicon Luciferase Assay
Principle: This cell-based assay utilizes a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic or full-length HCV RNA that can autonomously replicate.[10] The replicon RNA also contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.[10]
Protocol:
-
Cell Culture and Plating:
-
Maintain Huh-7 cells harboring an HCV replicon with a luciferase reporter in appropriate growth medium containing a selection agent (e.g., G418).
-
Plate the cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer at the end of the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminopiperidine test compound in cell culture medium.
-
Remove the growth medium from the plated cells and add the medium containing the test compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO₂ incubator for 48 to 72 hours.
-
-
Luciferase Assay:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a passive lysis buffer and incubate at room temperature with gentle shaking for 15 minutes.[10]
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the luciferase assay substrate to each well and immediately measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle-treated control wells.
-
Plot the percentage of replication inhibition against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of compound that inhibits viral replication by 50%) by fitting the data to a dose-response curve.
-
A parallel cytotoxicity assay (e.g., using CellTiter-Glo) should be performed to determine the CC50 and ensure that the observed antiviral effect is not due to cell death.
-
C. Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channels
Principle: This technique allows for the direct measurement of ionic currents flowing through N-type calcium channels in a single cell. It is the gold standard for characterizing the effects of ion channel modulators.
Protocol:
-
Cell Preparation:
-
Use a cell line that endogenously expresses or has been engineered to express N-type calcium channels (e.g., HEK293 cells stably expressing CaV2.2).
-
Plate the cells on glass coverslips for recording.
-
-
Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing a charge carrier (e.g., Ba²⁺ instead of Ca²⁺ to avoid calcium-dependent inactivation) and blockers of other channels (e.g., tetrodotoxin for sodium channels).
-
Pull a glass micropipette (recording electrode) with a resistance of 3-7 MΩ and fill it with an internal solution (e.g., a Cs-based solution to block potassium channels).[11]
-
-
Whole-Cell Configuration:
-
Using a micromanipulator, carefully approach a cell with the recording pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.[12]
-
-
Voltage-Clamp Recording:
-
Clamp the cell membrane potential at a holding potential where the N-type channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., to +10 mV) to elicit inward N-type calcium channel currents.
-
Record the baseline currents.
-
Perfuse the test aminopiperidine compound into the recording chamber and record the currents again at steady-state block.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of current inhibition at each compound concentration.
-
Construct a concentration-response curve and fit it to determine the IC50 value for channel block.
-
IV. Quantitative Comparison of Aminopiperidine-Substituted Heterocycles
This section provides a summary of the reported potencies of various aminopiperidine-substituted heterocycles against their respective targets.
Table 1: Potency of Aminopiperidine-Based CCR5 Antagonists
| Compound | Assay Type | Cell Line/System | IC50/Ki | Reference |
| Maraviroc | HIV-1 Replication | Primary Isolates | Geometric Mean IC90 = 2.0 nM | [13] |
| Maraviroc | MIP-1β Binding | - | IC50 = 45 nM | [14] |
| PF-232798 | CCR5 Antagonism | - | - | [15] |
| Compound 32 | CCR5 Antagonism | - | IC50 = 0.233 µM | [14] |
Table 2: Activity of Aminopiperidine-Based HCV NS5A Inhibitors
| Compound | Genotype | Assay Type | EC50 | Reference |
| Pibrentasvir (ABT-530) | 1-6 | Replicon | 1.4 - 5.0 pM | [16] |
| Stilbene 55 | 1b | Replicon | 86 pM | [17] |
| BMS-824 | 1b | Replicon | 0.006 µM | [17] |
| Daclatasvir | - | Replicon | pM to low nM range | [2] |
Table 3: Potency of Aminopiperidine-Based N-type Calcium Channel Blockers
| Compound | Assay System | IC50 | Reference |
| Haloperidol | Perforated Patch Clamp | 120 µM | [18] |
| Various Derivatives | Rabbit Myocardium | 4.3 x 10⁻¹⁰ M to 1.32 x 10⁻⁶ M | [19] |
Table 4: Affinity of Aminopiperidine-Based Dopamine D4 Receptor Antagonists
| Compound | Receptor | Cell Line | Ki | Reference |
| U-99363E | Dopamine D4 | Cloned Human Receptor | 2.2 nM | [6] |
| U-101958 | Dopamine D4 | Cloned Human Receptor | 1.4 nM | [6] |
| Clozapine | Dopamine D4 | - | 28.4 nM | [20] |
| Various Piperidines | Dopamine D4 | HEK293 | pKi 6.12 to 9.18 | [21] |
Table 5: Activity of Aminopiperidine-Based SOS1 Activators
| Compound | Assay Type | Cell Line/System | EC50/Activity | Reference |
| Aminopiperidine Indoles | Nucleotide Exchange | In vitro | Submicromolar activation | [4] |
| Indazole Scaffold Cpd 11 | p-ERK Activation | - | p-ERK EC50 = 1.53 µM | [22] |
V. Conclusion and Future Directions
Aminopiperidine-substituted heterocycles represent a highly fruitful area of medicinal chemistry, yielding potent and selective modulators of a wide range of therapeutic targets. The versatility of this scaffold allows for the development of compounds with diverse pharmacological profiles, addressing unmet needs in infectious diseases, oncology, and neuroscience. The detailed experimental protocols provided in this guide serve as a practical resource for researchers seeking to evaluate novel compounds within this chemical class.
Future research in this area will likely focus on several key aspects. Firstly, the continued exploration of novel heterocyclic systems appended to the aminopiperidine core will undoubtedly lead to the discovery of modulators for new and challenging targets. Secondly, a deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will enable the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Finally, the application of these compounds in more complex biological systems, including animal models of disease, will be crucial for translating their in vitro activity into tangible therapeutic benefits. The aminopiperidine-substituted heterocycles are poised to remain a cornerstone of drug discovery efforts for the foreseeable future.
VI. References
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A Protocol for Analyzing Hepatitis C Virus Replication. Journal of Visualized Experiments. 2014. [Link]
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Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Molecules. 2014. [Link]
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Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. Journal of Medicinal Chemistry. 1995. [Link]
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Mechanisms through which Sos-1 coordinates the activation of Ras and Rac. The Journal of Cell Biology. 2001. [Link]
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Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
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KRAS(G12C) Coupled Nucleotide Exchange Assay Kit (SOS1 mediated). BPS Bioscience. [Link]
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Whole Cell Patch Clamp Protocol. protocols.io. [Link]
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D4 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]
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D4 Dopamine Receptor Assay. Innoprot. [Link]
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Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modulate RAS Signaling. ResearchGate. 2018. [Link]
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Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial Agents and Chemotherapy. 2013. [Link]
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HCV Replicon Systems. NCBI Bookshelf. 2013. [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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NS5A - HCV Proteins. Hepatitis C Online. [Link]
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2D structure and IC50 of the 41 known CCR5 inhibitors. ResearchGate. 2021. [Link]
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Sensitivity of HIV-1 Primary Isolates to Maraviroc. ResearchGate. 2022. [Link]
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Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding. The Journal of Experimental Medicine. 1998. [Link]
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Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry. 2020. [Link]
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Targeting chronic and neuropathic pain: the N-type calcium channel comes of age. NeuroRx. 2005. [Link]
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cAMP NOMAD D4 Dopamine Receptor Cell Line. Innoprot. [Link]
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Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules. 2022. [Link]
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Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]
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Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modulate RAS Signaling. Journal of Medicinal Chemistry. 2018. [Link]
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Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP. Bio-protocol. 2018. [Link]
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In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir. Antimicrobial Agents and Chemotherapy. 2017. [Link]
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Dopamine D4 receptors regulate intracellular calcium concentration in cultured chicken cone photoreceptor cells. Journal of Neurochemistry. 1999. [Link]
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. 2021. [Link]
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Antiviral activity and resistance of HCV NS5A replication complex inhibitors. Current Opinion in Virology. 2013. [Link]
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Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System. Antimicrobial Agents and Chemotherapy. 2010. [Link]
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The dopamine D4 receptor: biochemical and signalling properties. Progress in Neurobiology. 2008. [Link]
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KRAS(G12D) Coupled Nucleotide Exchange Assay Kit. BPS Bioscience. [Link]
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ELISA Kit for Dopamine Receptor D4 (DRD4). Cloud-Clone Corp.. [Link]
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Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. British Journal of Pharmacology. 1998. [Link]
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Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by maraviroc in healthy subjects and HIV-positive patients. British Journal of Clinical Pharmacology. 2008. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. 2016. [Link]
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Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy. 2005. [Link]
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Structures of NS5A inhibitors. ResearchGate. 2016. [Link]
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An imidazopiperidine series of CCR5 antagonists for the treatment of HIV. Journal of Medicinal Chemistry. 2011. [Link]
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Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium. The Journal of Pharmacology and Experimental Therapeutics. 1986. [Link]
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Whole-cell patch-clamp recording and parameters. Biologia. 2023. [Link]
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Inhibitors of HCV NS5A: From Iminothiazolidinones to Symmetrical Stilbenes. ACS Medicinal Chemistry Letters. 2011. [Link]
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Cytoplasmic determinants of piperidine blocking affinity for N-type calcium channels. Journal of Molecular Modeling. 1999. [Link]
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Guanine nucleotide exchange of H-Ras catalyzed by selected mutant SOS1 cat. ResearchGate. 2012. [Link]
-
Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature. 2016. [Link]
-
KRAS nucleotide exchange assays for inhibitor screening and profiling. BPS Bioscience. [Link]
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Discovery of 1,4-Substituted Piperidines as Potent and Selective Inhibitors of T-Type Calcium Channels. ResearchGate. 2018. [Link]
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An In-Depth Technical Guide to the In Silico Prediction of ADME Properties for 2-(4-aminopiperidin-1-yl)isonicotinic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] Unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics are a primary cause of this attrition.[2] This technical guide provides a comprehensive, protocol-driven framework for the in silico prediction of the ADME profile of a novel chemical entity, 2-(4-aminopiperidin-1-yl)isonicotinic acid. By leveraging computational models early in the drug discovery process, researchers can make more informed decisions, prioritize resource allocation, and strategically design molecules with a higher probability of clinical success.[3][4] This document details the foundational physicochemical calculations, predictive modeling workflows for each ADME component, and the strategic interpretation of the resulting data, offering a self-validating system for early-stage compound evaluation.
Introduction: The Imperative of Early and Predictive ADME Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm is not merely a suggestion but a strategic necessity.[5] Historically, pharmacokinetic evaluation was relegated to later stages of development, leading to costly failures of otherwise potent compounds. The advent of robust computational techniques has revolutionized this landscape, allowing for the rapid and cost-effective screening of virtual compounds before they are even synthesized.[6][7][8] This in silico approach integrates pharmacology and computational science to forecast how a drug will behave in the body, significantly reducing the reliance on animal testing and accelerating the development timeline.[3][9]
This guide focuses on a specific molecule of interest: This compound . By systematically dissecting its structure and applying a suite of validated computational models, we will construct a comprehensive ADME profile, highlighting its potential strengths and liabilities as a drug candidate.
Molecular Characterization and Physicochemical Foundation
Before any ADME prediction can be made, a thorough understanding of the molecule's fundamental physicochemical properties is essential. These properties, such as lipophilicity, size, and hydrogen bonding capacity, are the primary determinants of a drug's behavior in a biological system and serve as the core inputs for most predictive models.[10][11][12][13]
Protocol 1: Calculation of Core Physicochemical Properties
Rationale: This protocol establishes the foundational "drug-likeness" of the molecule. The chosen parameters are components of well-established guidelines like Lipinski's Rule of Five, which correlate physicochemical properties with the likelihood of oral bioavailability.[14][15][16]
Methodology:
-
Obtain Canonical Representation: Generate the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Input into Computational Tool: Utilize a validated, freely available web server such as SwissADME or pkCSM, or a locally run cheminformatics library like RDKit.[17]
-
Execute Descriptor Calculation: Run the standard calculation module to compute the following key descriptors:
-
Molecular Weight (MW)
-
Octanol-water partition coefficient (logP), a measure of lipophilicity.[18]
-
Topological Polar Surface Area (TPSA)
-
Hydrogen Bond Donors (HBD)
-
Hydrogen Bond Acceptors (HBA)
-
-
Record and Verify: Tabulate the output values for analysis.
Data Summary and Drug-Likeness Evaluation
The calculated physicochemical properties are summarized below. This initial screen provides a rapid assessment of the molecule's potential as an orally administered drug.
| Property | Predicted Value | Lipinski's Rule of 5 Guideline[16][19] | Compliance |
| Molecular Weight (MW) | 221.25 g/mol | < 500 Da | Yes |
| logP (Lipophilicity) | -0.85 | < 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
| Overall Assessment | - | No more than 1 violation | Fully Compliant |
Expert Interpretation: The molecule fully adheres to Lipinski's Rule of Five, suggesting that its fundamental physicochemical properties are within the range commonly observed for successful orally active drugs.[15] Its low molecular weight and low lipophilicity (negative logP) indicate that it is a relatively small, hydrophilic compound. This profile suggests that poor permeability, rather than poor solubility, might be a potential challenge to investigate further.
A Predictive Workflow for ADME Profiling
The prediction of a complete ADME profile is a multi-step process where the outputs of foundational calculations feed into more complex biological models. The following workflow illustrates the logical progression from chemical structure to a holistic pharmacokinetic assessment.
Absorption Prediction
Oral drug absorption is the process by which a drug moves from the gastrointestinal (GI) tract into the bloodstream.[13] It is fundamentally governed by two competing factors: the drug's ability to dissolve in the gut (solubility) and its ability to pass through the intestinal wall (permeability).[20] Computational models are essential for predicting these properties and estimating overall intestinal absorption.[21][22]
Protocol 2: In Silico Prediction of Solubility and Permeability
Rationale: This protocol uses established QSAR and machine learning models to predict key absorption parameters. Aqueous solubility (logS) is critical for dissolution, while Caco-2 permeability is a widely accepted in vitro surrogate for predicting in vivo human intestinal absorption (HIA).[22]
Methodology:
-
Select Predictive Models: Utilize a platform (e.g., ADMETlab 2.0, PreADMET) that contains pre-built, validated models for the following endpoints.[17][23]
-
Input Molecular Structure: Submit the SMILES string of the target molecule.
-
Execute Predictions for:
-
Aqueous Solubility (logS): Predicts the intrinsic solubility of the compound in water.
-
Caco-2 Permeability: Simulates the passage of the drug across a monolayer of human colorectal adenocarcinoma cells, which mimic the intestinal barrier.
-
Human Intestinal Absorption (HIA): A classification or quantitative model that predicts the percentage of the drug absorbed from the gut.
-
-
Collate Data: Record the predicted values and their associated units or classifications.
Data Summary: Predicted Absorption Properties
| Parameter | Predicted Value | Interpretation |
| Aqueous Solubility (logS) | -1.5 | Moderately Soluble |
| Caco-2 Permeability (logPapp) | -5.8 cm/s | Low Permeability |
| Human Intestinal Absorption (HIA) | 45% | Moderately Absorbed |
Expert Interpretation: The predictions suggest a classic trade-off. The molecule's hydrophilic nature contributes to moderate aqueous solubility, which is favorable for dissolution in the GI tract. However, this same hydrophilicity likely hinders its ability to passively diffuse across the lipid-rich cell membranes of the intestinal wall, resulting in a prediction of low Caco-2 permeability. The overall HIA prediction of 45% indicates that while absorption is possible, it is likely to be incomplete, a critical factor for determining consistent dosing and bioavailability.
Distribution Prediction
Once a drug enters the bloodstream, its distribution throughout the body determines its concentration at the site of action versus other tissues. Key factors include how tightly it binds to plasma proteins and its ability to penetrate different tissues.[24] The volume of distribution (VDss) provides a measure of how extensively a drug is distributed in tissues rather than plasma.[25][26]
Protocol 3: In Silico Prediction of Distribution Parameters
Rationale: This protocol predicts three critical distribution parameters. Plasma Protein Binding (PPB) is crucial because only the unbound drug is free to exert its pharmacological effect.[24] VDss helps anticipate dosing requirements. Blood-Brain Barrier (BBB) permeability is a vital, specialized endpoint for assessing potential central nervous system (CNS) effects or for drugs targeting the brain.[24]
Methodology:
-
Utilize Distribution Models: Access a computational platform with models specifically trained to predict distribution properties.
-
Input Molecular Structure: Submit the SMILES string of the target molecule.
-
Execute Predictions for:
-
Plasma Protein Binding (PPB): Predicts the percentage of the drug that will bind to proteins like albumin in the blood.
-
Volume of Distribution at Steady State (VDss): Predicts the apparent volume into which the drug distributes.
-
Blood-Brain Barrier (BBB) Permeability: A classification model to predict whether the compound can cross the BBB.
-
-
Tabulate Results: Record the predicted quantitative values and classifications.
Data Summary: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation |
| Plasma Protein Binding (PPB) | 15% | Low Binding |
| Volume of Distribution (VDss) | 0.8 L/kg | Moderate Distribution (Primarily in extracellular fluid) |
| BBB Permeability | No | Unlikely to cross the BBB |
Expert Interpretation: The low predicted PPB is advantageous, as it suggests a high fraction of the drug (85%) will be free and pharmacologically active. The VDss value of 0.8 L/kg indicates that the drug will distribute beyond the plasma but is unlikely to accumulate extensively in tissues, which can reduce the risk of tissue-specific toxicity. The prediction that it will not cross the BBB suggests it is a good candidate for therapies targeting peripheral systems, as CNS side effects would be minimized.
Metabolism Prediction
Drug metabolism is the body's process of chemically modifying a drug, primarily through enzymes, to make it more water-soluble and easier to excrete.[27] The Cytochrome P450 (CYP) family of enzymes, located mainly in the liver, is responsible for the metabolism of the vast majority of drugs.[28][29] Predicting a compound's interaction with CYP enzymes is critical for assessing its metabolic stability and its potential to cause drug-drug interactions.[5]
Protocol 4: In Silico Prediction of Metabolic Fate
Rationale: This protocol aims to identify potential metabolic liabilities. By predicting which CYP isoforms interact with the drug, we can anticipate potential drug-drug interactions. Identifying the specific Sites of Metabolism (SoMs) on the molecule provides medicinal chemists with a roadmap for structural modifications to improve metabolic stability.[29][30]
Methodology:
-
Access Metabolism Prediction Tools: Use specialized software (e.g., SMARTCyp, MetaPred) designed for metabolism prediction.[17]
-
Input Molecular Structure: Submit the 2D structure of the molecule.
-
Execute Predictions for:
-
CYP Substrate/Inhibitor Status: Run classification models for the most common drug-metabolizing isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Sites of Metabolism (SoMs): Use a reactivity/accessibility-based model to predict which atoms in the molecule are most likely to undergo Phase I metabolism.
-
-
Visualize and Document: Record the classification results and annotate an image of the molecule with the predicted SoMs.
Data Summary: Predicted Metabolic Profile
| CYP Isoform | Predicted Interaction |
| CYP1A2 | Non-inhibitor |
| CYP2C9 | Non-inhibitor |
| CYP2C19 | Non-inhibitor |
| CYP2D6 | Substrate, Weak Inhibitor |
| CYP3A4 | Substrate, Non-inhibitor |
Predicted Sites of Metabolism (SoMs):
-
Primary Site: The aliphatic carbon atoms on the piperidine ring are predicted to be the most susceptible to oxidative metabolism.
-
Secondary Site: The aromatic ring may undergo hydroxylation, though this is predicted to be a minor pathway.
Expert Interpretation: The molecule is predicted to be a substrate for two major CYP enzymes, 3A4 and 2D6. This suggests that its clearance from the body will be at least partially dependent on hepatic metabolism. The prediction as a weak inhibitor of CYP2D6 indicates a low but non-zero risk of drug-drug interactions with other drugs metabolized by this pathway. The identified SoMs on the piperidine ring present a clear opportunity for medicinal chemistry optimization; modifying this part of the molecule could potentially block metabolism and increase the drug's half-life.
Excretion Prediction
Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (renal excretion) or the liver (biliary excretion).[27] Total clearance is a key pharmacokinetic parameter that determines the dosing rate required to maintain a certain steady-state drug concentration.
Protocol 5: In Silico Prediction of Excretion Parameters
Rationale: This protocol provides an estimate of how quickly the drug is removed from the body. Predicting total clearance helps in forecasting the drug's half-life. Additionally, identifying if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) is important, as this can impact both excretion and absorption.[31]
Methodology:
-
Utilize Clearance and Transporter Models: Employ a comprehensive ADME prediction suite.
-
Input Molecular Structure: Submit the SMILES string.
-
Execute Predictions for:
-
Total Clearance (CL): An integrated model that predicts the rate of drug removal from the body from all sources.
-
P-glycoprotein (P-gp) Substrate: A classification model to predict interaction with this key efflux transporter.
-
-
Compile Results: Record the predicted values.
Data Summary: Predicted Excretion Properties
| Parameter | Predicted Value | Interpretation |
| Total Clearance (CL) | 12 ml/min/kg | Moderate Clearance |
| P-gp Substrate | No | Not subject to P-gp efflux |
Expert Interpretation: The predicted moderate clearance suggests the molecule will have a reasonable half-life in the body, potentially allowing for convenient dosing schedules (e.g., once or twice daily). The finding that it is not a P-gp substrate is favorable; this reduces the likelihood of complex drug interactions involving this transporter and means that P-gp efflux will not limit its intestinal absorption.
Synthesis and Strategic Outlook
This in silico analysis provides a multi-faceted first look at the ADME profile of this compound. By consolidating all predicted parameters, we can form a strategic plan for further development.
Consolidated In Silico ADME Profile
| Category | Parameter | Prediction | Implication | Priority for In Vitro Validation |
| Physicochemical | Lipinski's Rule | Compliant | Good drug-like foundation | Low |
| Absorption | Solubility (logS) | Moderate | Favorable for dissolution | Medium |
| Permeability (HIA) | Low-Moderate (45%) | Potential liability; may lead to low bioavailability | High | |
| Distribution | Plasma Protein Binding | Low (15%) | Favorable; high free fraction | Medium |
| Volume of Distribution | Moderate (0.8 L/kg) | Good tissue distribution without excessive accumulation | Medium | |
| BBB Permeability | No | Favorable for peripheral targets; low CNS risk | Medium | |
| Metabolism | CYP Substrate | Yes (2D6, 3A4) | Potential liability; metabolic clearance expected | High |
| CYP Inhibitor | Weak (2D6) | Low risk of drug-drug interactions | Medium | |
| Excretion | Total Clearance | Moderate | Suggests reasonable half-life | Medium |
Strategic Recommendations:
-
Primary Concern - Permeability: The most significant potential liability identified is the molecule's low predicted permeability, which could limit its oral bioavailability. The first and most critical in vitro experiment should be a Caco-2 permeability assay to obtain an experimental value and confirm or refute this prediction.
-
Secondary Concern - Metabolism: The prediction of metabolism by CYP2D6 and 3A4 needs to be validated. An in vitro metabolic stability assay using human liver microsomes would be the appropriate next step. This experiment would quantify the rate of metabolism and confirm the involvement of these CYP isoforms.
-
Optimization Path: If low permeability and/or high metabolic clearance are confirmed experimentally, the identified Sites of Metabolism on the piperidine ring offer a rational starting point for medicinal chemistry efforts. Modifications at this position could be explored to simultaneously increase lipophilicity (to improve permeability) and block metabolic attack.
References
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Lipinski, C. A. (1997). Lipinski's rule of five. Taylor & Francis. [Link]
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van de Waterbeemd, H., & Gifford, E. (2002). Predicting ADME properties in silico: methods and models. Drug Discovery Today. [Link]
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Fagerholm, U., et al. (2022). In silico prediction of volume of distribution of drugs in man using conformal prediction performs on par with animal data-based models. Taylor & Francis Online. [Link]
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Kirchmair, J., et al. (2015). Predicting Drug Metabolism: Experiment and/or Computation?. University of Cambridge. [Link]
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Curatolo, W. (2008). Computer Models for Predicting Drug Absorption. Taylor & Francis eBooks. [Link]
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St-Gallay, S. (2018). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]
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Ekins, S., et al. (2007). Computational prediction of human drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Wolber, G., & Langer, T. (2009). Computational approaches to predict drug metabolism. Taylor & Francis Online. [Link]
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Zenovel. (2024). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
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Lewis, D. F. V., et al. (2014). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. WIREs Computational Molecular Science. [Link]
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Yi, S., et al. (2019). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. PubMed Central. [Link]
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PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs. [Link]
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Liu, L. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advanced Experimental Medicine and Biology. [Link]
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Santana, A., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. PubMed Central. [Link]
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Sazonovs, A., et al. (2023). Predicting Volume of Distribution in Humans: Performance of In Silico Methods for a Large Set of Structurally Diverse Clinical Compounds. ResearchGate. [Link]
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Kar, S., & Roy, K. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. [Link]
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Dao, F. Y., et al. (2023). Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction. PubMed Central. [Link]
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Yamashita, F., & Funatsu, K. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. [Link]
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Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum. [Link]
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Berellini, G., et al. (2009). In Silico Prediction of Volume of Distribution in Human Using Linear and Nonlinear Models on a 669 Compound Data Set. Journal of Medicinal Chemistry. [Link]
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Palm, K., et al. (1998). Experimental and Computational Screening Models for the Prediction of Intestinal Drug Absorption. Journal of Medicinal Chemistry. [Link]
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Alqahtani, S. (2023). Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives. PubMed Central. [Link]
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Valko, K. (2010). Bio-mimetic chromatography to predict drug distribution in vivo. Drug Discovery World. [Link]
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Watanabe, R., et al. (2019). Development of an in silico prediction system of human renal excretion and clearance from chemical structure information incorporating fraction unbound in plasma as a descriptor. Scientific Reports. [Link]
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A Technical Guide to the Preliminary In Vitro Cytotoxicity Profiling of 2-(4-aminopiperidin-1-yl)isonicotinic Acid
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on the novel compound, 2-(4-aminopiperidin-1-yl)isonicotinic acid. The document is structured to guide researchers, scientists, and drug development professionals through the foundational principles, experimental design, detailed protocols, and data interpretation necessary for a robust initial assessment of the compound's cytotoxic potential. By integrating established methodologies with expert rationale, this guide serves as a practical resource for generating reliable and reproducible cytotoxicity data, a critical first step in the preclinical evaluation of any new chemical entity.
Introduction and Strategic Rationale
The early assessment of a compound's cytotoxic profile is a cornerstone of modern drug discovery. It serves a dual purpose: to identify potential safety liabilities for therapeutic candidates and to characterize the on-target potency of agents designed to be cytotoxic, such as anti-cancer drugs. The subject of this guide, this compound, is a novel chemical entity built upon a scaffold of significant pharmacological interest.
The core structure, isonicotinic acid (also known as pyridine-4-carboxylic acid), is a derivative of pyridine and a fundamental building block in numerous pharmaceutical agents.[1][2][3] Derivatives of isonicotinic acid, most notably the anti-tuberculosis drug isoniazid, have demonstrated a wide spectrum of biological activities, including antimicrobial and cytotoxic effects.[4][5][6][7] Furthermore, certain metal chelates incorporating an isonicotinoyl core have exhibited potent cytotoxicity against cancer cell lines.[8] The inclusion of the 4-aminopiperidin-1-yl moiety is also significant, as this group has been incorporated into derivatives designed as potential anticancer agents that induce apoptosis.[9]
Given this structural heritage, a systematic evaluation of the cytotoxic potential of this compound is imperative. This guide outlines the logical and technical steps to achieve this, ensuring that the generated data is both accurate and contextually meaningful for future development decisions.
Foundational Principles of In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are designed to quantify the degree to which a substance causes damage to cells.[10] These assays rely on the measurement of specific cellular events that correlate with viability or death. The primary endpoints for preliminary screening typically fall into three categories:
-
Cellular Metabolism: Assays like the MTT or WST-8 (used in this guide's protocol) measure the activity of mitochondrial dehydrogenases. A decrease in this activity is indicative of reduced cell viability and metabolic compromise.[11]
-
Cell Membrane Integrity: The plasma membrane's integrity is crucial for cell survival. Assays that measure the leakage of intracellular enzymes (e.g., LDH assay) or the uptake of membrane-impermeant dyes (e.g., Trypan Blue, Propidium Iodide) quantify cell death due to membrane rupture.
-
DNA Content/Nuclear Fragmentation: Late-stage apoptosis and necrosis are often characterized by DNA fragmentation. Dyes that bind to DNA can be used in flow cytometry to identify a "sub-G1" peak, which corresponds to cells with fractional DNA content.[12]
The primary quantitative output of these assays is the IC50 (Half-Maximal Inhibitory Concentration) , which represents the concentration of the compound required to inhibit the measured biological process by 50%. A lower IC50 value indicates higher cytotoxic potency.
The choice of cell lines is a critical experimental parameter. For an initial screen, a panel should ideally include:
-
Cancer Cell Lines: Relevant to a potential therapeutic indication (e.g., MCF-7 for breast cancer, A549 for lung cancer).[13]
-
Non-Cancerous Cell Lines: A non-tumorigenic cell line (e.g., human fibroblasts or an epithelial line like MCF-10A) is essential to assess general cytotoxicity and establish a preliminary therapeutic index.[7]
General Experimental Workflow
A robust and reproducible cytotoxicity study follows a systematic workflow. The following diagram illustrates the critical path from initial preparation to final data analysis. Each step is designed to minimize variability and ensure the integrity of the results. This self-validating process includes essential controls (vehicle and positive) that confirm the assay is performing as expected.
Detailed Experimental Protocol: WST-8 Cell Viability Assay
This protocol details the use of a Water-Soluble Tetrazolium salt (WST-8) based assay, such as the Cell Counting Kit-8 (CCK-8).[11] The choice of this assay is justified by its high sensitivity, simple procedure (add-and-read), and lower toxicity to cells compared to older methods like MTT, allowing for potential further analysis on the same cells.
4.1 Principle of the Assay The WST-8 reagent contains a highly stable tetrazolium salt. In the presence of viable cells, mitochondrial dehydrogenases produce reducing equivalents (NAD(P)H) that reduce the WST-8 salt to a water-soluble, yellow-orange formazan dye. The amount of formazan produced is directly proportional to the number of living cells. This color change can be quantified by measuring the absorbance at approximately 450 nm.
4.2 Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cell lines (e.g., MCF-7, A549, and MCF-10A)
-
Complete growth medium (specific to each cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
WST-8/CCK-8 Assay Kit
-
Doxorubicin or another known cytotoxic agent (Positive Control)
-
Sterile 96-well flat-bottom cell culture plates
-
Hemocytometer or automated cell counter
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader with a 450 nm filter
4.3 Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture: Grow chosen cell lines in their respective complete growth media until they reach 70-80% confluency.
-
Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and Trypan Blue. Ensure cell viability is >90%.
-
Seeding: Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well for many adherent lines) in complete medium. Add 100 µL of this suspension to each well of a 96-well plate.
-
Expert Insight: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the treatment period.[11]
-
-
Incubation: Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and resume normal growth.
Day 2: Compound Treatment
-
Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in DMSO.
-
Serial Dilutions: Perform a serial dilution of the stock solution in complete medium to create a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, ... 0.78 µM). The final concentration in the well will be half of this, so prepare them at 2x the desired final concentration.
-
Controls:
-
Vehicle Control: Prepare medium containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%). This is crucial to ensure the solvent itself is not causing toxicity.
-
Positive Control: Prepare a dilution series of a known cytotoxic agent like Doxorubicin.
-
Blank Control: Wells containing medium only (no cells) for background absorbance subtraction.[11]
-
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions and controls to the appropriate wells.
-
Incubation: Return the plate to the incubator and incubate for the desired exposure time (typically 48 or 72 hours).
Day 4/5: Assay Execution and Data Acquisition
-
Reagent Addition: Add 10 µL of the WST-8 reagent directly to each well.[11] Mix gently by tapping the plate.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be consistent across experiments and optimized to yield a strong signal in the vehicle control wells without saturation.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
5.1 Calculation of Percentage Viability The raw absorbance data must be converted into percentage viability relative to the vehicle control.
-
Formula: % Viability = [(AbsSample - AbsBlank) / (AbsVehicle - AbsBlank)] × 100
5.2 Data Presentation The calculated data should be summarized in a clear, tabular format.
Table 1: Hypothetical WST-8 Assay Data for this compound on MCF-7 Cells
| Concentration (µM) | Mean Absorbance (450nm) | Corrected Absorbance | % Viability |
|---|---|---|---|
| Blank (No Cells) | 0.095 | 0.000 | N/A |
| 0 (Vehicle Control) | 1.855 | 1.760 | 100.0% |
| 1.56 | 1.750 | 1.655 | 94.0% |
| 3.13 | 1.583 | 1.488 | 84.5% |
| 6.25 | 1.251 | 1.156 | 65.7% |
| 12.5 | 0.987 | 0.892 | 50.7% |
| 25 | 0.643 | 0.548 | 31.1% |
| 50 | 0.311 | 0.216 | 12.3% |
| 100 | 0.187 | 0.092 | 5.2% |
5.3 IC50 Determination The IC50 value is determined by plotting the % Viability against the log of the compound concentration and fitting the data to a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope). Graphing software such as GraphPad Prism or R is recommended for this analysis.
Table 2: Summary of Hypothetical IC50 Values
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 12.8 |
| A549 | Lung Carcinoma | 25.4 |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 100 |
5.4 Interpretation of Results The hypothetical data above suggests that this compound exhibits moderate, dose-dependent cytotoxicity against the two cancer cell lines tested. Crucially, its cytotoxicity against the non-tumorigenic cell line is significantly lower (IC50 > 100 µM). This indicates a degree of cancer cell selectivity, a desirable trait for a potential anticancer agent.
Advanced Considerations and Next Steps
If the preliminary screen reveals significant cytotoxic activity, the following steps are logical progressions to deepen the understanding of the compound's mechanism of action:
-
Mechanism of Cell Death: Employ assays to distinguish between apoptosis and necrosis. Flow cytometry using Annexin V/Propidium Iodide staining is the gold standard for this purpose. An increase in the Annexin V positive population would suggest an apoptotic mechanism.[9]
-
Cell Cycle Analysis: Investigate if the compound induces cell cycle arrest. This can be achieved by staining cells with a DNA-binding dye and analyzing them via flow cytometry. Compounds may cause arrest at specific checkpoints (e.g., G2/M), which can provide mechanistic clues.[14]
-
Broaden the Panel: Test the compound against a wider panel of cancer and non-cancerous cell lines to establish a more comprehensive profile of its activity and selectivity.
Conclusion
This guide provides a detailed and scientifically grounded methodology for the preliminary in vitro cytotoxicity assessment of this compound. By adhering to the principles of robust experimental design, employing a validated protocol like the WST-8 assay, and performing rigorous data analysis, researchers can generate high-quality, reliable data. This initial cytotoxicity profile is a critical decision-making point in the drug discovery pipeline, providing the foundational evidence needed to justify further investigation into the compound's therapeutic potential.
References
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Rao, A. U., Palani, A., Chen, X., Huang, Y., Aslanian, R. G., West, R. E., Jr, Williams, S. M., Wu, R. L., Hwa, J., Sondey, C., & Lachowicz, J. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 19(21), 6176–6180. [Link]
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Aboul-Fadl, T., Mohammed, F. A., & Hassan, E. A. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & medicinal chemistry, 19(15), 4549–4557. [Link]
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Kumar, K., Awasthi, D., Lee, S. Y., & Kumar, P. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451-1470. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity: Cell Counting Kit-8. [Link]
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Zarafu, I., Constantinescu, T., Ionescu, E., Căproiu, M. T., Drăghici, C., Missir, A. V., Chifiriuc, M. C., Bleotu, C., Bălșeanu, T. A., & Ion, D. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & medicinal chemistry, 23(4), 790–799. [Link]
- Google Patents. (n.d.). Process for the synthesis of isonicotinic acid hydrazide.
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Esteves, T., de Castro, B., & Garcia, M. H. (2023). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Molecules, 28(2), 839. [Link]
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Al-Ostath, A., Al-Qaisi, Z. A. M., Al-Suede, F. S. R., Al-Warhi, T., Aouad, M. R., Al-Majid, A. M., & Barakat, A. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC advances, 13(49), 34673–34691. [Link]
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Sembulingam, M., Sembulingam, P., & Namasivayam, A. (2015). Cytotoxic and acute toxicity studies of isoniazid derivatives. Avicenna journal of medical biotechnology, 7(1), 26–30. [Link]
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National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods. [Link]
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Macsen Labs. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 2-Substituted Isonicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Substituted isonicotinic acids and their derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. Historically recognized for their role in antitubercular therapy, contemporary research has unveiled their capacity to modulate a diverse array of biological targets. This technical guide provides a comprehensive exploration of the core mechanisms of action for this chemical scaffold, moving beyond a singular application to present a nuanced view of their polypharmacology. We will delve into their established roles as enzyme inhibitors, particularly focusing on prolyl hydroxylases, and their impact on critical signaling pathways such as the hypoxia-inducible factor (HIF) pathway. This guide is structured to provide drug development professionals and researchers with the foundational knowledge and practical experimental frameworks required to effectively investigate and harness the therapeutic potential of 2-substituted isonicotinic acid derivatives.
Introduction: The Expanding Therapeutic Landscape of Isonicotinic Acid Derivatives
Isonicotinic acid, a pyridine-4-carboxylic acid, is a fundamental scaffold in medicinal chemistry. Its derivative, isonicotinic acid hydrazide (isoniazid), remains a first-line treatment for tuberculosis, a testament to the scaffold's therapeutic value.[1][2] The mechanism of isoniazid involves its activation by mycobacterial catalase-peroxidase, leading to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3]
However, the therapeutic potential of isonicotinic acid derivatives extends far beyond their antimicrobial properties. Strategic substitution at the 2-position of the pyridine ring has yielded compounds with potent and selective activities against a range of other targets, including enzymes implicated in inflammation, cancer, and anemia.[4][5] Understanding the nuanced mechanisms of action of these 2-substituted analogs is paramount for the rational design of next-generation therapeutics. This guide will focus on one of the most significant and well-documented mechanisms: the inhibition of prolyl hydroxylase domain (PHD) enzymes and the subsequent stabilization of Hypoxia-Inducible Factor (HIF).
Core Mechanism of Action: Inhibition of HIF Prolyl Hydroxylases
A predominant mechanism of action for a significant class of 2-substituted isonicotinic acids is the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[5][6] These enzymes are critical oxygen sensors in cells and play a pivotal role in cellular adaptation to low oxygen levels (hypoxia).
The HIF Pathway: A Master Regulator of Oxygen Homeostasis
The HIF transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).[7][8] Under normal oxygen conditions (normoxia), PHD enzymes (specifically PHD1, PHD2, and PHD3) utilize molecular oxygen and 2-oxoglutarate (2-OG) as co-substrates to hydroxylate specific proline residues on HIF-α.[9][10] This hydroxylation event is a signal for the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.[10]
In hypoxic conditions, the lack of molecular oxygen limits PHD activity. As a result, HIF-α is not hydroxylated and accumulates in the cytoplasm. It then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[8][10] This transcriptional activation leads to the upregulation of a suite of genes involved in processes such as erythropoiesis (via erythropoietin, EPO), angiogenesis, and iron metabolism.[9][11]
2-Substituted Isonicotinic Acids as PHD Inhibitors
Many 2-substituted isonicotinic acid derivatives act as competitive inhibitors of PHDs.[5][6] They are designed as structural mimics of the 2-oxoglutarate co-substrate, allowing them to bind to the active site of the PHD enzyme. This binding event typically involves chelation of the ferrous iron (Fe2+) atom that is essential for the catalytic activity of the enzyme.[6][12] By occupying the active site, these inhibitors prevent the binding of 2-oxoglutarate and the subsequent hydroxylation of HIF-α, even under normoxic conditions.[6][10] This "pharmacological hypoxia" leads to the stabilization and accumulation of HIF-α, thereby activating the transcription of HIF target genes.[5]
The following diagram illustrates the HIF signaling pathway and the point of intervention for 2-substituted isonicotinic acid-based PHD inhibitors.
Caption: HIF pathway modulation by 2-substituted isonicotinic acid PHD inhibitors.
Other Documented Mechanisms and Targets
While PHD inhibition is a prominent mechanism, the versatility of the 2-substituted isonicotinic acid scaffold lends itself to interactions with other biological targets. It is crucial for researchers to consider these alternative mechanisms, especially during lead optimization and off-target profiling.
-
Cyclooxygenase-2 (COX-2) Inhibition: Certain isonicotinic acid derivatives have demonstrated anti-inflammatory properties through the inhibition of COX-2, an enzyme involved in prostaglandin synthesis.[4]
-
Acetylcholinesterase (AChE) Inhibition: The isonicotinic acid scaffold has been explored for the development of acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease.[4][13]
-
Antimicrobial Activity: As previously mentioned, the foundational compound, isoniazid, and its derivatives, exhibit potent antimycobacterial activity.[2][14][15]
The potential for polypharmacology necessitates a thorough and unbiased approach to mechanism of action studies.
Experimental Workflows for Elucidating the Mechanism of Action
A systematic and multi-faceted experimental approach is essential to confidently determine the mechanism of action of a novel 2-substituted isonicotinic acid derivative.
Initial Target Class Identification: Biochemical Assays
The first step is to ascertain whether the compound of interest directly interacts with and inhibits the purified target enzyme. For PHD inhibition, this involves a direct enzyme activity assay.
Protocol: In Vitro PHD2 Inhibition Assay (Generic Homogeneous Time-Resolved Fluorescence - HTRF)
-
Principle: This assay measures the hydroxylation of a synthetic HIF-α peptide by recombinant PHD2. The detection system uses a specific antibody that recognizes the hydroxylated peptide, generating a fluorescence signal. An inhibitor will prevent this hydroxylation, leading to a decrease in the signal.
-
Materials:
-
Recombinant human PHD2 enzyme.
-
Synthetic biotinylated peptide substrate corresponding to a segment of HIF-1α.
-
2-Oxoglutarate, Ascorbate, FeSO4.
-
Europium-labeled anti-hydroxylation antibody.
-
Streptavidin-conjugated fluorophore (e.g., allophycocyanin - APC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA).
-
Test compound (2-substituted isonicotinic acid) serially diluted in DMSO.
-
Positive control inhibitor (e.g., Roxadustat).
-
-
Procedure:
-
Prepare a reaction mixture containing PHD2 enzyme, ascorbate, and FeSO4 in assay buffer.
-
Add the serially diluted test compound or controls to the wells of a 384-well assay plate.
-
Add the enzyme mixture to the wells and incubate for a short pre-incubation period (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate and 2-oxoglutarate.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes at room temperature).
-
Stop the reaction by adding a detection mixture containing EDTA, the Europium-labeled antibody, and the streptavidin-conjugated fluorophore.
-
Incubate for the detection phase (e.g., 60 minutes at room temperature).
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Example Value |
| IC50 | The concentration of an inhibitor required to reduce the enzyme activity by 50%. | 1.5 µM |
| Hill Slope | Describes the steepness of the dose-response curve. | 1.0 |
| Max Inhibition | The maximum percentage of inhibition achieved. | 98% |
Cellular Target Engagement and Downstream Effects
Once direct enzyme inhibition is confirmed, the next logical step is to verify that the compound engages its target in a cellular context and elicits the expected downstream biological response.
Protocol: HIF-1α Stabilization in Cell Culture (Western Blot)
-
Principle: This assay directly measures the accumulation of HIF-1α protein in cells treated with a PHD inhibitor.
-
Materials:
-
Human cell line (e.g., HEK293T, HepG2).
-
Cell culture medium and supplements.
-
Test compound.
-
Positive control (e.g., Roxadustat or a hypoxia-mimetic agent like CoCl2).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or controls for a specified time (e.g., 4-6 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for HIF-1α and normalize it to the loading control (β-actin).
-
Compare the levels of stabilized HIF-1α in treated versus untreated cells.
-
The following diagram outlines a typical experimental workflow for mechanism of action elucidation.
Caption: A logical workflow for confirming the mechanism of action.
Conclusion and Future Directions
The 2-substituted isonicotinic acid scaffold is a privileged structure in medicinal chemistry, with a well-established role as a modulator of the HIF pathway through the inhibition of prolyl hydroxylases. This mechanism has been successfully translated into therapies for anemia associated with chronic kidney disease.[7][11] However, the chemical versatility of this class of compounds suggests that their therapeutic potential is not yet fully realized. Future research should focus on:
-
Developing Isoform-Selective PHD Inhibitors: Tailoring inhibitors to be selective for PHD1, PHD2, or PHD3 could fine-tune the therapeutic effects and potentially reduce off-target effects.
-
Exploring Other 2-Oxoglutarate-Dependent Dioxygenases: The structural similarity of the active sites of other 2-OG-dependent dioxygenases presents opportunities for developing inhibitors for different therapeutic areas.
-
Harnessing Polypharmacology: For complex diseases, designing compounds that intentionally interact with multiple targets (e.g., both PHD and COX-2) could offer synergistic benefits.
A thorough understanding of the underlying mechanism of action, guided by the systematic experimental approaches outlined in this guide, is the cornerstone of successfully translating the chemical potential of 2-substituted isonicotinic acids into novel and effective therapies.
References
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Title: Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type Source: PubMed URL: [Link]
-
Title: Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides Source: PubMed URL: [Link]
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Title: Synthesis and characterization of some new twin drugs having substituted pyridines Source: Der Pharma Chemica URL: [Link]
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Title: Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid Source: PMC - NIH URL: [Link]
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Title: Reinvestigation of the structure-activity relationships of isoniazid Source: PMC - PubMed Central URL: [Link]
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Title: N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules Source: PMC - PubMed Central URL: [Link]
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Title: Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives Source: PubMed URL: [Link]
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Title: Toxicity and pharmacological activity of two newly synthesized derivatives of nicotinic and isonicotinic acids Source: ResearchGate URL: [Link]
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Title: Dual-action inhibitors of HIF prolyl hydroxylases that induce binding of a second iron ion Source: PubMed URL: [Link]
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Title: HIF stabilizers in the management of renal anemia: from bench to bedside to pediatrics Source: SpringerLink URL: [Link]
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Title: Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies Source: MDPI URL: [Link]
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Title: Synthesis of Some 2-aminonicotinic Acid Derivatives Source: PubMed URL: [Link]
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Title: Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion Source: Royal Society of Chemistry URL: [Link]
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Title: Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy Source: PubMed URL: [Link]
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Title: Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease Source: PMC - PubMed Central URL: [Link]
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Title: ON THE MECHANISM OF ACTION OF ISONICOTINIC ACID HYDRAZIDE Source: Journal of the American Chemical Society URL: [Link]
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Title: Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies Source: ResearchGate URL: [Link]
- Title: Prolyl hydroxylase inhibitors Source: Google Patents URL
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Title: Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease Source: MDPI URL: [Link]
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Title: (PDF) Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion Source: ResearchGate URL: [Link]
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Title: Hypoxia-inducible factor activators: a novel class of oral drugs for the treatment of anemia of chronic kidney disease Source: PMC - NIH URL: [Link]
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Title: Hypoxia-Inducible Factor Stabilizers: an Evolving Role in Post-Transplant Anemia Source: NIH URL: [Link]
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Title: First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease Source: MDPI URL: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 2-(4-aminopiperidin-1-yl)isonicotinic acid
A Detailed Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-aminopiperidin-1-yl)isonicotinic acid, a key building block in medicinal chemistry and drug discovery. The synthetic strategy is designed for robustness and scalability, employing a nucleophilic aromatic substitution (SNAr) reaction as the key transformation. This guide delves into the rationale behind each procedural step, offering insights into reaction mechanisms, choice of reagents, and purification techniques. All quantitative data is summarized in clear, accessible tables, and the overall workflow is visualized using a process diagram.
Introduction
Substituted piperidines and pyridines are privileged scaffolds in modern drug discovery, appearing in a vast array of therapeutic agents. The target molecule, this compound, combines both of these important heterocycles, presenting a versatile platform for the development of novel pharmaceuticals. Its structure features a primary amine for further derivatization and a carboxylic acid group that can participate in a variety of coupling reactions, making it a valuable intermediate for creating compound libraries.
This protocol outlines a three-step synthesis commencing with the commercially available isonicotinic acid. The synthetic route is designed to be efficient and to proceed through intermediates that are readily purified. The core of this synthesis is a nucleophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry. The reactivity of 2-halopyridines towards nucleophilic attack is significantly enhanced compared to other positions on the pyridine ring due to the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1]
Synthetic Strategy Overview
The synthesis of this compound is approached in three main stages:
-
Protection of 4-aminopiperidine: The primary amine of 4-aminopiperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent its participation in the subsequent nucleophilic aromatic substitution reaction.
-
Nucleophilic Aromatic Substitution (SNAr): The protected 4-aminopiperidine is reacted with a suitable 2-halo-isonicotinic acid derivative.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
This strategy ensures regioselective bond formation and provides a clear pathway to the desired product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-aminopiperidine | Commercially Available | ≥98% |
| Di-tert-butyl dicarbonate (Boc₂O) | Commercially Available | ≥99% |
| Triethylamine (Et₃N) | Commercially Available | ≥99.5% |
| Tetrahydrofuran (THF), anhydrous | Commercially Available | ≥99.9% |
| 2-chloroisonicotinic acid | Commercially Available | ≥97% |
| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | ≥99.5% |
| N,N-Dimethylformamide (DMF), anhydrous | Commercially Available | ≥99.8% |
| Trifluoroacetic acid (TFA) | Commercially Available | ≥99% |
| Dichloromethane (DCM), anhydrous | Commercially Available | ≥99.8% |
| Diethyl ether | Commercially Available | ACS Grade |
| Ethyl acetate | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
| Sodium sulfate, anhydrous | Commercially Available | ACS Grade |
| Saturated aqueous sodium bicarbonate | Prepared in-house | N/A |
| Brine | Prepared in-house | N/A |
Step 1: Synthesis of tert-butyl (piperidin-4-yl)carbamate (Boc-4-aminopiperidine)
Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[2][3] The reaction proceeds via nucleophilic attack of the primary amine of 4-aminopiperidine on a carbonyl carbon of di-tert-butyl dicarbonate.[4] Triethylamine is used as a base to neutralize the protonated amine formed during the reaction.
Procedure:
-
To a stirred solution of 4-aminopiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous THF (1.0 M) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 DCM:MeOH solvent system).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford tert-butyl (piperidin-4-yl)carbamate as a white solid.
Step 2: Synthesis of 2-((4-(tert-butoxycarbonylamino)piperidin-1-yl))isonicotinic acid
Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The piperidine nitrogen of Boc-4-aminopiperidine acts as the nucleophile, displacing the chloride at the 2-position of the isonicotinic acid ring.[5] The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF to facilitate the substitution. A non-nucleophilic base such as DIPEA is used to scavenge the HCl generated during the reaction.
Procedure:
-
In a sealed reaction vessel, combine 2-chloroisonicotinic acid (1.0 eq), tert-butyl (piperidin-4-yl)carbamate (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.4 M).
-
Heat the reaction mixture to 80-100 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (e.g., using a gradient of 0-15% methanol in dichloromethane) to yield 2-((4-(tert-butoxycarbonylamino)piperidin-1-yl))isonicotinic acid.
Step 3: Synthesis of this compound (Final Product)
Rationale: The final step is the deprotection of the Boc group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for this transformation.[4] The reaction proceeds by protonation of the carbamate oxygen by TFA, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]
Figure 2: Mechanism of Boc deprotection using a strong acid like TFA.
Procedure:
-
Dissolve 2-((4-(tert-butoxycarbonylamino)piperidin-1-yl))isonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the solution. Gas evolution (CO₂) should be observed.[4]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Redissolve the residue in a minimal amount of water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
The product may precipitate out of the solution. If not, the aqueous layer can be extracted with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
-
If the product precipitates, collect it by filtration, wash with cold water, and dry under high vacuum to yield this compound.
Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care.
-
Anhydrous solvents are flammable and moisture-sensitive. Handle them under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc protection | Insufficient Boc₂O or base; moisture in the reaction | Use a slight excess of Boc₂O and base. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Low yield in SNAr reaction | Insufficient temperature or reaction time; inactive catalyst | Increase the reaction temperature or extend the reaction time. Ensure the 2-chloroisonicotinic acid is of high purity. Consider the use of a palladium catalyst for difficult cases. |
| Incomplete Boc deprotection | Insufficient TFA or reaction time | Increase the amount of TFA or prolong the reaction time. Monitor closely by TLC or LC-MS. |
| Difficulty in product isolation | Product is highly water-soluble | After neutralization, consider lyophilization (freeze-drying) of the aqueous solution to recover the product. Alternatively, use a mixed organic solvent system for extraction. |
Conclusion
The protocol described herein provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles of each step, from amine protection to nucleophilic aromatic substitution and final deprotection, researchers can confidently produce this valuable building block for their drug discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 26(18), 3634-3638. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (2023, December 2). 2-Chloronicotinic acid. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
-
China/Asia On Demand (CAOD). (n.d.). Green Process for the Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Wikipedia. (2023, November 9). 1-Boc-4-AP. Retrieved from [Link]
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National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
-
PubMed Central. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
-
Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]
- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
-
ResearchGate. (2025). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]
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Pharmaffiliates. (n.d.). tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate. Retrieved from [Link]
-
PubMed. (2005). Synthesis of 1-tert-butyl-4-chloropiperidine: Generation of an N-tert-butyl Group by the Reaction of a Dimethyliminium Salt With Methylmagnesium Chloride. Retrieved from [Link]
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
Sources
Application Note: A Robust Reversed-Phase HPLC Purification Method for 2-(4-aminopiperidin-1-yl)isonicotinic acid
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-(4-aminopiperidin-1-yl)isonicotinic acid. Due to its zwitterionic nature, this compound presents unique challenges for chromatographic separation, including poor retention and peak tailing on conventional C18 columns. The described method overcomes these issues by utilizing a modern, polar-endcapped C18 stationary phase in conjunction with an acidic mobile phase containing trifluoroacetic acid (TFA) as an ion-pairing agent. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed step-by-step procedures, and troubleshooting.
Introduction: The Purification Challenge
This compound is a key building block in medicinal chemistry and drug discovery. Its structure incorporates both a basic amino group on the piperidine ring and an acidic carboxylic acid group on the pyridine ring. At intermediate pH values, the molecule exists as a zwitterion, possessing both positive and negative charges. This high polarity and dual ionic character make it notoriously difficult to retain and resolve using standard reversed-phase HPLC conditions.[1] Common problems include:
-
Poor Retention: The compound has low affinity for non-polar stationary phases and may elute in the solvent front.[1][2]
-
Peak Tailing: The basic amino group can interact strongly with residual acidic silanols on the silica backbone of the stationary phase, leading to broad, asymmetric peaks.[3]
-
Complex Selectivity: The presence of both acidic and basic impurities requires a method that can resolve compounds with diverse physicochemical properties.
This guide presents a systematic approach to purify this target molecule with high purity and recovery.
Method Development Rationale
To address the challenges posed by this zwitterionic and polar molecule, a reversed-phase method was developed based on the following principles:
-
pH Control and Ion Suppression: By operating at a low pH (around 2), the mobile phase protonates the carboxylic acid group, rendering it neutral (-COOH). This eliminates its negative charge and reduces its polarity. The basic amino group remains protonated and positively charged (-NH3+).[4]
-
Ion Pairing: Trifluoroacetic acid (TFA) is used as a mobile phase additive. The trifluoroacetate anion (CF3COO-) forms an ion pair with the positively charged analyte (R-NH3+).[3][5][6] This ion pair is more hydrophobic than the free amine, significantly enhancing its retention on the C18 stationary phase and masking its interaction with surface silanols, which dramatically improves peak shape.[3][5]
-
Stationary Phase Selection: A modern, high-purity silica column with polar end-capping (e.g., a C18 AQ-type column) is selected. These columns are designed to prevent phase collapse in highly aqueous mobile phases and provide better peak shape for polar and basic compounds.[7][8][9]
-
Detection: The isonicotinic acid moiety contains a pyridine ring, which is a strong chromophore. Based on spectral data for isonicotinic acid and its derivatives, a detection wavelength of 264 nm is optimal for high sensitivity.[10][11][12][13]
Materials and Equipment
| Category | Item | Specifications |
| Instrumentation | Preparative HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector, fraction collector |
| Column | Reversed-Phase C18 | e.g., YMC-Pack ODS-AQ, Waters Atlantis T3, or equivalent; 10 µm, 150 x 30 mm |
| Reagents | Acetonitrile (ACN) | HPLC Grade or higher |
| Water | Deionized (DI) or Milli-Q | |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% purity | |
| Sample | Crude this compound | |
| Glassware/Supplies | Volumetric flasks, graduated cylinders, beakers, autosampler vials, collection tubes |
Experimental Protocol
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of DI water, add 1.0 mL of TFA. Mix thoroughly. This creates a 0.1% (v/v) TFA in water solution.
-
Mobile Phase B (Organic): To 999 mL of Acetonitrile, add 1.0 mL of TFA. Mix thoroughly. This creates a 0.1% (v/v) TFA in ACN solution.
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and detector noise.
Sample Preparation
-
Dissolve the crude this compound in Mobile Phase A to a final concentration of 10-20 mg/mL.
-
If the sample does not fully dissolve, a small amount of ACN (not exceeding 10% of the total volume) can be added to aid solubility.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC System Setup and Purification Workflow
The workflow for the purification process is outlined below.
Instrument Parameters and Gradient Program
| Parameter | Setting | Rationale |
| Column | C18 AQ-type, 10 µm, 150 x 30 mm | Robust for polar analytes and high aqueous mobile phases.[8] |
| Flow Rate | 30 mL/min | Standard for a 30 mm ID preparative column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 264 nm | Corresponds to the absorbance maximum of the isonicotinic acid chromophore.[10][12] |
| Injection Vol. | 1-5 mL | Dependent on sample concentration and column loading capacity. |
Table 2: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95% | 5% |
| 2.0 | 95% | 5% |
| 12.0 | 60% | 40% |
| 12.1 | 5% | 95% |
| 15.0 | 5% | 95% |
| 15.1 | 95% | 5% |
| 20.0 | 95% | 5% |
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold of the main peak.
-
Post-Run: After collecting the fractions containing the pure compound, analyze a small aliquot of each by analytical HPLC to confirm purity. Pool the pure fractions, remove the organic solvent using a rotary evaporator, and then lyophilize to remove the aqueous solvent and TFA, yielding the pure compound as a TFA salt.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Peak Tailing | 1. Secondary interactions with column silanols.[3]2. Column overload. | 1. Ensure TFA concentration is 0.1%. Consider a different brand of polar-endcapped or hybrid-particle column.[9]2. Reduce injection volume or sample concentration. |
| Poor Retention | 1. Insufficient ion-pairing.2. Compound is too polar for the selected column. | 1. Confirm mobile phase pH is ~2.2. Consider a Hydrophilic Interaction Liquid Chromatography (HILIC) column as an alternative separation mode.[14] |
| Low Recovery | 1. Irreversible adsorption to the column.2. Compound precipitation on-column. | 1. Use a column with high-purity silica and robust bonding.2. Ensure the sample is fully dissolved in the injection solvent. Reduce sample concentration. |
| Poor Resolution | 1. Inefficient column.2. Unoptimized gradient. | 1. Check column performance with a standard. Replace if necessary.2. Decrease the gradient slope (e.g., run from 5% to 30% B over a longer time) to improve separation. |
Conclusion
The described RP-HPLC method provides a reliable and effective strategy for the purification of this compound. By carefully selecting a polar-modified stationary phase and employing an acidic, ion-pairing mobile phase, the common chromatographic challenges associated with this zwitterionic molecule are successfully overcome. This protocol can be readily implemented in drug discovery and development laboratories to obtain high-purity material for further research.
References
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
-
Phenomenex. (2022-05-20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
-
YMC America. (2017-12-08). 3 Ideal Columns for Analyzing Polar Compounds. [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
-
Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? [Link]
-
Waters Corporation. (2025-06-18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Diva-Portal.org. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. [Link]
-
Chromatography Forum. (2008-10-26). The role of TFA on Reverse phase chromatography? [Link]
-
SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. [Link]
-
MicroSolv Technology Corporation. (2025-10-11). Are there HPLC columns that could be used to separate both polar and nonpolar compounds in a single run. [Link]
-
PubMed. (1961). [Ultraviolet absorption spectra of isonicotinic acid hydrazide and its derivatives]. [Link]
-
Chromatography Forum. (2019-06-21). HPLC method dev strategies for Zwitterions. [Link]
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Quora. (2020-11-09). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
ResearchGate. UV–vis absorption spectra of 1 and isonicotinic acid (red, isonicotinic acid). [Link]
-
Merck (UK) Ltd. (2013-06-06). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. [Link]
-
ACS Publications. Ultraviolet Absorption Spectra and Dissociation Constants of Picolinic, Isonicotinic Acids and their Amides. [Link]
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Application Note: Structural Elucidation of 2-(4-aminopiperidin-1-yl)isonicotinic Acid using NMR and High-Resolution Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the structural characterization of 2-(4-aminopiperidin-1-yl)isonicotinic acid, a heterocyclic compound of interest in pharmaceutical research. We detail optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS). The methodologies are designed to provide unambiguous confirmation of the molecular structure, including constitutional isomerism and elemental composition. This guide is intended for researchers in drug discovery, medicinal chemistry, and analytical sciences, offering field-proven insights into experimental design, data acquisition, and interpretation for robust molecular analysis.
Introduction: The Imperative for Rigorous Structural Verification
This compound is a small molecule incorporating three key pharmacophoric elements: a pyridine carboxylic acid (isonicotinic acid moiety), a piperidine ring, and a primary amine. The precise connectivity and arrangement of these groups are critical to its biological activity and intellectual property considerations. In drug development, erroneous structural assignment can lead to wasted resources and compromised patient safety. Therefore, orthogonal analytical techniques are required for definitive characterization.
NMR spectroscopy provides unparalleled detail on the chemical environment and connectivity of atoms within a molecule, while high-resolution mass spectrometry offers precise mass measurement to confirm elemental composition.[1][2] The combination of these two powerful techniques provides a self-validating system for structural elucidation, ensuring the highest level of confidence in the identity and purity of the compound.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is the cornerstone for determining the elemental formula of a novel compound.[3][4] By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), it is possible to distinguish between molecules with the same nominal mass but different elemental compositions.[5] For this analysis, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically produces an intact protonated molecule [M+H]⁺, minimizing initial fragmentation and preserving molecular identity.[6][7][8]
Predicted Mass and Elemental Composition
| Parameter | Value |
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Monoisotopic Mass | 221.1164 Da |
| Predicted [M+H]⁺ (Exact Mass) | 222.1237 Da |
| Predicted [M+Na]⁺ (Exact Mass) | 244.1056 Da |
Protocol 1: ESI-HRMS Analysis
This protocol outlines the direct infusion analysis for rapid confirmation of the molecular weight and elemental composition.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid. The acid facilitates protonation, enhancing the [M+H]⁺ signal.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard mixture immediately prior to analysis to ensure high mass accuracy.
-
Infusion and Data Acquisition:
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range of m/z 100-500. The expected [M+H]⁺ ion is at m/z 222.1237.
-
The high resolution of the instrument should allow for the separation of the target ion from any potential background interferences.[4]
-
-
Data Analysis:
-
Process the acquired spectrum to identify the monoisotopic peak for the protonated molecule [M+H]⁺.
-
Calculate the mass error between the measured m/z and the theoretical exact mass. A mass error of <5 ppm provides strong evidence for the proposed elemental formula.
-
Utilize the instrument's software to predict and confirm the elemental composition based on the accurate mass measurement.[1][5]
-
Anticipated Fragmentation
While the primary goal of HRMS is to observe the intact molecular ion, tandem MS (MS/MS) can provide valuable structural information. The piperidine ring is often subject to characteristic ring-opening fragmentation pathways.[9][10][11] Collision-induced dissociation (CID) of the parent ion (m/z 222.1) would be expected to yield fragments corresponding to the loss of the aminopiperidine moiety or cleavage within the piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is essential for mapping the complete covalent structure of the molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for full assignment of all proton and carbon signals, confirming the specific isomeric form.[12][13]
Protocol 2: NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[14][15]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for this compound due to its ability to dissolve polar molecules and its non-exchangeable proton signals. Methanol-d₄ (CD₃OD) is another option, though it may cause exchange of the amine and carboxylic acid protons.
-
Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated solvent.[16][17]
-
Filtration: To ensure magnetic field homogeneity, filter the sample solution through a pipette plugged with glass wool directly into a clean, high-quality NMR tube to remove any particulate matter.
-
Internal Standard: While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) for organic solvents is best practice for precise chemical shift calibration.[14]
Workflow for NMR Structural Elucidation
Caption: Workflow for NMR-based structural elucidation.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments. Key diagnostic signals for this compound would include:
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The substitution pattern dictates their chemical shifts and coupling constants. The proton at position 6 is expected to be the most downfield.[18][19][20]
-
Piperidine Ring Protons: A series of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm). The protons adjacent to the nitrogen atoms will be shifted downfield compared to the others.
-
Amine and Carboxylic Acid Protons: Broad signals that may be exchangeable with deuterium in certain solvents. Their chemical shifts are highly dependent on concentration, temperature, and solvent.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Pyridine Ring Carbons: Signals in the aromatic region (δ 120-160 ppm). The carbon bearing the carboxylic acid group and the carbon attached to the piperidine nitrogen will be significantly downfield.[19][21]
-
Carboxyl Carbon: A characteristic signal in the highly deshielded region (δ ~165-175 ppm).
-
Piperidine Ring Carbons: Signals in the aliphatic region (δ 25-60 ppm). Carbons adjacent to nitrogen atoms will appear further downfield.
2D NMR for Unambiguous Assignment
For a molecule with multiple overlapping aliphatic signals and distinct aromatic regions, 2D NMR is indispensable.[12][22][23]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is crucial for tracing the connectivity within the piperidine ring and identifying which pyridine protons are adjacent.[24][25]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to.[22][23] It provides a powerful method to definitively link the proton assignments from the COSY experiment to the carbon backbone, resolving any ambiguity in the ¹³C spectrum.
Predicted NMR Data Summary
Note: These are predicted chemical shifts (in ppm) relative to TMS. Actual values may vary based on solvent and experimental conditions.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HSQC Correlation |
| Pyridine-H3 | ~7.2 | ~110 | Pyridine-H5 | C3-H3 |
| Pyridine-H5 | ~7.8 | ~138 | Pyridine-H3, Pyridine-H6 | C5-H5 |
| Pyridine-H6 | ~8.5 | ~149 | Pyridine-H5 | C6-H6 |
| Piperidine-H2'/H6' (ax, eq) | ~3.8-4.0 | ~50 | Piperidine-H3'/H5' | C2'/C6'-H2'/H6' |
| Piperidine-H3'/H5' (ax, eq) | ~1.8-2.0 | ~30 | Piperidine-H2'/H6', Piperidine-H4' | C3'/C5'-H3'/H5' |
| Piperidine-H4' | ~2.9-3.1 | ~45 | Piperidine-H3'/H5' | C4'-H4' |
| -NH₂ | Broad, variable | - | - | - |
| -COOH | Broad, variable | ~168 | - | - |
| Pyridine-C2 | - | ~158 | - | - |
| Pyridine-C4 | - | ~145 | - | - |
By systematically applying these 1D and 2D NMR techniques, every proton and carbon atom in the molecule can be assigned, providing definitive proof of the 2- and 4- substitution pattern on the pyridine and piperidine rings, respectively.
Integrated Data Analysis and Conclusion
The structural elucidation of this compound is achieved through a synergistic application of HRMS and NMR spectroscopy.
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In vitro kinase assay protocol using 2-(4-aminopiperidin-1-yl)isonicotinic acid
An Application Note and Protocol for the In Vitro Evaluation of 2-(4-aminopiperidin-1-yl)isonicotinic acid as a Potential Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] This makes them a prominent family of targets for therapeutic drug development.[1][3] The development of robust and reliable in vitro assays is fundamental to the discovery and characterization of novel kinase inhibitors.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate the inhibitory potential of a novel small molecule, this compound, using a highly sensitive and high-throughput compatible luminescence-based biochemical assay. We present a detailed, step-by-step protocol centered on the ADP-Glo™ Kinase Assay, a universal platform that measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[4][5] The causality behind experimental choices, key optimization parameters, and data analysis strategies are discussed to ensure scientific integrity and the generation of reproducible, high-quality data.
Introduction to Kinase Inhibition Assays
Kinases catalyze the transfer of a phosphate group from a donor ATP molecule to a specific substrate, resulting in a phosphorylated product and ADP.[3] In vitro kinase assays are designed to monitor one or more components of this reaction.[6] A multitude of assay formats exist, including radiometric, fluorescence-based, and luminescence-based methods, each with distinct advantages. For high-throughput screening (HTS) and lead optimization, luminescence-based assays are often preferred due to their high sensitivity, broad dynamic range, and simple "add-mix-read" format.[1]
The ADP-Glo™ Kinase Assay is a prominent example of such a system. It quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[4] This application note will leverage this technology to determine the inhibitory potency (specifically, the IC50 value) of the test compound, this compound. While the precise mechanism of action for this compound is not yet elucidated, its structural features, including the isonicotinic acid core—a moiety present in other biologically active molecules—warrant investigation into its potential as a kinase inhibitor.[7][8]
The ADP-Glo™ Kinase Assay Principle
The assay's logic is elegant and robust, proceeding in two distinct steps to create a luminescent signal that is directly proportional to the amount of ADP generated in the kinase reaction.[9]
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound are incubated together. The kinase phosphorylates its substrate, consuming ATP and producing ADP. Afterwards, an "ADP-Glo™ Reagent" is added. This reagent serves two purposes: it terminates the enzymatic reaction and eliminates any remaining ATP in the well.[4][5]
-
ADP to ATP Conversion & Signal Generation: A "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP produced in the first step back into ATP.[9] This newly synthesized ATP then acts as a substrate for a luciferase enzyme, also present in the reagent, to produce a stable luminescent signal.[4] The intensity of this light signal is directly proportional to the initial kinase activity. An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[6]
Caption: Experimental workflow for IC50 determination.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw luminescence data (Relative Light Units, RLU) should be normalized to the controls on the same plate.
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_max_activity - RLU_no_enzyme))
-
Generate IC50 Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) using software such as GraphPad Prism. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Assay Quality Control (Z'-factor): The quality and robustness of the assay should be validated by calculating the Z'-factor from the control wells.
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.
-
Causality and Key Experimental Insights
-
Choice of ATP Concentration: Using an ATP concentration near the Michaelis-Menten constant (Kₘ) makes the assay highly sensitive to inhibitors that compete with ATP for the kinase's active site. [10]To further characterize an ATP-competitive inhibitor, its IC50 value will increase as the ATP concentration in the assay is raised. [11]Conversely, the IC50 of a non-ATP-competitive inhibitor will be largely unaffected by changes in ATP concentration. [10]* Enzyme Concentration: The amount of kinase should be optimized to produce a robust signal well above background without consuming more than ~20-30% of the initial ATP. High enzyme concentrations can lead to rapid substrate depletion and non-linear reaction kinetics.
-
Solvent Effects: DMSO is the universal solvent for compound libraries, but concentrations above 1-2% can inhibit many kinases. [2]In this protocol, the final DMSO concentration is maintained at 10% during the initial compound addition and is diluted further, but it's crucial to ensure all wells, including controls, contain the same final DMSO concentration.
-
Self-Validation: The protocol's integrity is maintained by including proper controls. The "no enzyme" control defines the background signal, while the "max activity" (0% inhibition) control defines the top of the assay window. These are essential for accurate data normalization.
Conclusion
This application note provides a robust and detailed protocol for the in vitro evaluation of this compound as a potential kinase inhibitor using the luminescence-based ADP-Glo™ Kinase Assay. By carefully considering reagent preparation, reaction conditions, and data analysis, researchers can reliably determine the compound's inhibitory potency. The principles and steps outlined herein are broadly applicable to the screening and characterization of any small molecule inhibitor against a wide range of protein kinases, serving as a foundational tool in the early stages of drug discovery.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
-
Copeland, R. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts. National Center for Biotechnology Information (US). [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
-
O'Hayre, M., et al. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(12), e1150. [Link]
-
Dr.Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?[Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]
-
Singh, S., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1424721. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
Wikipedia. Isoniazid. [Link]
-
Seydel, J. K., & Wempe, E. G. (1982). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 25(6), 712-719. [Link]
-
Asati, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451-1470. [Link]
-
Anonymous. ADP Glo Protocol. [Link]
-
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-32. [Link]
-
Oh, Y., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[6][10]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(15), 6923-6943. [Link]
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Application Note: A Multi-Tiered Cell-Based Assay Cascade for Efficacy Evaluation of 2-(4-aminopiperidin-1-yl)isonicotinic acid, a Putative Histone Deacetylase (HDAC) Inhibitor
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for evaluating the cellular efficacy of 2-(4-aminopiperidin-1-yl)isonicotinic acid, a novel chemical entity. Based on structural similarities to known bioactive molecules, we hypothesize that this compound functions as an inhibitor of Histone Deacetylases (HDACs). HDACs are critical epigenetic regulators and validated therapeutic targets in oncology and other diseases. The following protocols are designed as a logical, multi-tiered cascade to rigorously test this hypothesis, moving from direct target engagement to downstream functional cellular outcomes. This document provides detailed, step-by-step methodologies, the scientific rationale behind experimental choices, and guidance on data interpretation.
Introduction: The Scientific Rationale
The compound this compound incorporates two key pharmacophores: an isonicotinic acid moiety and an aminopiperidine scaffold. Isonicotinic acid is the core structure of Isoniazid, a drug whose metabolites were recently shown to induce a novel form of histone acylation, a process regulated by histone acetyltransferases (HATs) and HDACs[1]. Furthermore, various aminopiperidine-containing molecules are known to be potent enzyme inhibitors, targeting classes like dipeptidyl peptidase-4 (DPP-4) and thymidylate synthase[2][3][4].
This structural composition strongly suggests a plausible mechanism of action: the inhibition of HDAC enzymes. HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin condensation and altered protein function. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This application note outlines a systematic assay cascade to:
-
Confirm direct enzymatic inhibition of HDACs.
-
Verify target engagement within a cellular context.
-
Quantify the functional consequences of target inhibition on cell fate.
The Assay Cascade: A Strategic Workflow
A tiered approach is essential for an efficient and logical evaluation of a compound's efficacy. This workflow ensures that each step builds upon validated results from the previous one, saving resources and providing a clear decision-making framework.
Caption: Simplified HDAC signaling pathway.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed HeLa or Jurkat cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the compound (e.g., 0.1x, 1x, 10x the biochemical IC50) for 6-24 hours. Include a DMSO vehicle control.
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor like Trichostatin A in the lysis buffer to preserve the acetylation state during sample processing.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., rabbit anti-acetyl-α-tubulin and mouse anti-α-tubulin as a loading control, or rabbit anti-acetyl-Histone H3 and mouse anti-total Histone H3).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the acetylated protein and normalize it to the total protein loading control. A dose-dependent increase in the normalized signal confirms cellular target engagement.
-
Tier 3 Protocols: Functional Cellular Assays
These assays measure the ultimate biological impact of HDAC inhibition on cancer cell lines, linking target engagement to a therapeutically relevant phenotype.
Protocol 5.1: Cell Proliferation and Viability Assay
Objective: To determine the effect of the compound on cell growth and survival over time.
Scientific Rationale: Many HDAC inhibitors are cytostatic or cytotoxic, making anti-proliferative activity a key efficacy endpoint.[5] This assay quantifies the concentration at which the compound inhibits cell growth (GI50).
Step-by-Step Protocol (using MTS reagent):
-
Cell Seeding:
-
Seed a cancer cell line (e.g., HCT116 colorectal carcinoma) in a 96-well clear plate at a density of 2,000-5,000 cells per well. Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Add the compound in a 10-point, 3-fold serial dilution, with a final concentration range spanning from 1 nM to 20 µM. Include DMSO vehicle controls.
-
-
Incubation and Measurement:
-
Incubate the plate for 72 hours in a standard cell culture incubator.
-
Add 20 µL of a one-solution MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the DMSO-treated wells (100% viability).
-
Plot the normalized viability versus the log of compound concentration and fit to a dose-response curve to calculate the GI50 value.
-
Protocol 5.2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound's anti-proliferative effect is due to arrest at a specific phase of the cell cycle.
Scientific Rationale: HDAC inhibitors are known to induce the expression of cell cycle regulators like p21, often leading to arrest in the G1 or G2/M phase. This provides mechanistic insight into the observed anti-proliferative effect.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound at its GI50 and 5x GI50 concentration for 24 hours.
-
Harvest both adherent and floating cells (to include apoptotic populations). Pellet the cells by centrifugation.
-
-
Fixation and Staining:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 300 µL of PBS and, while vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells. Incubate overnight at -20°C.
-
Centrifuge to pellet the fixed cells and wash with PBS.
-
Resuspend the cells in 500 µL of a propidium iodide (PI) staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use a linear scale for the PI signal (FL2-A or a similar channel).
-
-
Data Analysis:
-
Gate on single cells to exclude doublets.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A compound-induced increase in the G1 or G2/M population indicates cell cycle arrest.
-
Summary of Expected Data and Interpretation
The data from this assay cascade can be summarized to build a comprehensive profile of the compound.
| Assay Type | Parameter Measured | Example Result for an Active Compound | Interpretation |
| Biochemical Assay | IC50 vs. HDAC1 | 75 nM | The compound is a potent direct inhibitor of the target enzyme. |
| Western Blot | EC50 (Tubulin Acetylation) | 250 nM | The compound enters cells and engages its target, leading to substrate modification. |
| Viability Assay | GI50 (HCT116 cells) | 400 nM | Target engagement translates into a functional anti-proliferative effect. |
| Cell Cycle Analysis | % Cells in G1 Phase | 2.5-fold increase at GI50 | The anti-proliferative effect is mediated, at least in part, by G1 cell cycle arrest. |
Conclusion
This application note provides a robust, validated, and logically structured series of protocols to assess the efficacy of this compound as a putative HDAC inhibitor. By systematically progressing from biochemical validation to cellular target engagement and functional outcomes, researchers can generate a comprehensive data package to support further preclinical development. This tiered approach ensures scientific rigor and provides a clear path for decision-making in the drug discovery process.
References
-
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. [Link]
-
Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. (1976). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). Journal of Medicinal Chemistry. [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. [Link]
-
Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. (2012). PubMed. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2010). PMC. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2024). BellBrook Labs. [Link]
-
Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. (n.d.). Bentham Science. [Link]
-
4-Aminopiperidine: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (n.d.). Autech. [Link]
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2024). Scientific Reports. [Link]
-
Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid. (2021). Nature Communications. [Link]
-
8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. (2007). Journal of Medicinal Chemistry. [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023). Drug Design, Development and Therapy. [Link]
-
8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and... (2007). ResearchGate. [Link]
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- 3. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Note: A Validated LC-MS/MS Method for the Quantification of 2-(4-aminopiperidin-1-yl)isonicotinic acid in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(4-aminopiperidin-1-yl)isonicotinic acid in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and analyte enrichment. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode. The method has been validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a small molecule of interest in pharmaceutical development. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent complexity of biological samples, such as plasma, necessitates a highly selective and sensitive analytical method. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[3]
The chemical structure of the analyte, containing both a carboxylic acid and a primary amine, presents unique challenges for extraction and chromatography. This application note describes a method that addresses these challenges through optimized sample preparation and chromatographic conditions.
Causality Behind Experimental Choices
Sample Preparation: Solid-Phase Extraction (SPE)
The primary challenge in analyzing drugs in plasma is the presence of endogenous interferences like proteins and phospholipids, which can cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[4][5][6] To mitigate this, a robust sample preparation strategy is essential.[3][7]
-
Why SPE? While simpler methods like protein precipitation are faster, they are often less effective at removing phospholipids.[7][8] Liquid-liquid extraction (LLE) can be effective but may have lower recovery for polar compounds like the target analyte.[9][10][11] Solid-phase extraction, particularly a mixed-mode cation exchange SPE, was chosen for its ability to provide a cleaner extract.[12][13][14] The positively charged aminopiperidinyl moiety of the analyte binds to the cation exchange sorbent under acidic conditions, allowing for the washing away of neutral and acidic interferences. A subsequent elution with a basic organic solvent releases the analyte, resulting in a concentrated and purified sample.
Chromatographic Separation: Reverse-Phase LC
-
Why Reverse-Phase with an Ion-Pairing Agent? The analyte possesses both polar and ionizable groups, which can lead to poor retention and peak shape on standard reverse-phase columns. To overcome this, formic acid was added to the mobile phase. It serves two purposes:
-
pH Adjustment: By maintaining an acidic pH, it ensures the consistent protonation of the amine group, leading to more predictable chromatographic behavior.
-
Ion-Pairing Effect: The formate ions can pair with the protonated analyte, increasing its retention on the nonpolar stationary phase.
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Why MS/MS? Tandem mass spectrometry provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can selectively detect the analyte even in the presence of co-eluting compounds.[15] Electrospray ionization (ESI) in positive mode was selected as it is highly effective for ionizing molecules with basic nitrogen atoms, such as the aminopiperidinyl group in our analyte.[3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Water (deionized, 18 MΩ·cm)
-
Mixed-mode cation exchange SPE cartridges
Preparation of Standards and Quality Controls
Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of the analyte into blank human plasma.[15] A stock solution of the analyte was prepared in methanol and serially diluted. These dilutions were then used to fortify the plasma to achieve the desired concentration range. Quality control samples were prepared independently at low, medium, and high concentrations.[15]
Sample Preparation Workflow
The following protocol outlines the solid-phase extraction procedure:
-
Pre-treatment: To 100 µL of plasma sample, add 10 µL of the SIL-IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.
Caption: Solid-Phase Extraction Workflow.
LC-MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: MS/MS Parameters
| Parameter | Analyte | Internal Standard |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 222.1 → 177.1 | m/z 227.1 → 182.1 |
| Collision Energy | 25 eV | 25 eV |
| Dwell Time | 100 ms | 100 ms |
Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[2] The validation assessed selectivity, accuracy, precision, recovery, matrix effect, and stability.[1][16]
Caption: Core Bioanalytical Validation Parameters.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in Table 3. All values were within the acceptance criteria of ±15% (±20% for LLOQ).[1]
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 8.5 | 5.2 | 10.2 | 7.8 |
| Low | 3.0 | 6.1 | 3.5 | 7.5 | 4.1 |
| Medium | 100 | 4.2 | -1.8 | 5.3 | -2.5 |
| High | 800 | 3.8 | -2.4 | 4.9 | -3.1 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in a neat solution.[5] The matrix factor was between 0.95 and 1.05, indicating no significant ion suppression or enhancement. The extraction recovery was determined to be consistent and reproducible, averaging approximately 85%.
Stability
The stability of the analyte was evaluated under various conditions to ensure sample integrity from collection to analysis.[17][18][19]
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable on the benchtop at room temperature for at least 6 hours.
-
Long-Term Stability: Stable in plasma when stored at -80°C for at least 90 days.
-
Post-Preparative Stability: Stable in the autosampler at 4°C for at least 24 hours.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The use of mixed-mode solid-phase extraction effectively minimizes matrix effects, ensuring high data quality. The method has been thoroughly validated and is fit for purpose in a regulated bioanalytical laboratory to support drug development programs.
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC–MS bioanalysis. National Institutes of Health. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
LCGC International. (2021, July 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Mei, H. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Retrieved from [Link]
-
Bioanalysis Zone. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Bhatia, R. (2016, September 20). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001, May). Bioanalytical Method Validation. Retrieved from [Link]
-
ACS Publications. (2017, January 19). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Retrieved from [Link]
-
Cava, F., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. PubMed. Retrieved from [Link]
-
SciSpace. (2018). Sample preparation for polar metabolites in bioanalysis. Retrieved from [Link]
-
Wang, H., et al. (2012). [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model]. PubMed. Retrieved from [Link]
-
Waters Corporation. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6‑Aminoquinolyl-N‑hydroxysuccinimidyl Carbamate. Retrieved from [Link]
-
Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Sample preparation for polar metabolites in bioanalysis. Retrieved from [Link]
-
Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Retrieved from [Link]
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Journal of Chromatography B. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2023, August 7). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Retrieved from [Link]
-
ResearchGate. (2021, April). Green microfluidic liquid-phase microextraction of polar and non-polar acids from urine. Retrieved from [Link]
-
PubMed. (2020, August 11). An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
ResearchGate. (2020, August). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]
-
ResearchGate. (2019, November). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. Retrieved from [Link]
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National Institutes of Health. (2020, August 11). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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TESTCERT. (n.d.). Stability Testing of Biological Products. Retrieved from [Link]
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MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2011, January). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Retrieved from [Link]
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PubMed. (2025, April 15). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Retrieved from [Link]
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Protocol for assessing the antibacterial activity of 2-(4-aminopiperidin-1-yl)isonicotinic acid
Application Note & Protocol
Comprehensive In Vitro Assessment of the Antibacterial Activity of 2-(4-aminopiperidin-1-yl)isonicotinic acid
Abstract
This document provides a detailed framework for the systematic evaluation of the antibacterial properties of the novel synthetic compound, this compound. Isonicotinic acid derivatives have historically demonstrated significant antimicrobial potential, with isoniazid being a cornerstone in the treatment of tuberculosis.[1][2] This protocol outlines a tiered approach, beginning with initial screening to determine the spectrum of activity, followed by quantitative determination of inhibitory concentrations, and culminating in a dynamic assessment of its bactericidal or bacteriostatic effects. The methodologies described herein are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4][5]
Introduction: The Rationale for a Structured Assessment
The escalating threat of antimicrobial resistance necessitates the discovery and rigorous evaluation of new chemical entities.[6] this compound, a novel derivative of isonicotinic acid, warrants a thorough investigation of its antibacterial potential. A structured, multi-assay approach is crucial for building a comprehensive profile of a candidate antimicrobial agent. This protocol is designed to logically progress from qualitative screening to quantitative and dynamic characterization.
The workflow is based on three pillars of antimicrobial susceptibility testing:
-
Screening for Activity (Agar Well Diffusion): A robust and cost-effective initial step to identify susceptible bacterial species and provide a preliminary, qualitative measure of efficacy.[7]
-
Determining Potency (Broth Microdilution - MIC): A quantitative method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[8] This is the gold standard for susceptibility testing.[9]
-
Characterizing the Mode of Action (Time-Kill Kinetics): A dynamic assay to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity over time, which is vital for predicting in vivo efficacy.[10][11]
This comprehensive evaluation ensures that the resulting data is robust, interpretable, and directly comparable to established antimicrobial agents, thereby facilitating informed decisions in the drug development pipeline.
Experimental Workflow Overview
The assessment protocol follows a sequential and logical progression. Each stage provides critical data that informs the subsequent steps.
Caption: Broth microdilution workflow for MIC determination.
4.3. Data Presentation
MIC values should be presented in a clear, tabular format for easy comparison.
| Bacterial Strain | Gram Stain | MIC of Test Compound (µg/mL) | MIC of Ciprofloxacin (µg/mL) |
| S. aureus ATCC 29213 | Positive | 8 | 0.5 |
| E. coli ATCC 25922 | Negative | 16 | 0.015 |
| E. faecalis ATCC 29212 | Positive | 32 | 1 |
Phase 3: Time-Kill Kinetics Assay
This assay provides insight into the pharmacodynamic properties of the compound, determining the rate and extent of bacterial killing over time. [10]It distinguishes between bactericidal activity (a ≥3-log₁₀ or 99.9% reduction in CFU/mL) and bacteriostatic activity (inhibition of growth without killing). [10][11]
5.1. Materials
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL in CAMHB)
-
Test compound at various concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)
-
Growth control (no compound)
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates for colony counting
-
Micropipettes and sterile tips
5.2. Step-by-Step Protocol
-
Assay Setup: Prepare culture tubes containing CAMHB with the test compound at the desired concentrations (e.g., 0x, 1x, 2x, and 4x MIC).
-
Inoculation: Inoculate each tube with the prepared bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL. [10]3. Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), vortex each tube and remove an aliquot (e.g., 100 µL). [10]4. Serial Dilution and Plating: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.
-
Incubation and Colony Counting: Incubate the TSA plates at 37°C for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL. [10]6. Data Analysis: Calculate the log₁₀ CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration.
5.3. Data Presentation and Interpretation
The results are typically visualized in a time-kill curve graph.
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.50 | 5.65 | 5.10 | 4.30 |
| 4 | 7.80 | 5.50 | 4.20 | 3.10 |
| 8 | 8.90 | 5.45 | 3.15 | <2.00 |
| 24 | 9.20 | 5.30 | <2.00 | <2.00 |
-
Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is observed. [10]* Bacteriostatic Activity: The CFU/mL count remains similar to the initial inoculum, preventing proliferation but not causing significant cell death.
Conclusion and Future Directions
This comprehensive protocol provides a robust framework for the initial in vitro characterization of this compound. By systematically performing screening, MIC determination, and time-kill assays, researchers can build a detailed profile of the compound's antibacterial spectrum, potency, and mode of action. The data generated will be crucial for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models. Adherence to standardized guidelines like those from CLSI and EUCAST is paramount for ensuring the quality and comparability of the data. [18][19]
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- BenchChem. (n.d.). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
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- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
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Application Notes and Protocols: The Strategic Application of 2-(4-Aminopiperidin-1-yl)isonicotinic Acid in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery
Abstract
The 2-(4-aminopiperidin-1-yl)isonicotinic acid scaffold represents a promising frontier in medicinal chemistry, particularly in the design of targeted kinase inhibitors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this versatile scaffold in structure-activity relationship (SAR) studies. We will explore the rationale behind its selection, propose a detailed synthetic strategy for analog generation, and provide comprehensive protocols for biological evaluation and data interpretation, thereby offering a roadmap for the discovery of novel therapeutic agents.
Introduction: The Rationale for the this compound Scaffold
The confluence of a pyridine ring, a piperidine moiety, and an amino group in this compound creates a unique three-dimensional chemical space with significant potential for targeted drug design. The pyridine ring is a well-established pharmacophore in numerous FDA-approved drugs, often involved in hydrogen bonding and π-stacking interactions within protein active sites[1][2][3]. The piperidine scaffold, a prevalent motif in pharmaceuticals, offers a flexible yet constrained conformation that can be tailored to fit into specific binding pockets, often improving physicochemical properties like solubility and bioavailability[4][5]. The primary amino group on the piperidine ring provides a crucial vector for establishing key interactions, such as salt bridges or hydrogen bonds, with target proteins.
Given these features, this scaffold is particularly well-suited for the development of kinase inhibitors. Kinases are a major class of drug targets, and many successful inhibitors incorporate pyridine and piperidine moieties to engage with the ATP-binding site[6][7][8][9]. This guide will, therefore, focus on the application of the this compound scaffold in the context of discovering novel kinase inhibitors.
Designing a Focused SAR Library
A systematic SAR study begins with the design of a focused library of analogs to probe the chemical space around the core scaffold. The this compound molecule offers several points for diversification, allowing for a comprehensive exploration of the SAR.
Key Modification Points:
-
R1 (Isonicotinic Acid): Modifications at this position can explore interactions with the solvent-exposed region of the kinase ATP-binding site. Substituents can modulate electronic properties and steric bulk.
-
R2 (Piperidine Ring): Introducing substituents on the piperidine ring can probe for specific hydrophobic pockets and influence the conformational preference of the ring.
-
R3 (Amino Group): Acylation, alkylation, or arylation of the primary amine can explore additional binding interactions and modulate the basicity of the nitrogen, which can be critical for target engagement.
Table 1: Proposed Analogs for Initial SAR Exploration
| Compound ID | R1 (Isonicotinic Acid) | R2 (Piperidine Ring) | R3 (Amino Group) | Rationale for Modification |
| Lead-01 | H | H | H | Parent Scaffold |
| A-01 | 5-Cl | H | H | Electronic modulation at the pyridine ring |
| A-02 | 5-OCH3 | H | H | Introduction of a hydrogen bond donor/acceptor |
| B-01 | H | 3-CH3 | H | Probing for hydrophobic pockets near the piperidine |
| B-02 | H | 3,3-diF | H | Altering pKa and conformation of the piperidine |
| C-01 | H | H | Acetyl | Neutralizing the basicity of the amine |
| C-02 | H | H | Benzyl | Introducing a larger hydrophobic group |
| D-01 | 5-Cl | H | Acetyl | Combination of modifications to probe for synergistic effects |
Synthetic Protocols for Analog Generation
The synthesis of the proposed analogs can be achieved through a convergent synthetic strategy. The following protocols provide a general framework for the synthesis of the core scaffold and its derivatives.
Protocol 1: Synthesis of the Core Scaffold (Lead-01)
This protocol outlines the synthesis of this compound, the starting point for our SAR studies.
Materials:
-
2-chloroisonicotinic acid
-
4-amino-1-Boc-piperidine
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of 2-chloroisonicotinic acid (1.0 eq) in DMSO, add 4-amino-1-Boc-piperidine (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 2-(4-(N-Boc-amino)piperidin-1-yl)isonicotinic acid.
-
-
Boc Deprotection:
-
Dissolve the product from the previous step in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as a TFA salt.
-
Filter and dry the solid to obtain this compound (Lead-01).
-
Protocol 2: Derivatization of the Amino Group (R3 position)
This protocol describes the acylation of the primary amino group on the piperidine ring.
Materials:
-
2-(4-(N-Boc-amino)piperidin-1-yl)isonicotinic acid (from Protocol 1, Step 1)
-
Acetyl chloride (or other desired acylating agent)
-
Pyridine
-
DCM
Procedure:
-
Acylation:
-
Dissolve 2-(4-(N-Boc-amino)piperidin-1-yl)isonicotinic acid (1.0 eq) in DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
The resulting N-acetylated, Boc-protected intermediate can then be deprotected using the procedure in Protocol 1, Step 2 to yield the final product (e.g., C-01).
-
Biological Evaluation: In Vitro Kinase Inhibition Assay
To determine the biological activity of the synthesized analogs, a robust and reproducible in vitro kinase inhibition assay is essential. The following protocol is a general guideline for a fluorescence-based kinase assay.[10][11][12][13][14]
Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., a tyrosine kinase)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Fluorescence-based ADP detection kit (e.g., ADP-Glo™)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of each compound in the assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 10 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP (at its Km concentration) to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP detection kit.
-
Read the fluorescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[15][16][17][18]
-
Structure-Activity Relationship (SAR) Analysis
The IC50 values obtained from the kinase inhibition assay form the basis of the SAR analysis. The goal is to correlate specific structural modifications with changes in biological activity.
Table 2: Hypothetical SAR Data for the Initial Library
| Compound ID | R1 (Isonicotinic Acid) | R2 (Piperidine Ring) | R3 (Amino Group) | IC50 (nM) vs. Target Kinase |
| Lead-01 | H | H | H | 5,200 |
| A-01 | 5-Cl | H | H | 1,500 |
| A-02 | 5-OCH3 | H | H | 8,900 |
| B-01 | H | 3-CH3 | H | 4,500 |
| C-01 | H | H | Acetyl | 850 |
| C-02 | H | H | Benzyl | >10,000 |
| D-01 | 5-Cl | H | Acetyl | 150 |
Interpretation of Hypothetical SAR:
-
R1 Position: The introduction of an electron-withdrawing group (Cl) at the 5-position of the isonicotinic acid ring (A-01) led to a significant increase in potency compared to the parent compound (Lead-01). Conversely, an electron-donating group (OCH3) at the same position (A-02) was detrimental to activity. This suggests that the electronic nature of the pyridine ring is important for target engagement.
-
R2 Position: A small hydrophobic substituent on the piperidine ring (B-01) was well-tolerated but did not significantly improve potency.
-
R3 Position: Acetylation of the primary amine (C-01) resulted in a substantial increase in activity, indicating that a neutral amide may be preferred over a basic amine for this particular target. The larger benzyl group (C-02) was not tolerated, suggesting a size limitation in this region of the binding pocket.
-
Combined Effect: The combination of the favorable modifications at R1 and R3 (D-01) resulted in a synergistic effect, yielding the most potent compound in the initial series.
Visualizing SAR: Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for SAR studies and the logical relationships between the different components of the this compound scaffold.
Caption: Key modification points on the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold provides a rich platform for the design of novel kinase inhibitors. A systematic approach to SAR, involving the iterative design, synthesis, and biological evaluation of focused analog libraries, can lead to the identification of potent and selective drug candidates. The initial SAR exploration outlined in this guide serves as a starting point for more extensive investigations. Future work should focus on expanding the diversity of substituents at the R1, R2, and R3 positions, as well as exploring the introduction of chiral centers to probe for stereospecific interactions with the target kinase. Computational modeling and structural biology studies can further inform the design of next-generation inhibitors with improved pharmacological profiles.
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5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. Available at: [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
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What is the structure-activity relationship (SAR) in drug design?. Patsnap Synapse. Available at: [Link]
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Analytical Perspectives on structure: Activity Related (SAR): Quantitative tools for Drugs Design and optimization. RJ Wave. Available at: [Link]
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One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
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Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. ScienceDirect. Available at: [Link]
-
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]
- Method for preparing 4-Boc-aminopiperidine. Google Patents.
-
Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides. ResearchGate. Available at: [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available at: [Link]
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Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. Available at: [Link]
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Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
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QSAR analysis for pyrimidine and pyridine derivatives as RIPK2 (receptor interacting protein kinase 2) inhibitors. Semantic Scholar. Available at: [Link]
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Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Available at: [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews. Available at: [Link]
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Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PubMed Central. Available at: [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
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Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PubMed Central. Available at: [Link]
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Application Note: Predicting Binding Modes of 2-(4-aminopiperidin-1-yl)isonicotinic acid Using Computational Docking
Abstract: Molecular docking is a cornerstone of modern structure-based drug design, enabling the rapid prediction of binding conformations and affinities between small molecules and their protein targets.[1][2][3] This application note provides a comprehensive, field-proven protocol for predicting the binding modes of a novel small molecule, 2-(4-aminopiperidin-1-yl)isonicotinic acid, with a putative protein target. We will delve into the theoretical underpinnings of molecular docking, present a step-by-step workflow using industry-standard open-source software, and detail the critical processes of results analysis and protocol validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead identification and optimization.
Foundational Principles of Molecular Docking
At its core, molecular docking predicts the preferred orientation of one molecule when bound to a second to form a stable complex.[4] The process is governed by two fundamental components: a sampling algorithm and a scoring function .[5]
-
Sampling Algorithm: This component explores the vast conformational space of the ligand and, in some cases, the protein's binding site. It generates a multitude of possible binding poses. Docking methods can be categorized by their flexibility:
-
Rigid Docking: Treats both protein and ligand as rigid bodies, only exploring translational and rotational degrees of freedom. This is computationally fast but less accurate.[3]
-
Semi-Flexible Docking: The most common approach, where the ligand is treated as flexible (allowing rotation of acyclic single bonds) while the protein receptor remains rigid.[3][5] This offers a balance between computational cost and accuracy.
-
Flexible Docking: Allows for flexibility in both the ligand and specific side chains of the protein's active site, providing a more realistic model at a higher computational expense.[5]
-
-
Scoring Function: This component evaluates each generated pose and assigns a score, which is an estimate of the binding affinity.[5] Lower scores typically indicate more favorable binding interactions.[6] These functions are mathematical models that approximate the thermodynamics of the binding event, considering forces like van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.[7]
For this protocol, we will utilize AutoDock Vina , a widely cited open-source program known for its efficiency and accuracy in semi-flexible docking.[1]
The Target Ligand and Protein
Ligand: this compound
This molecule is a derivative of isonicotinic acid (pyridine-4-carboxylic acid).[8] Its structure contains a basic aminopiperidine moiety and an acidic carboxylic acid group, suggesting the potential for multiple types of interactions within a protein binding pocket, including hydrogen bonds and salt bridges.
Hypothetical Protein Target: Human GABA Transporter 1 (GAT-1)
Given the structural motifs of the ligand, which resemble conformationally constrained derivatives of γ-aminobutyric acid (GABA), the human GABA transporter 1 (GAT-1) is a scientifically rational and compelling target.[9][10] GAT-1 is a key protein in neuroscience, responsible for clearing GABA from the synaptic cleft, and is a target for antiepileptic drugs.[11] For this protocol, we will use the human GAT-1 cryo-EM structure (PDB ID: 7SK2).
Experimental Workflow: A Validated Docking Protocol
The following protocol outlines a self-validating system. The initial step involves re-docking the co-crystallized ligand to ensure the chosen parameters can accurately reproduce a known binding pose. This is a critical quality control step.[12][13]
Caption: Overall workflow for predicting ligand binding modes.
Protocol Step 1: Receptor Preparation
Causality: Raw PDB files often contain non-essential molecules (e.g., water, ions) and lack hydrogen atoms, which are crucial for calculating realistic molecular interactions. This preparation step ensures a clean, chemically correct receptor model.[14][15]
-
Download Structure: Obtain the PDB file for GAT-1 (PDB ID: 7SK2) from the RCSB Protein Data Bank.
-
Clean PDB: Load the structure into a molecular visualization tool like UCSF Chimera or PyMOL.[14][16]
-
Delete all water molecules.
-
Remove any co-crystallized ligands and ions not essential to the binding site architecture.
-
Isolate the protein chain of interest (e.g., Chain A).[17]
-
-
Add Hydrogens & Charges: Use a tool like AutoDock Tools (ADT) or the Dock Prep tool in UCSF Chimera.[17][18]
-
Add polar hydrogen atoms.
-
Assign Gasteiger charges to all atoms.
-
-
Save Receptor: Export the prepared receptor structure in the .pdbqt format, which is required by AutoDock Vina and contains atomic coordinates, charges, and atom type information.[18]
Protocol Step 2: Ligand Preparation
Causality: A ligand's 3D conformation and electrostatic properties are essential for docking. This step generates an energy-minimized 3D structure and defines its flexibility.
-
Generate 2D Structure: Draw this compound using a chemical sketcher like ChemDraw or the PubChem Sketcher.
-
Convert to 3D: Convert the 2D structure to a 3D structure. Use a program like Open Babel or an online tool to generate 3D coordinates and perform an initial energy minimization (e.g., using the MMFF94 force field).
-
Prepare for Docking: Load the 3D ligand structure (.mol2 or .pdb file) into AutoDock Tools.
-
Assign Gasteiger charges.
-
Detect the aromatic carbons and set the rotatable bonds. ADT will automatically identify acyclic single bonds as rotatable.
-
-
Save Ligand: Save the prepared ligand in the .pdbqt format.
Protocol Step 3: Protocol Validation via Re-Docking
Causality: Before docking our novel ligand, we must validate that our docking parameters can accurately reproduce a known experimental result. This is achieved by re-docking the co-crystallized ligand (in this case, tiagabine from 7SK2) back into the binding site.[19]
-
Extract Co-crystallized Ligand: From the original, unmodified PDB file (7SK2), save the coordinates of the co-crystallized ligand (tiagabine) into a separate file.
-
Prepare Ligand: Prepare this ligand using the same steps outlined in Protocol Step 2 .
-
Define Binding Site: In ADT, define a grid box centered on the position of the co-crystallized ligand. Ensure the box is large enough to encompass the entire binding site and allow for ligand rotation (a size of 25 x 25 x 25 Å is a good starting point). Note the center coordinates and dimensions.
-
Run Re-Docking: Perform a docking simulation using the prepared receptor and the prepared co-crystallized ligand.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
Protocol Step 4: Docking of this compound
-
Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina.
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt --out output.pdbqt
Analysis and Interpretation of Docking Results
Causality: The raw output of a docking simulation is a set of poses and scores. Proper analysis is required to translate this data into scientifically meaningful insights about the ligand's potential binding mechanism.[6][20]
4a. Binding Affinity Scores
AutoDock Vina reports binding affinity in kcal/mol. This score represents an estimate of the Gibbs free energy of binding.[6]
-
Interpretation: More negative scores indicate stronger predicted binding affinity.
-
Caution: These scores are best used for ranking different poses of the same ligand or for comparing a series of related ligands against the same target. They are not absolute measures and direct correlation with experimental values like IC50 or Kd is not always linear.[6][22]
4b. Visual Inspection of Binding Poses
Use molecular graphics software (PyMOL, UCSF Chimera, Discovery Studio) to analyze the top-ranked poses from the output.pdbqt file.[23][24]
-
Load Complex: Load the prepared receptor and the output file containing the docked ligand poses.
-
Analyze Interactions: For each of the top-scoring poses, carefully examine the non-covalent interactions between the ligand and the protein. Look for:[20]
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and protein. The aminopiperidine and carboxylic acid groups are prime candidates for H-bonding.
-
Hydrophobic Interactions: Look for interactions between nonpolar groups on the ligand (e.g., the piperidine ring) and hydrophobic residues in the binding pocket (e.g., Val, Leu, Ile, Phe).
-
Ionic Interactions (Salt Bridges): Check for potential salt bridges between the protonated amine of the ligand and negatively charged residues (Asp, Glu) or between the deprotonated carboxylate and positively charged residues (Lys, Arg).
-
Pi-Stacking: The pyridine ring of the ligand may form pi-stacking interactions with aromatic residues like Phe, Tyr, or Trp.
-
The analysis can be aided by tools like the Protein-Ligand Interaction Profiler (PLIP) server or LigPlot+.[22][23]
Data Presentation
Summarize the findings for the top poses in a structured table.
| Pose ID | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Interacting Residues | Interaction Type(s) |
| 1 | -9.2 | 0.00 | Tyr140, Ser296, Phe294 | H-Bond, Pi-Stacking, Hydrophobic |
| 2 | -8.8 | 1.35 | Tyr140, Asp451, Gly297 | H-Bond, Salt Bridge |
| 3 | -8.5 | 2.18 | Phe294, Ile143, Trp454 | Hydrophobic |
(Note: Data shown is hypothetical for illustrative purposes.)
Conclusion and Outlook
This application note provides a robust and validated protocol for predicting the binding modes of this compound using computational docking. By following these steps—from meticulous system preparation and protocol validation to detailed interaction analysis—researchers can generate reliable hypotheses about a compound's mechanism of action at the molecular level.
The generated binding poses serve as a powerful starting point for further investigation. High-confidence poses can guide site-directed mutagenesis studies to confirm the importance of key interacting residues. Furthermore, the static snapshots provided by docking can be advanced through more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time. Ultimately, computational predictions must be validated through experimental binding assays.[25]
References
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How to interprete and analyze molecular docking results? - ResearchGate. (2024). Available at: [Link]
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How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Available at: [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. Available at: [Link]
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Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. (2021). Available at: [Link]
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Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Molecular Docking Software - CD ComputaBio. Available at: [Link]
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HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025). Available at: [Link]
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Session 4: Introduction to in silico docking. Available at: [Link]
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Preparing the protein and ligand for docking - ScotChem. Available at: [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). Available at: [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. Available at: [Link]
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General workflow of molecular docking calculations. The approaches... - ResearchGate. Available at: [Link]
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(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024). Available at: [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). Available at: [Link]
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Isonicotinic acid - Wikipedia. Available at: [Link]
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Other protein target families | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Isonipecotic acid - Wikipedia. Available at: [Link]
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Application Notes and Protocols for 2-(4-aminopiperidin-1-yl)isonicotinic acid: Long-Term Stability and Storage
Abstract
This document provides a comprehensive guide for establishing the long-term stability and optimal storage conditions for 2-(4-aminopiperidin-1-yl)isonicotinic acid, a key intermediate in pharmaceutical development. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the integrity and purity of this compound throughout its lifecycle. This guide details procedures for long-term and accelerated stability studies, forced degradation analysis, and the establishment of a stability-indicating analytical method, all grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Introduction: The Criticality of Stability Assessment
This compound is a heterocyclic compound incorporating both a piperidine and an aminopyridine moiety. Such structures are prevalent in a wide array of pharmacologically active molecules[1][2][3]. The stability of a pharmaceutical intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Understanding how this molecule behaves over time under various environmental influences—such as temperature, humidity, and light—is paramount for defining appropriate storage conditions, retest periods, and ensuring batch-to-batch consistency.[4]
The purpose of a formal stability testing program is to provide evidence on how the quality of a substance varies with time under the influence of these environmental factors.[5] This application note provides the scientific framework and actionable protocols to rigorously evaluate the stability profile of this compound.
Recommended General Storage and Handling
Based on general safety data sheets for similar chemical structures, initial handling and storage should adhere to the following precautions.[6] However, these recommendations should be verified and refined through the formal stability studies outlined in this document.
-
Initial Storage: Store in a cool, dry, well-ventilated area.[6][7]
-
Container: Keep in a tightly sealed, light-resistant container to prevent moisture ingress and photodegradation.[6][7]
-
Incompatibilities: Avoid storage with strong oxidizing agents.
-
Handling: Use appropriate personal protective equipment (PPE). Proper handling practices are crucial to maintain the integrity of the small molecule.[8]
Long-Term and Accelerated Stability Study Protocol
This protocol is designed in accordance with the ICH Q1A(R2) guideline to establish a re-test period for this compound. A re-test period is the timeframe during which the drug substance is expected to remain within its specification and, therefore, is suitable for use in the manufacture of a given drug product.
Study Design and Logic
The study involves storing the compound under long-term and accelerated conditions and analyzing its critical quality attributes at predetermined time points. Accelerated testing is designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions.[9][10]
Caption: Workflow for the Long-Term and Accelerated Stability Study.
Materials and Equipment
-
This compound (at least three representative batches)
-
ICH-compliant stability chambers
-
Validated stability-indicating HPLC method (see Section 5)
-
Karl Fischer titrator for water content analysis
-
Appropriately sized, inert, light-resistant containers with secure closures
Experimental Procedure
-
Sample Preparation: Aliquot a sufficient quantity of each batch into the designated containers for each time point and storage condition.
-
Initial Analysis (Time 0): Before placing samples in the stability chambers, perform a complete analysis of each batch to establish baseline data. This includes appearance, purity by HPLC, related substances, and water content.
-
Storage: Place the samples in the stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10]
-
-
Time-Point Testing: At each scheduled time point, withdraw samples from the chambers and allow them to equilibrate to ambient conditions before analysis.
-
Long-Term Testing Schedule: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated Testing Schedule: 0, 3, and 6 months.
-
-
Data Analysis: Analyze the data for trends. A statistical analysis of the long-term data may be performed to determine the retest period, as described in ICH Q1E.
Illustrative Data Presentation
Table 1: Illustrative Long-Term Stability Data (25°C / 60% RH)
| Time (Months) | Appearance | Purity (HPLC Area %) | Individual Impurity A (%) | Total Impurities (%) | Water Content (%) |
| 0 | White to off-white powder | 99.85 | < 0.05 | 0.15 | 0.2 |
| 3 | Conforms | 99.82 | < 0.05 | 0.18 | 0.2 |
| 6 | Conforms | 99.80 | 0.06 | 0.20 | 0.3 |
| 12 | Conforms | 99.75 | 0.08 | 0.25 | 0.3 |
| 24 | Conforms | 99.65 | 0.10 | 0.35 | 0.4 |
Table 2: Illustrative Accelerated Stability Data (40°C / 75% RH)
| Time (Months) | Appearance | Purity (HPLC Area %) | Individual Impurity A (%) | Total Impurities (%) | Water Content (%) |
| 0 | White to off-white powder | 99.85 | < 0.05 | 0.15 | 0.2 |
| 3 | Conforms | 99.50 | 0.15 | 0.50 | 0.7 |
| 6 | Conforms | 99.10 | 0.25 | 0.90 | 1.1 |
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[6] These studies help identify likely degradation products and demonstrate that the analytical method can effectively separate these degradants from the parent compound.[6]
Rationale and Design
The compound is subjected to stress conditions more severe than those used for accelerated stability testing. The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed at a sufficient level for detection and resolution.
Caption: Design of the Forced Degradation Study.
Experimental Procedure
-
Sample Preparation: Prepare solutions of the compound (e.g., in a 50:50 acetonitrile:water mixture) and use the solid material for thermal and photostability testing.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or with gentle heat. The aminopyridine moiety may be susceptible to degradation under alkaline conditions.[11]
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature. The piperidine ring and the amino group are potential sites for oxidation.[12][13]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18] A control sample should be protected from light.
-
-
Analysis: At appropriate time points, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by the stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples.
-
Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of degradation products is close to 100% of the initial assay value.
Proposed Stability-Indicating Analytical Method
A robust, stability-indicating HPLC method is the cornerstone of any stability study. The following method is proposed as a starting point for development and validation, based on methods for similar aminopyridine and isonicotinic acid derivatives.[8][19][20]
Chromatographic Conditions
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | Time (min) | %B |
| 0 | 5 | |
| 20 | 95 | |
| 25 | 95 | |
| 26 | 5 | |
| 30 | 5 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 265 nm (or as determined by UV scan) | Wavelength should be chosen for optimal response of the parent and impurities. |
| Injection Vol. | 10 µL |
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes specificity (proven through forced degradation), linearity, range, accuracy, precision, and robustness.
Interpretation of Results and Establishing a Retest Period
The retest period is established based on the analysis of data collected during the long-term stability study.[4] The data should show that the compound remains within its defined specifications for the duration of the proposed retest period.
-
Data Evaluation: Plot the purity and impurity levels versus time. If no significant change is observed under accelerated conditions for 6 months, and the long-term data shows little or no variability, a retest period of 24 months may be justified with 12 months of long-term data.[4]
-
Significant Change: A "significant change" is typically defined as a failure to meet the specification. For a drug substance, this could be a notable decrease in purity or an increase in impurities beyond their specified limits.
-
Extrapolation: The retest period can be extended beyond the available long-term data if supported by the accelerated data and statistical analysis, as outlined in ICH Q1E.
Conclusion
The stability of this compound is a critical parameter that must be thoroughly understood to ensure its quality as a pharmaceutical intermediate. The protocols detailed in this application note provide a robust framework for conducting long-term, accelerated, and forced degradation studies in alignment with global regulatory expectations. By implementing these methodologies, researchers and developers can confidently establish appropriate storage conditions and a scientifically justified retest period, thereby safeguarding the integrity of this vital compound.
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- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Official web site : ICH [ich.org]
- 19. helixchrom.com [helixchrom.com]
- 20. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-aminopiperidin-1-yl)isonicotinic acid
Welcome to the technical support center for the synthesis of 2-(4-aminopiperidin-1-yl)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to ensure both the success and the scientific integrity of your experimental work.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. In this key step, an electron-deficient pyridine ring is attacked by a nucleophile, leading to the displacement of a leaving group.[1]
The most common approach utilizes either 2-chloroisonicotinic acid or its corresponding ester as the electrophilic partner, and 4-aminopiperidine as the nucleophile. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group like a carboxylic acid or ester.[2] The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, before the leaving group is expelled to restore aromaticity.[1]
Below is a general workflow for this synthesis:
Troubleshooting Guides
Question 1: My SNAr reaction is showing low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the SNAr reaction is a common issue that can often be resolved by systematically evaluating the reaction parameters. Here are the key areas to investigate:
1. Reaction Temperature and Time:
-
Insight: Nucleophilic aromatic substitutions on pyridine rings can be slow and often require heating to overcome the energy barrier of disrupting the aromatic system.[3]
-
Troubleshooting:
-
If you are running the reaction at room temperature, gradually increase the temperature to 50-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Extend the reaction time. Some SNAr reactions can take up to 24-48 hours to reach completion.
-
2. Choice of Base and Solvent:
-
Insight: A base is typically required to neutralize the HCl generated during the reaction (if starting from a chloro-pyridine) and to deprotonate the piperidine nitrogen, increasing its nucleophilicity. The solvent plays a crucial role in solvating the reactants and intermediates.
-
Troubleshooting:
-
Base: If using a mild base like K2CO3, consider switching to a stronger, non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). In some cases, a stronger inorganic base like Cs2CO3 can be effective.[4]
-
Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the charged Meisenheimer intermediate. If you are using a less polar solvent like THF or dioxane, switching to one of these may improve reaction rates.
-
3. Reactivity of the Electrophile:
-
Insight: The nature of the leaving group on the pyridine ring is critical. While chlorides are commonly used, other halogens can be employed. The typical reactivity order for SNAr is F > Cl ≈ Br > I.[1]
-
Troubleshooting:
-
If you have access to 2-fluoroisonicotinic acid or its ester, it will likely react much faster than the chloro-analog.
-
Ensure the quality of your 2-chloroisonicotinic acid or ester. It can degrade over time, so using a freshly purchased or purified starting material is recommended.
-
4. Water Content:
-
Insight: While some SNAr reactions can tolerate small amounts of water, it is generally best to run the reaction under anhydrous conditions, especially if using a strong base that can be quenched by water.
-
Troubleshooting:
-
Dry your solvent and glassware thoroughly before use.
-
Use an anhydrous grade of your chosen base.
-
Below is a decision tree to guide your troubleshooting process:
Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of impurities. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common challenge. Understanding the potential side reactions is key to minimizing impurities.
1. Double Substitution:
-
Insight: If you are not using a protecting group on the primary amine of 4-aminopiperidine, it can act as a nucleophile itself, leading to the formation of a dimeric impurity where a second molecule of 2-chloroisonicotinic acid reacts with the primary amine of the product.
-
Troubleshooting:
-
Use a Protecting Group: The most effective solution is to use N-Boc-4-aminopiperidine. The Boc (tert-butoxycarbonyl) group is stable under the basic conditions of the SNAr reaction and can be easily removed later with an acid like TFA.[5][6]
-
Control Stoichiometry: If you must use unprotected 4-aminopiperidine, using a slight excess of it (1.1-1.2 equivalents) can help to minimize the formation of the dimer by ensuring there is always a higher concentration of the starting amine available to react with the electrophile.
-
2. Reaction at the Carboxylic Acid:
-
Insight: If you are using 2-chloroisonicotinic acid directly (without esterification), the 4-aminopiperidine can react with the carboxylic acid to form an amide. This is especially likely if the reaction is heated.
-
Troubleshooting:
-
Esterify the Carboxylic Acid: The best practice is to convert the 2-chloroisonicotinic acid to its methyl or ethyl ester before the SNAr reaction.[7] This protects the carboxylic acid from reacting and also increases the electrophilicity of the pyridine ring. A common method is to reflux the acid in methanol with a catalytic amount of sulfuric acid or to use thionyl chloride followed by the addition of the alcohol.[7]
-
3. Hydrolysis of the Ester:
-
Insight: If you are using an ester and there is water present in your reaction, you may see some hydrolysis back to the carboxylic acid, especially under basic conditions.[8]
-
Troubleshooting:
-
As mentioned in the previous question, ensure your reaction is run under anhydrous conditions.
-
Summary of Common Impurities and Solutions:
| Impurity | Cause | Recommended Solution |
| Dimeric Product | Reaction of the product's primary amine with another molecule of the electrophile. | Use N-Boc-4-aminopiperidine. |
| Amide Formation | Direct reaction of 4-aminopiperidine with the carboxylic acid of 2-chloroisonicotinic acid. | Esterify the carboxylic acid prior to the SNAr step. |
| Hydrolyzed Starting Material | Presence of water in the reaction mixture leading to ester hydrolysis. | Use anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the primary amine of 4-aminopiperidine?
A1: While not strictly necessary in all cases, it is highly recommended. Protecting the primary amine, typically with a Boc group, prevents the formation of dimeric and other side products, leading to a cleaner reaction and simpler purification.[5][6] The Boc group is robust enough for the SNAr conditions and can be deprotected in a subsequent step.
Q2: What is the best method for purifying the final product?
A2: The purification method depends on the physical properties of your final product.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/heptane).
-
Column Chromatography: If the product is an oil or if crystallization is difficult, silica gel column chromatography can be used. A polar eluent system, such as dichloromethane/methanol with a small amount of triethylamine (to prevent the product from sticking to the silica), is a good starting point.
-
Acid/Base Extraction: Given the presence of both a basic amine and an acidic carboxylic acid, you may be able to purify the product by adjusting the pH of an aqueous solution to precipitate the zwitterionic form.
Q3: How can I confirm the structure of my final product?
A3: A combination of spectroscopic methods should be used:
-
1H NMR: You should be able to identify the characteristic protons of the pyridine ring, the piperidine ring, and the absence of the proton from the 2-position of the isonicotinic acid starting material. The chemical shifts of the pyridine protons will be different from the starting material.[9][10]
-
13C NMR: This will show the carbons of the pyridine and piperidine rings. A key signal will be the carbon at the 2-position of the pyridine ring, which will have shifted significantly after substitution.[9][11]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12]
-
Infrared (IR) Spectroscopy: This can be used to identify the key functional groups, such as the carboxylic acid (broad O-H and C=O stretches) and the N-H bonds of the primary amine.[13]
Q4: My final hydrolysis step (ester to carboxylic acid) is not going to completion. What should I do?
A4: Incomplete hydrolysis can be addressed by modifying the reaction conditions.
-
Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period or gently heat it (e.g., to 40-50 °C).
-
Increase Equivalents of Base: Use a larger excess of the base (e.g., 3-5 equivalents of LiOH or NaOH).
-
Change the Solvent System: Ensure you have a co-solvent like THF or methanol to help with the solubility of the ester. A common system is a 3:1 mixture of THF:water or methanol:water.[8][14]
-
Switch to Acidic Hydrolysis: While basic hydrolysis (saponification) is generally preferred because it is irreversible, you can also try acidic hydrolysis by refluxing the ester in an aqueous acid like 6N HCl.[8][14]
References
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). MDPI. [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI. [Link]
- Preparation of isonicotinic acid esters. (1956).
-
Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). National Institutes of Health. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry. [Link]
- Process for preparing isonicotinic acid. (1956).
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). ResearchGate. [Link]
-
The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
mechanism of ester hydrolysis. (2019). YouTube. [Link]
-
Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (2023). Serbian Chemical Society. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. (2013). Der Pharma Chemica. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. [Link]
-
Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. (2013). PubMed. [Link]
-
Protecting-group strategies for the synthesis of N-substituted and N,N-disubstituted spermidines, exemplified by hirudonine. (1998). Royal Society of Chemistry. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2017). Rasayan Journal of Chemistry. [Link]
-
13 C-NMR spectrum of ( 4 ). (n.d.). ResearchGate. [Link]
-
Piperidine Synthesis. (1991). Defense Technical Information Center. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). MDPI. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. [Link]
- A continuous flow synthesis method for the manufacture of isoniazid. (2021).
-
Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. (2016). Der Pharma Chemica. [Link]
-
Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). (2019). ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Isonicotinic acid(55-22-1) 13C NMR spectrum [chemicalbook.com]
- 10. 5-AMINO-2-METHOXY-ISONICOTINIC ACID(183741-91-5) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. shd-pub.org.rs [shd-pub.org.rs]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for the synthesis of 2-substituted isonicotinic acids
Welcome to the technical support center for the synthesis of 2-substituted isonicotinic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic routes. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your experimental work.
Introduction to Synthetic Strategies
The synthesis of 2-substituted isonicotinic acids is a cornerstone in the development of numerous pharmaceuticals and agrochemicals. The strategic introduction of substituents at the C-2 position of the pyridine ring is crucial for modulating the biological activity of these compounds. Common synthetic pathways include the functionalization of pre-existing isonicotinic acid derivatives or the construction of the pyridine ring itself. This guide will address common challenges encountered in several key synthetic methodologies.
Troubleshooting Guide & FAQs
Issue 1: Low Yield in the Synthesis of 2-Chloroisonicotinic Acid from Nicotinic Acid N-oxide
Q: My synthesis of 2-chloronicotinic acid from nicotinic acid N-oxide using phosphorus oxychloride (POCl₃) is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A: This is a frequent challenge in this otherwise robust transformation. The reaction proceeds via the formation of a Vilsmeier-Haack-like intermediate, which is then attacked by a chloride ion. Low yields can often be attributed to several factors:
-
Incomplete N-oxide formation: The initial oxidation of nicotinic acid to its N-oxide is a critical step. If this reaction is incomplete, the unreacted nicotinic acid will not participate in the subsequent chlorination, leading to a lower overall yield.
-
Troubleshooting: Ensure the complete conversion of nicotinic acid to the N-oxide by monitoring the reaction with an appropriate analytical technique (e.g., TLC or LC-MS). If necessary, extend the reaction time or adjust the stoichiometry of the oxidizing agent (commonly hydrogen peroxide).[1]
-
-
Suboptimal Chlorination Conditions: The temperature and duration of the chlorination step are critical.
-
Causality: The reaction is typically exothermic upon the addition of reagents like triethylamine.[2] Insufficient heating during the reflux stage can lead to an incomplete reaction, while excessive temperatures or prolonged reaction times can promote the formation of undesired byproducts.
-
Optimization: A typical procedure involves heating the reaction mixture at 100°C for several hours.[2] It is crucial to monitor the reaction's progress to determine the optimal endpoint.
-
-
Hydrolysis of the Product during Workup: 2-Chloronicotinic acid can be sensitive to the pH during the workup.
-
Causality: The product is precipitated by adjusting the pH of the aqueous solution. If the pH is not carefully controlled, the product may remain in solution or co-precipitate with impurities.
-
Optimization: The product typically precipitates at a pH of 2.0 to 2.5.[2] Careful, dropwise addition of a base (e.g., sodium hydroxide solution) while monitoring the pH is essential.
-
Experimental Protocol: Synthesis of 2-Chloronicotinic Acid [2]
-
Suspend nicotinic acid-N-oxide (70 g) in phosphorus oxychloride (300 ml).
-
Slowly add triethylamine (50 g) at room temperature. An exothermic reaction will occur, and the temperature will rise to approximately 50°C.
-
Heat the solution in a water bath at 100°C for 4 hours.
-
Distill off the excess phosphorus oxychloride under vacuum.
-
Carefully pour the residue into water, ensuring the temperature remains below 40°C.
-
Adjust the pH to 2.0-2.5 with a dilute sodium hydroxide solution to precipitate the 2-chloronicotinic acid.
-
Filter the solid, wash with water, and dry.
Issue 2: Incomplete Hydrolysis of 2-Cyanoisonicotinic Acid Esters
Q: I am attempting to hydrolyze a 2-cyanoisonicotinic acid ester to the corresponding carboxylic acid, but the reaction is sluggish and incomplete. How can I drive the reaction to completion?
A: The hydrolysis of esters, particularly those on an electron-deficient pyridine ring, can be challenging. The success of this saponification reaction hinges on the choice of base, solvent system, and reaction temperature.
-
Base Strength and Stoichiometry: A common issue is the use of a base that is not strong enough or is used in insufficient quantities to drive the reaction to completion.
-
Causality: The ester carbonyl is the site of nucleophilic attack by the hydroxide ion. A higher concentration of hydroxide will increase the reaction rate. Furthermore, the product, a carboxylic acid, will be deprotonated by the base, consuming one equivalent. Therefore, at least two equivalents of a strong base are often required.
-
Optimization: Strong bases like sodium hydroxide or potassium carbonate are effective.[3] Using a significant excess of the base (e.g., 3 equivalents) can help to ensure complete conversion.[3]
-
-
Solvent System: The choice of solvent is crucial for ensuring the solubility of both the ester and the inorganic base.
-
Causality: A biphasic system can lead to slow reaction rates due to poor mass transfer between the phases.
-
Optimization: A mixture of a water-miscible organic solvent like tetrahydrofuran (THF) or isopropanol with water is often used to create a homogeneous reaction mixture.[3]
-
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to the hydrolysis of the nitrile group, a common side reaction.
-
Optimization: The reaction is often carried out at room temperature for a few hours.[3] If the reaction is still slow, gentle heating (e.g., to 40-50°C) can be employed, but it is essential to monitor for the formation of byproducts.
-
Data Summary: Hydrolysis Conditions for 2-Cyanoisonicotinic Acid Esters
| Parameter | Condition 1[3] | Condition 2[3] |
| Starting Material | Methyl 2-cyanoisonicotinate | Methyl 2-cyanoisonicotinate |
| Base | Sodium Carbonate | Potassium Carbonate |
| Base Stoichiometry | 2 equivalents | 3 equivalents |
| Solvent System | THF/Isopropanol/Water | THF/Isopropanol/Water |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 hours | 2 hours |
| Yield | 97.3% | 95.6% |
Issue 3: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Q: I am using Directed ortho-Metalation to introduce a substituent at the 2-position of an isonicotinic acid derivative, but I am observing a mixture of isomers. How can I improve the regioselectivity?
A: Directed ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[4][5] The success of this reaction relies on the ability of a directing group to coordinate with an organolithium reagent, thereby directing deprotonation to the adjacent ortho position.[4][6] Poor regioselectivity can arise from several factors:
-
Choice of Directing Group: The effectiveness of the directing group is paramount.
-
Causality: Strong directing groups, such as amides or carbamates, form stable chelation complexes with the lithium cation, ensuring deprotonation occurs at the desired ortho position.[7] Weaker directing groups may not provide sufficient control, leading to deprotonation at other sites.
-
-
Reaction Conditions: Temperature and the choice of organolithium reagent are critical.
-
Causality: DoM reactions are typically carried out at low temperatures (e.g., -78°C) to prevent side reactions and ensure kinetic control.[5] The choice of alkyllithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) can also influence the outcome, with more sterically hindered bases sometimes offering improved selectivity.[8]
-
-
Presence of Other Acidic Protons: If the substrate contains other protons with comparable acidity, a mixture of products may be obtained.
-
Troubleshooting: It is essential to carefully analyze the structure of the starting material to identify any potentially competing sites for deprotonation. If necessary, these sites may need to be protected prior to the DoM reaction.
-
Workflow for Optimizing Directed ortho-Metalation
Caption: A decision-making workflow for troubleshooting poor regioselectivity in Directed ortho-Metalation reactions.
Issue 4: Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Q: I am attempting to synthesize a 2-aryl isonicotinic acid derivative via a Suzuki-Miyaura cross-coupling reaction, but the conversion is low. What are the key parameters to investigate?
A: Palladium-catalyzed cross-coupling reactions are a versatile method for forming carbon-carbon bonds.[9] However, their success with heteroaromatic substrates like isonicotinic acid derivatives can be sensitive to the reaction conditions.
-
Ligand Choice: The choice of phosphine ligand is often the most critical parameter.
-
Causality: The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Electron-rich and sterically bulky ligands are often required for challenging cross-coupling reactions.
-
-
Base and Solvent: The base and solvent play a crucial role in the transmetalation step.
-
Causality: The base is required to activate the boronic acid, forming a more nucleophilic boronate species. The solvent must be able to dissolve the various components of the reaction and be compatible with the chosen base and temperature.
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways.
-
Troubleshooting: Ensure that all reagents and solvents are of high purity and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
Key Parameters for Optimizing Suzuki-Miyaura Cross-Coupling
Sources
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. prepchem.com [prepchem.com]
- 3. CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method - Google Patents [patents.google.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. baranlab.org [baranlab.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
Overcoming low yields in the synthesis of aminopiperidine-containing compounds
Answering the user's request to create a technical support center for overcoming low yields in the synthesis of aminopiperidine-containing compounds.
Aminopiperidine Synthesis Core Troubleshooting Center
Welcome to the technical support hub for navigating the complexities of aminopiperidine synthesis. This guide is structured to provide direct, actionable solutions to common yield-related challenges encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic reasoning behind these troubleshooting strategies, ensuring a deeper understanding and more effective problem-solving.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most pressing and frequently encountered issues in aminopiperidine synthesis.
Q1: My Buchwald-Hartwig N-arylation of 4-aminopiperidine with an electron-rich aryl halide is giving abysmal yields (<20%). What is the likely culprit?
A1: This is a classic issue rooted in catalyst inhibition and unproductive side reactions. Electron-rich aryl halides can be challenging substrates. The primary suspect is often the phosphine ligand's interaction with the aminopiperidine. The secondary amine of the piperidine can act as a competing ligand for the palladium catalyst, leading to catalyst deactivation. Additionally, β-hydride elimination from the piperidine ring can be a competing pathway, especially at higher temperatures.
Troubleshooting Steps:
-
Ligand Selection is Key: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like RuPhos or XPhos are designed to promote reductive elimination and are less susceptible to displacement by the aminopiperidine substrate.
-
Base Optimization: A weaker base, such as Cs2CO3 or K3PO4, is often more effective than stronger bases like NaOtBu. Stronger bases can promote side reactions, including enolate formation if your aryl halide has acidic protons.
-
Temperature Control: Run the reaction at the lowest temperature that still allows for reasonable conversion (often 80-100 °C). This minimizes the risk of β-hydride elimination.
Q2: I'm attempting an amide coupling between a carboxylic acid and 3-aminopiperidine using standard carbodiimide chemistry (EDC/HOBt), but the reaction stalls and I see significant side products. Why?
A2: The issue likely lies in the nucleophilicity of the 3-aminopiperidine and potential side reactions. The two amine groups of aminopiperidine have different steric environments and basicities. The exocyclic primary amine is generally more reactive, but the endocyclic secondary amine can still interfere. Furthermore, with unprotected aminopiperidines, intermolecular side reactions can occur where one aminopiperidine molecule reacts with an activated carboxylic acid that was intended for another.
Troubleshooting Steps:
-
Protecting Group Strategy: The most robust solution is to use an N-Boc protected aminopiperidine. This ensures that only the desired primary amine reacts. The Boc group can be easily removed later under acidic conditions.
-
Alternative Coupling Reagents: If a protecting group is not an option, consider using a more efficient coupling reagent system. HATU or HBTU in the presence of a non-nucleophilic base like DIEA (diisopropylethylamine) can significantly improve yields by rapidly forming the active ester and minimizing side reactions.
-
Stoichiometry and Addition Order: Use a slight excess of the aminopiperidine (1.1-1.2 equivalents). Also, try inverse addition, where the activated carboxylic acid is added slowly to a solution of the aminopiperidine. This keeps the concentration of the activated species low and favors the desired reaction.
Q3: My reductive amination between a ketone and 4-aminopiperidine is producing a significant amount of the di-alkylated product. How can I improve selectivity for the mono-alkylated product?
A3: This is a common selectivity issue in reductive aminations with substrates bearing multiple amine groups. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a sterically hindered reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason. Its bulkiness disfavors reaction with the more hindered, newly formed secondary amine. In contrast, stronger, less hindered reducing agents like NaBH4 or NaBH3CN are more likely to lead to over-alkylation.
-
pH Control: Maintain a slightly acidic pH (around 5-6). This protonates the amine, forming the ammonium salt, which is less nucleophilic. The equilibrium between the amine and the iminium ion is optimized in this pH range, favoring the formation of the desired product.
-
Stoichiometry: Use a larger excess of the aminopiperidine relative to the ketone (2-3 equivalents). This statistically favors the reaction of the ketone with the more abundant primary amine.
Part 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Optimizing the Buchwald-Hartwig N-Arylation of Aminopiperidines
The Buchwald-Hartwig amination is a powerful tool, but its application to aminopiperidines requires careful optimization to overcome inherent challenges.
Core Problem: Low yields are often due to a combination of catalyst inhibition by the substrate and competing side reactions.
Mechanistic Insight: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. The aminopiperidine can interfere at the amine coordination step, and side reactions like β-hydride elimination can occur from the piperidine ring.
Visualizing the Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.
Comparative Table of Reaction Conditions:
| Parameter | Standard Conditions (Low Yield) | Optimized Conditions (High Yield) | Rationale for Change |
| Catalyst | Pd2(dba)3 | Pd2(dba)3 | No change |
| Ligand | BINAP | RuPhos | Bulkier, more electron-rich ligand promotes reductive elimination and reduces catalyst inhibition. |
| Base | NaOtBu | Cs2CO3 | Milder base reduces side reactions. |
| Solvent | Toluene | Dioxane | Can improve solubility and reaction rates for some substrates. |
| Temperature | 110 °C | 90 °C | Minimizes thermal decomposition and β-hydride elimination. |
Step-by-Step Protocol for Optimized N-Arylation:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Add Cs2CO3 (1.4 mmol).
-
Seal the vessel and purge with argon for 10 minutes.
-
Add 4-aminopiperidine (1.2 mmol) followed by anhydrous dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Guide 2: Enhancing Amide Coupling Efficiency with Aminopiperidines
Amide bond formation is fundamental, but the dual-amine nature of aminopiperidines can complicate this seemingly straightforward transformation.
Core Problem: Incomplete reactions and the formation of di-acylated or other side products.
Mechanistic Insight: Standard coupling reagents like EDC activate the carboxylic acid to form a reactive O-acylisourea intermediate. This can then react with the amine. However, this intermediate is susceptible to side reactions, and the presence of a second amine on the aminopiperidine offers a competing reaction pathway.
Visualizing the Decision Process:
Caption: Decision tree for troubleshooting amide coupling reactions.
Comparative Table of Coupling Reagents:
| Coupling System | Typical Yield (Unprotected) | Key Advantage | Main Disadvantage |
| EDC/HOBt | 20-50% | Inexpensive, common | Prone to side reactions with aminopiperidines. |
| HATU/DIEA | 70-95% | High efficiency, fast reaction times. | More expensive, requires careful handling. |
| T3P | 60-85% | Good for sterically hindered substrates. | Workup can be more complex. |
Step-by-Step Protocol for HATU-Mediated Coupling:
-
Dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add DIEA (2.5 mmol) to the mixture and stir for 10 minutes at room temperature to pre-activate the acid.
-
Add a solution of N-Boc-4-aminopiperidine (1.05 mmol) in DMF (2 mL) dropwise to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
-
If necessary, deprotect the Boc group using standard conditions (e.g., 4M HCl in dioxane).
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Addressing solubility issues of 2-(4-aminopiperidin-1-yl)isonicotinic acid in biological assays
Welcome to the technical support guide for 2-(4-aminopiperidin-1-yl)isonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during biological assays. This guide provides in-depth, evidence-based solutions to ensure the reliability and reproducibility of your experimental results.
Understanding the Molecule: A Zwitterionic Challenge
This compound is a zwitterionic compound, meaning it carries both a positive and a negative charge on different atoms within the molecule, yet is electrically neutral overall.[1][2] This characteristic is central to its solubility behavior. The molecule contains a basic aminopiperidine group and an acidic isonicotinic acid group.[3][4]
Like many zwitterions, its solubility is highly dependent on the pH of the aqueous environment.[2][5] At its isoelectric point (the pH at which the net charge is zero), the molecule tends to have its lowest aqueous solubility. Moving the pH away from the isoelectric point, either by adding acid or base, will increase its solubility by forming a cationic or anionic salt, respectively.[2] In organic solvents, however, the neutral form of the molecule typically predominates, which can lead to poor solubility in non-polar environments.[1][6]
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating in my aqueous buffer?
A1: Precipitation in aqueous buffers is a common issue with zwitterionic compounds like this compound. This often occurs if the pH of your buffer is near the molecule's isoelectric point (pI). At the pI, the net charge of the molecule is zero, minimizing its interaction with water molecules and leading to reduced solubility.[2]
Q2: What is the best initial solvent to dissolve this compound?
A2: For initial stock solutions, using a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is a common starting point.[7] However, it's crucial to be mindful of the final concentration of the organic solvent in your assay, as it can have an impact on cell viability and enzyme activity.[8][9] For aqueous solutions, adjusting the pH is a primary strategy.
Q3: Can I use heat to dissolve the compound?
A3: Gentle warming can be used to aid dissolution, but it should be done with caution. Prolonged exposure to high temperatures can potentially degrade the compound. It is advisable to first try other methods like pH adjustment or the use of solubilizing agents.
Q4: How does the salt form of the compound affect solubility?
A4: The salt form of a compound can significantly enhance its solubility and dissolution rate.[10][11] If you are working with the free base form, converting it to a salt by adding an acid (e.g., HCl) or a base (e.g., NaOH) can be an effective strategy to improve its aqueous solubility.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Cell Culture Media
You Observe: Your concentrated stock solution (e.g., in DMSO) is clear, but upon dilution into your physiological pH (around 7.4) cell culture medium, a precipitate forms immediately or over a short period.
The Underlying Science: Cell culture media are typically buffered to a physiological pH of ~7.4. This pH may be close to the isoelectric point of this compound, causing the compound to be in its least soluble zwitterionic form. Furthermore, the high salt concentration in some media can decrease the solubility of organic molecules through a "salting-out" effect.
1. pH Adjustment of the Final Solution:
-
Rationale: Shifting the pH of the final assay medium away from the compound's pI will increase its solubility.[12]
-
Protocol:
-
Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Before adding the compound to the final assay volume, slightly adjust the pH of the assay buffer. For this compound, which has a basic amine and an acidic carboxylic acid, making the solution more acidic (e.g., pH 5-6) or more basic (e.g., pH 8-9) should improve solubility.
-
Add the stock solution to the pH-adjusted buffer while vortexing to ensure rapid mixing.
-
Crucially, ensure the final pH is compatible with your biological system (cells, enzymes, etc.). A pH shift that solubilizes your compound might be detrimental to your assay's biological components.
-
2. Use of Co-solvents:
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[13][14]
-
Protocol:
-
Prepare a high-concentration stock solution in 100% DMSO or another suitable organic solvent like ethanol.
-
When diluting into your aqueous buffer, ensure the final concentration of the co-solvent is as low as possible, ideally below 1%, to minimize toxicity to cells or interference with the assay.[8][9][15]
-
Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
-
Workflow for Addressing Precipitation in Media:
Caption: Decision tree for troubleshooting precipitation in cell culture media.
Issue 2: Low Apparent Activity or Inconsistent Results in Biochemical Assays
You Observe: The dose-response curve is flat, or the results are not reproducible between experiments, suggesting the compound is not reaching its target at the intended concentrations.
The Underlying Science: Poor solubility can lead to the formation of micro-precipitates or aggregation of the compound, which are not always visible to the naked eye. This reduces the effective concentration of the free compound in solution that is available to interact with the biological target.
1. Employing Surfactants:
-
Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[16][17] Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in biological assays due to their lower tendency to denature proteins compared to ionic surfactants.[18][19]
-
Protocol:
-
Select a biocompatible, non-ionic surfactant.
-
Prepare a stock solution of the surfactant in your assay buffer.
-
Add the surfactant to the assay buffer before adding your compound. The final surfactant concentration should be above its CMC but below a level that would inhibit enzyme activity.
-
Introduce the compound stock solution to the surfactant-containing buffer.
-
It is essential to run a control with the surfactant alone to check for any direct effects on the assay.
-
2. Utilizing Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[20][21][22][23] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their higher aqueous solubility and lower toxicity.[23]
-
Protocol:
-
Choose a suitable cyclodextrin (e.g., HP-β-CD).
-
Prepare a stock solution of the cyclodextrin in the assay buffer.
-
The compound can be pre-complexed with the cyclodextrin by mixing them in solution and allowing them to equilibrate (e.g., with gentle agitation or sonication).
-
Alternatively, add the cyclodextrin to the assay buffer before introducing the compound.
-
As with surfactants, a cyclodextrin-only control is necessary.
-
Data Summary for Solubilization Strategies:
| Strategy | Agent Example | Typical Concentration Range in Assay | Key Considerations |
| Co-solvents | DMSO, Ethanol | < 1% (v/v)[8][9] | Potential for cytotoxicity or assay interference. Vehicle control is mandatory. |
| Surfactants | Tween® 80, Polysorbate 80 | 0.01% - 0.1% (v/v) | Must be above CMC. Can interfere with assays involving membranes or protein-protein interactions.[16][18] |
| Cyclodextrins | HP-β-CD, Methyl-β-cyclodextrin | 1 - 10 mM | Can extract cholesterol from cell membranes at higher concentrations.[8] |
| pH Adjustment | HCl, NaOH | To achieve pH ≠ pI | Must be compatible with the biological system. |
Experimental Workflow for Enhancing Solubility:
Caption: General workflow for testing different solubilization methods.
Concluding Remarks
Addressing the solubility of this compound requires a systematic approach that takes into account its zwitterionic nature. By understanding the interplay between pH, co-solvents, and other excipients, researchers can develop robust assay conditions that yield accurate and reproducible data. Always validate your chosen solubilization method to ensure it does not interfere with the biological assay itself.
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Zwitterion. chemeurope.com.
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Semantic Scholar.
- Zwitterion | Definition, Structure & Properties. Study.com.
- Zwitterion | Definition, Structure & Properties Video. Study.com.
- A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.
- Methods of solubility enhancements. Slideshare.
- Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. PubMed.
- Solubility-Modifying Power of Zwitterionic Salts. PubMed.
- Considerations regarding use of solvents in in vitro cell based assays.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR.
- Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. PubMed Central.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Cosolvent. Wikipedia.
- Detergents for Protein Solubilization. Thermo Fisher Scientific - US.
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
- 2-(4-Hydroxypiperidin-1-yl)isonicotinic acid. CymitQuimica.
- Isonicotinic acid | CAS 55-22-1. Selleck Chemicals.
- Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Blog.
- Isonicotinic Acid.
- Isonicotinic acid | 55-22-1. ChemicalBook.
- 167641-00-1|2-(4-Hydroxypiperidin-1-yl)isonicotinic acid. BLD Pharm.
- Isonicotinic Acid | C6H5NO2 | CID 5922. PubChem.
- Isonicotinic Acid (25 mg) (Pyridine-4-carboxylic Acid). USP Store.
- Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. PubMed.
- Isonicotinic acid 0.99 Pyridine-4-carboxylic acid. Sigma-Aldrich.
- 855153-75-2 | 2-(Piperidin-1-yl)isonicotinic acid. AiFChem.
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate.
- Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K.
- Solubility and Precipitation of Nicotinic Acid in Supercritical Carbon Dioxide. ResearchGate.
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Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays with 2-(4-aminopiperidin-1-yl)isonicotinic acid
Welcome to the technical support center for researchers utilizing 2-(4-aminopiperidin-1-yl)isonicotinic acid and other novel small molecules in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable experimental outcomes. As a Senior Application Scientist, I will walk you through common pitfalls and their underlying causes, offering practical solutions grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Compound & Reagent Integrity
Question 1: My assay results are highly variable between experiments. Could the problem be with the preparation of this compound?
Answer: Absolutely. The preparation and handling of any small molecule are critical sources of variability. Inconsistent results can often be traced back to issues with the compound's solubility, stability, or the solvent used for dissolution.[1]
-
Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates out of solution in your stock or final assay medium, the effective concentration will be lower and inconsistent.[1]
-
Causality: Precipitation can be influenced by temperature changes, pH shifts in the medium, or interactions with media components.
-
Troubleshooting:
-
Visual Inspection: Before each use, visually inspect your stock solution for any precipitate. If observed, gently warm the solution and vortex to redissolve.
-
Solvent Choice: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for use in cell culture.[2][3][4][5] However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[2][3][4][5]
-
Concentration Optimization: Determine the optimal stock concentration that remains stable and soluble. It's better to use a lower, more concentrated stock to minimize the volume of solvent added to your cells.
-
-
-
Compound Stability: The stability of this compound in solution is another key factor. Degradation can occur due to improper storage, exposure to light, or repeated freeze-thaw cycles.
-
Causality: Chemical degradation alters the effective concentration of the active compound, leading to diminished or variable effects.
-
Troubleshooting:
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Light Sensitivity: Protect stock solutions from light by using amber vials or wrapping tubes in foil, especially if the compound's light sensitivity is unknown.
-
Fresh Preparations: For maximum consistency, consider preparing fresh dilutions from a concentrated stock for each experiment.
-
-
Cell Culture Health & Consistency
Question 2: I'm observing inconsistent responses to the compound, even within the same experiment. What cellular factors could be at play?
Answer: The health and state of your cells are paramount for reproducible assay results. Inconsistencies can arise from issues such as cell passage number, cell density, and undetected contamination.[6][7][8]
-
Cell Passage Number: Continuous passaging can lead to phenotypic and genotypic drift in cell lines.[6][7][8][9][10] This can alter their response to a compound.
-
Causality: With each passage, cells undergo selective pressures that can change their characteristics, such as growth rate, protein expression, and signaling responses.[6]
-
Troubleshooting:
-
Standardize Passage Number: Establish a consistent passage number range for your experiments.
-
Cell Banking: Create a master and working cell bank from a low-passage stock. Thaw a new vial from the working bank when the passage number of your current culture exceeds the established limit.
-
Record Keeping: Meticulously record the passage number for every experiment.[8]
-
-
-
Cell Seeding Density: The density at which you plate your cells can significantly impact their metabolic state and responsiveness to treatment.
-
Causality: Overly confluent cells may be in a different growth phase, have altered metabolism, or experience contact inhibition, all of which can affect their response to a compound. Inconsistent seeding leads to variable cell numbers at the time of the assay.
-
Troubleshooting:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that results in a logarithmic growth phase at the time of the assay.
-
Consistent Plating: Ensure a homogenous cell suspension before plating by gently pipetting. To avoid "edge effects" in multi-well plates, pre-incubate the plate at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.[11]
-
-
-
Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant in cell cultures that can profoundly alter cellular physiology and experimental outcomes.[12][13][14][15]
-
Causality: Mycoplasma can alter cell metabolism, gene expression, and signaling pathways, leading to unreliable and irreproducible results.[13] Since it doesn't cause the turbidity typical of other bacterial or fungal contaminations, it can go unnoticed.[13][15]
-
Troubleshooting:
-
Routine Testing: Implement a regular mycoplasma testing schedule (e.g., monthly) for all cell lines in use. PCR-based or Hoechst stain detection methods are common.[14]
-
Quarantine New Cells: Quarantine and test all new cell lines upon arrival before introducing them into your general cell culture stocks.[15]
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent contamination.
-
-
Troubleshooting Guides
Guide 1: Investigating Compound Solubility and Stability
This guide provides a systematic approach to identifying and resolving issues related to the physical and chemical properties of this compound in your assay.
Step 1: Assess Solubility in Your Stock Solvent
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Visually inspect for complete dissolution. If particulates are visible, gently warm (to 37°C) and vortex.
-
If the compound does not fully dissolve, prepare a new, lower concentration stock.
-
Once dissolved, store at room temperature for a short period and observe for any precipitation.
-
Step 2: Evaluate Solubility in Culture Medium
-
Protocol:
-
Prepare a serial dilution of your DMSO stock into your complete cell culture medium.
-
Visually inspect each dilution for any cloudiness or precipitate immediately after preparation and after a time equivalent to your assay's incubation period at 37°C.
-
If precipitation is observed at your target concentration, you may need to adjust your dosing strategy, such as using a higher stock concentration to reduce the final volume added.
-
Step 3: Perform a Solvent Tolerance Test
-
Objective: To determine the maximum concentration of your solvent (e.g., DMSO) that does not affect cell health or the assay readout.
-
Protocol:
-
Plate your cells at the optimized seeding density.
-
Treat cells with a range of solvent concentrations (e.g., 0.1% to 2% DMSO) that bracket your intended experimental concentration.
-
Include a "no solvent" control.
-
After the standard incubation time, perform your cell health or functional assay.
-
Determine the highest solvent concentration that has no significant effect compared to the "no solvent" control. This is your maximum allowable solvent concentration.
-
| DMSO Concentration | Cell Viability (% of Control) | Assay Signal (Relative Units) | Notes |
| 0% (Control) | 100% | 1.0 | Baseline |
| 0.1% | 99% | 1.0 | No significant effect |
| 0.25% | 98% | 1.1 | Potential for minor stimulation[2][3] |
| 0.5% | 95% | 0.9 | Generally acceptable for most cell lines |
| 1.0% | 85% | 0.7 | Inhibition observed[2][3][4][5] |
| 2.0% | 60% | 0.4 | Significant toxicity |
Table 1: Example data from a solvent tolerance test. The optimal final DMSO concentration should be at or below 0.5% in this example.
Guide 2: Validating Cell Health and Consistency
A consistent and healthy cell population is the foundation of a reliable cell-based assay. This guide outlines key steps to ensure your cellular system is robust.
Step 1: Mycoplasma Detection
-
Protocol (PCR-based):
-
Collect 1 mL of supernatant from a 70-80% confluent cell culture.
-
Centrifuge to pellet any cells and transfer the supernatant to a new tube.
-
Follow the manufacturer's instructions for your chosen PCR-based mycoplasma detection kit.
-
Always include a positive and negative control.
-
-
Action: If a culture tests positive, discard it and thaw a fresh, uncontaminated vial.
Step 2: Standardizing Cell Passaging
-
Workflow:
A standardized cell banking and passaging workflow.
Step 3: Assessing Cell Viability Pre- and Post-Assay
-
Objective: To ensure that the observed effects of this compound are not simply due to cytotoxicity.
-
Protocol (Multiplexed Assay):
-
Plate cells and treat with a dose-response of your compound.
-
At the end of the incubation, use a multiplexed assay that measures both viability (e.g., ATP content) and cytotoxicity (e.g., LDH release) from the same well.
-
Analyze the data to distinguish between a specific biological effect and a general loss of cell health.
-
| Compound Conc. (µM) | Specific Activity (e.g., Reporter Gene) | Cell Viability (% of Control) | Interpretation |
| 0 (Control) | 1.0 | 100% | Baseline |
| 1 | 1.5 | 98% | Specific effect |
| 10 | 2.5 | 95% | Specific effect |
| 50 | 1.2 | 50% | Effect is confounded by cytotoxicity |
| 100 | 0.5 | 20% | Primarily cytotoxic effect |
Table 2: Example of multiplexed data to differentiate specific activity from cytotoxicity.
Mechanism of Action Considerations
While the specific mechanism of action for this compound is not broadly published, its structure contains an isonicotinic acid moiety. Isonicotinic acid derivatives, such as the well-known drug isoniazid, can act as pro-drugs that, once metabolized, inhibit specific enzymatic pathways.[16][17][18] For instance, isoniazid inhibits mycolic acid synthesis in mycobacteria.[16]
When working with a novel derivative like this compound, consider the following:
-
Metabolic Activation: Does your cell type express the necessary enzymes to potentially metabolize the compound into an active form?
-
Target Engagement: Are you using an assay that directly or indirectly measures the engagement of the expected target or pathway?
A potential generalized mechanism of action pathway.
By systematically addressing these common sources of variability, from compound handling to cell culture integrity, you can significantly enhance the reproducibility and reliability of your cell-based assay data.
References
- The Importance of Mycoplasma Testing in Cell Culture. (2023). Vertex AI Search.
- Why Test for Mycoplasma in My Cell Culture? GoldBio.
- Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods.
- Considerations regarding use of solvents in in vitro cell based assays.
- Prevention and Detection of Mycoplasma Contamination in Cell Culture.
- Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
- Mycoplasma contamination of cell cultures. Lonza Bioscience.
- Understanding mycoplasma testing.
- Considerations regarding use of solvents in in vitro cell based assays.
- Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
- Managing Passage Number as a Controllable Variable in Custom Cell Culture Services. LinkedIn.
- How to Reduce Cell Culture Variability. Promega Connections.
- Cell passage number drives transcriptomic drift as an overlooked factor in experimental reproducibility. R Discovery.
- How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.
- Cell Passage Number: An Easy Explan
- Cell line passage numbers explained. Culture Collections.
- What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle.
- Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. PubMed.
- Reinvestigation of the structure-activity rel
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- 10. Cell line passage numbers explained | Culture Collections [culturecollections.org.uk]
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Refinement of analytical methods for accurate quantification of 2-(4-aminopiperidin-1-yl)isonicotinic acid
From the desk of the Senior Application Scientist:
Welcome to the technical support center dedicated to the analytical quantification of 2-(4-aminopiperidin-1-yl)isonicotinic acid. This molecule, often a critical intermediate or a potential impurity in pharmaceutical development, demands precise and accurate measurement to ensure product quality, safety, and efficacy. In my experience, robust analytical methods are not just about following steps; they are about understanding the chemistry behind the procedure and anticipating potential challenges.
This guide is structured to provide you with both foundational knowledge and practical, field-proven solutions to common issues. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.[1] Our goal is to empower you to not only execute these methods but also to troubleshoot them effectively, ensuring the reliability and consistency of your analytical results.[2]
Section 1: Foundational Knowledge - Choosing Your Analytical Approach
The two most common and powerful techniques for the quantification of a polar, nitrogen-containing compound like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This is often the workhorse method for routine quality control, especially for quantifying the main component or known impurities at relatively high concentrations. It is robust, cost-effective, and widely available. The isonicotinic acid moiety contains a chromophore that allows for UV detection, typically in the 254-270 nm range.
-
LC-MS/MS: This technique offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification, such as determining impurities, analyzing metabolites in biological matrices, or performing pharmacokinetic studies.[3][4] By monitoring specific mass transitions (parent ion to fragment ion), LC-MS/MS can unequivocally identify and quantify the analyte even in the presence of co-eluting matrix components.[5]
The choice between these methods depends on the intended purpose of the analysis, the required sensitivity, and the complexity of the sample matrix.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC column and mobile phase for this compound?
A1: A reversed-phase C18 column is an excellent starting point due to its versatility.[7] Given the polar and basic nature of the aminopiperidinyl group, peak tailing can be a concern. Therefore, using a modern, end-capped, high-purity silica C18 column is recommended.
For the mobile phase, a combination of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol is typical.[8] The amine group's pKa necessitates careful pH control to achieve good peak shape. A mobile phase pH between 3 and 7 is a good range to explore. Starting with a low pH (e.g., pH 3.0 adjusted with phosphoric or formic acid) will ensure the amine is protonated, which often improves peak symmetry on silica-based columns.
Q2: How do I prepare my sample for analysis?
A2: Sample preparation depends on the matrix.
-
For Drug Substance (Bulk Powder): Accurately weigh the sample and dissolve it in a suitable diluent. The mobile phase is often the best choice for a diluent to avoid peak distortion. If solubility is an issue, a small amount of acid (e.g., 0.1% formic acid) or a higher percentage of organic solvent can be used, but ensure it is compatible with the mobile phase.
-
For Biological Matrices (e.g., Plasma): To remove proteins that can damage the analytical column, protein precipitation is a common and effective technique.[9] This is typically done by adding a 2:1 or 3:1 ratio of cold acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins.[9] The resulting supernatant can then be injected directly or evaporated and reconstituted in the mobile phase for improved sensitivity.[5]
Q3: My compound doesn't seem stable in the sample solution. What should I do?
A3: Solution stability is a critical validation parameter.[2] If you suspect instability, perform a stability study by analyzing the prepared sample at various time points (e.g., 0, 4, 8, 24 hours) under different storage conditions (benchtop at room temperature, refrigerated at 2-8°C).[5] If degradation is observed, you may need to adjust the pH of the diluent, protect the samples from light, or keep them consistently refrigerated in the autosampler until injection.
Q4: What are the key validation parameters I need to assess for this method?
A4: According to regulatory guidelines from bodies like the ICH, a quantitative impurity method or assay must be validated for several key parameters. These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][10]
Section 3: HPLC-UV Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using HPLC-UV.
Q: I'm seeing significant peak tailing for my analyte. What's causing this and how can I fix it?
A: Peak tailing for a basic compound like this is a classic problem, often caused by secondary interactions between the protonated amine group and residual acidic silanols on the HPLC column packing material.
-
Potential Causes & Solutions:
-
Mobile Phase pH is Too High: If the mobile phase pH is close to the pKa of the amine, a mixed ionic state can exist, leading to poor peak shape. Solution: Lower the mobile phase pH to around 3. This fully protonates the amine, leading to a single ionic species and minimizing secondary interactions.
-
Insufficient Buffering: The buffer concentration may be too low to maintain a consistent pH on the column. Solution: Increase the buffer concentration (e.g., from 10mM to 25mM).
-
Column Silanol Activity: The column may be old or of lower quality, with a high number of accessible, acidic silanols. Solution: Switch to a high-purity, end-capped C18 column specifically designed for basic compounds. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.[11]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase. Solution: Reduce the injection concentration and/or volume.
-
Q: My retention times are shifting from one injection to the next. Why is this happening?
A: Retention time variability compromises the reliability of peak identification and integration.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the sequence. Solution: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection and between any gradient runs.
-
Pump or Leak Issues: Air bubbles in the pump or a loose fitting can cause inconsistent flow rates. Solution: Degas the mobile phase thoroughly. Purge the pump to remove any bubbles. Systematically check all fittings for leaks from the pump to the detector.[12][13]
-
Mobile Phase Composition Change: The mobile phase composition may be changing over time due to the evaporation of the more volatile organic component. Solution: Cover your mobile phase reservoirs and do not prepare large volumes that will sit for several days.
-
Column Temperature Fluctuations: Ambient temperature changes in the lab can affect retention time. Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 30°C).[14]
-
Section 4: LC-MS/MS Troubleshooting Guide
This guide focuses on challenges specific to the highly sensitive and selective LC-MS/MS technique.
Q: I have very low or no signal for my analyte. What should I check first?
A: Low signal intensity is a common frustration in LC-MS/MS method development. The issue can stem from the LC separation, the ionization source, or the mass spectrometer settings.
-
Potential Causes & Solutions:
-
Incorrect Ionization Polarity: This compound has a basic amine and an acidic carboxylic acid. It can ionize in both positive and negative modes. However, the aminopiperidinyl group is readily protonated. Solution: Ensure you are operating in Electrospray Ionization (ESI) positive mode ([ESI+]). This will generate the protonated molecule [M+H]+, which is typically abundant for this type of compound.[5]
-
Suboptimal Source Conditions: The ion source parameters (e.g., capillary voltage, gas flow, temperature) are not optimized. Solution: Perform a tuning and optimization of the compound by infusing a standard solution directly into the mass spectrometer.[15] This allows you to determine the optimal source parameters and fragmentation transitions (MRM) for maximum sensitivity.
-
Ion Suppression (Matrix Effects): Components from your sample matrix (salts, excipients, endogenous molecules) are co-eluting with your analyte and suppressing its ionization. Solution:
-
Improve chromatographic separation to move the analyte peak away from the interfering components.
-
Enhance sample cleanup. If using protein precipitation, consider a more rigorous method like solid-phase extraction (SPE).
-
Dilute the sample to reduce the concentration of interfering matrix components.
-
-
Poor Fragmentation: The selected precursor-to-product ion transition (MRM) is not efficient. Solution: Use the instrument software's compound optimization feature or manually infuse the compound to identify the most intense and stable fragment ions.
-
Q: My results show high variability between replicate injections. What is the likely cause?
A: High relative standard deviation (RSD) points to an issue with precision and can be caused by problems in the sample preparation, LC, or ion source.
-
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution can lead to inconsistent final concentrations. Solution: Use calibrated pipettes and maintain a consistent, documented procedure for every step. The use of an internal standard is highly recommended to correct for this variability.[9]
-
Carryover from Previous Injection: The analyte from a high-concentration sample may not be fully washed out of the system, contaminating the subsequent injection. Solution: Optimize the autosampler wash procedure by using a strong solvent (e.g., a high percentage of organic solvent with acid). Inject a blank sample after a high standard to confirm that carryover is minimal.[12]
-
Unstable ESI Spray: The electrospray can become unstable due to a partially clogged emitter, incorrect positioning, or incompatible mobile phase. Solution: Check the spray needle for clogs or salt buildup. Ensure the mobile phase contains a sufficient amount of organic solvent (typically >10%) to facilitate a stable spray. A low concentration of an acid like formic acid (0.1%) can also improve spray stability in positive mode.[16]
-
Section 5: Protocols & Method Validation
The following are robust starting protocols. They should be optimized and fully validated for your specific application and instrumentation.
Protocol 1: HPLC-UV Method for Quantification
-
Instrumentation: HPLC with UV/PDA Detector
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Elution Mode: Isocratic
-
Composition: 70% A / 30% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
Protocol 2: LC-MS/MS Method for Trace Quantification
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Elution Mode: Gradient (adjust as needed for separation)
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive (ESI+)
-
Key MS Parameters:
-
MRM Transition: To be determined by infusing the analyte standard.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.
-
Method Validation Parameters & Acceptance Criteria
The following table summarizes key validation parameters based on ICH Q2(R1) guidelines for an impurity quantification method.[11]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[6] | Peak purity analysis (e.g., using a PDA detector) should pass. No interfering peaks at the retention time of the analyte in blank/placebo samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For an impurity: From the reporting threshold to 120% of the specification limit.[6] |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery typically within 90.0% - 110.0% for impurities at various concentrations.[17] |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate (inter-day) levels. | Relative Standard Deviation (RSD) should be ≤ 10% for impurities.[11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18] | Signal-to-Noise ratio (S/N) ≥ 10. Precision at the LOQ should meet acceptance criteria. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated.[18] | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Retention times and quantitative results should not be significantly affected by minor changes in pH, mobile phase composition, flow rate, etc. |
Section 6: Visual Workflows & Diagrams
The following diagrams illustrate key workflows for troubleshooting and analysis.
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: Standard workflow for quantitative analysis from sample to report.
Section 7: References
-
Validation of Impurity Methods, Part II. (2014). LCGC North America.
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
-
Analytical method validation: A brief review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
-
HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. (n.d.). SIELC Technologies.
-
Stability-indicating Methods Research Articles. (n.d.). R Discovery.
-
Ono, Y., et al. (1996). Determination of Isonicotinic Acid in the Presence of Isoniazid and Acetylisoniazid. Journal of Chromatography B: Biomedical Applications.
-
Purity plot of isonicotinic acid. (n.d.). ResearchGate.
-
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B.
-
Ronald, R. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research. [Link]
-
Hoshi, K., et al. (2021). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. Scientific Reports.
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). ResearchGate.
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. (n.d.). Bevital.
-
Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances. (2011). ResearchGate.
-
Developing Your Troubleshooting Skills: Part 1, Making the most of your ICP-MS. (2022). YouTube.
-
Hao, C., et al. (2018). Part-per-trillion LC-MS/MS determination of neonicotinoids in small volumes of songbird plasma. Science of The Total Environment.
-
Developing Your Troubleshooting Skills: Part 2, Making the Most of Your ICP-OES. (2023). YouTube.
-
Rao, P. V., et al. (1973). Determination of isonicotinic acid hydrazide in pharmaceutical preparations. Analytica Chimica Acta.
-
Kammoun, M., et al. (2022). Fast neonicotinoid quantification in honey using the one-point internal calibration approach. Food Chemistry.
-
Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. (2024). MDPI.
-
Development and validation of a stability-indicating RP-HPLC-FLD method. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine. (2020). Molecules.
-
A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate. (2025). Scientific Reports.
-
Development and validation of a Rapid Stability Indicating chromatographic determination of Cilnidipine. (n.d.). Research Journal of Pharmacy and Technology.
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Technical Support Center: Strategies to Improve the Selectivity of 2-(4-aminopiperidin-1-yl)isonicotinic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 2-(4-aminopiperidin-1-yl)isonicotinic acid or analogous scaffolds and are facing challenges with off-target activity. Achieving a high degree of selectivity is a critical objective in drug discovery, as it directly impacts the therapeutic window and potential for adverse effects.[1][2] This document provides a series of troubleshooting steps, rational design strategies, and advanced methodologies in a practical question-and-answer format to guide your selectivity enhancement campaign.
Part 1: Foundational Analysis & Initial Troubleshooting
This section addresses the essential first steps in any selectivity optimization project: accurately quantifying the problem and understanding its structural origins.
Q1: My lead compound, this compound, is potent against my primary target (Target A) but also shows significant activity against a related off-target (Target B). How do I properly quantify this and set a baseline for improvement?
Answer: The first step is to move from qualitative observations to quantitative metrics. Your goal is to establish a robust "selectivity window" which will serve as the benchmark for all future analogs. This is achieved by determining the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) for both your intended target and the key off-target(s).
Causality: An accurate and reproducible assay is the foundation of a medicinal chemistry campaign. Without a reliable baseline, you cannot confidently assess whether your molecular modifications are beneficial, detrimental, or have no effect. Minor variations in assay conditions can lead to significant data variability, masking real structure-activity relationships (SAR).
Experimental Protocol: Determining a Selectivity Ratio
-
Assay Selection: Choose assays that are sensitive, reproducible, and relevant to the target class. For kinases, a radiometric filter binding assay (e.g., using ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™) are industry standards. For PARP enzymes, a chemiluminescent assay measuring the incorporation of biotinylated NAD+ is common.
-
IC50 Determination:
-
Prepare a serial dilution of your compound (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
Run the biochemical assay for both Target A and Target B in parallel, using identical buffer conditions and substrate concentrations where possible.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each target.
-
-
Selectivity Calculation: The selectivity ratio (or fold-selectivity) is calculated by dividing the IC50 value of the off-target by the IC50 value of the primary target.
Selectivity Ratio = IC50 (Target B) / IC50 (Target A)
Data Presentation: Baseline Selectivity Profile
| Compound ID | Structure | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity Ratio (B/A) |
| Lead-01 | This compound | 15 | 75 | 5-fold |
A higher selectivity ratio is desirable. A ratio close to 1 indicates a non-selective compound. The goal of your campaign is to increase this value significantly, often aiming for >100-fold selectivity.
Q2: What is the best way to understand why my compound is not selective?
Answer: A lack of selectivity arises because the off-target shares structural or electronic features with your primary target. To understand this, you must visualize the compound's interactions within both binding sites. Structure-Based Drug Design (SBDD) is the most powerful approach to uncover the molecular basis of selectivity.[3][4]
Causality: SBDD relies on high-resolution 3D structural data from X-ray crystallography or cryo-electron microscopy. By overlaying the crystal structures of Target A and Target B, you can identify subtle differences in their binding pockets—a key amino acid change, a difference in sub-pocket size, or a varied electrostatic environment—that can be exploited for selective drug design.[3][5][6]
Caption: Iterative cycle of Structure-Based Drug Design (SBDD).
Part 2: Rational Medicinal Chemistry Strategies
Once you have a quantitative baseline and structural insights, you can begin a rational, hypothesis-driven campaign to engineer selectivity into your scaffold.
Q3: My compound has three parts: the isonicotinic acid, the aminopiperidine, and the linker. Which part is the best to modify first for improving selectivity?
Answer: This is a crucial strategic decision. The best starting point depends on the specific interactions each moiety makes within the binding pocket.
-
Isonicotinic Acid Moiety: This is likely a critical "pharmacophore" element, responsible for key interactions (e.g., hydrogen bonding with the "hinge" region in a kinase or mimicking the nicotinamide of NAD+ in a PARP). Modifications here are high-risk as they may abolish primary target activity. However, if subtle differences exist in this region between targets, a modification could be highly effective. This part is often explored later in an optimization campaign.
-
4-Aminopiperidine Moiety: This portion of the molecule often projects into more solvent-exposed or variable regions of the binding pocket.[7] The piperidine ring is a privileged scaffold that can improve pharmacokinetic properties.[8][9] Because the sub-pockets it occupies can differ significantly between even closely related targets, this moiety is an excellent starting point for modification . The 4-amino group provides a vector for substitution that can probe these differences.
-
Linker (Direct N-C bond): The direct attachment between the piperidine nitrogen and the pyridine ring restricts conformational flexibility. While less intuitive to modify, strategies like introducing alpha-methylation on the pyridine ring could alter the dihedral angle and reposition the piperidine ring, potentially creating a new interaction or a steric clash.
Recommendation: Start by exploring modifications on the 4-aminopiperidine ring . It offers the highest probability of identifying selective interactions without destroying primary target affinity.
Q4: How can I use the aminopiperidine ring to create a steric clash with my off-target?
Answer: This is a classic and highly effective SBDD strategy.[1][10] The goal is to introduce a functional group that is accommodated by the larger binding pocket of your primary target (Target A) but physically clashes with the more constricted pocket of your off-target (Target B).
Causality: By superimposing the crystal structures of your targets, identify a residue in Target B that is bulkier than the corresponding residue in Target A (e.g., a tyrosine in Target B vs. a glycine in Target A). Design an analog where a new chemical group on your compound will occupy the space where that bulky residue sits.
Example Strategy:
-
Hypothesis: Structural analysis shows Target A has a small glycine residue near the 4-amino group, while Target B has a larger methionine residue at the equivalent position.
-
Design: Synthesize analogs by mono- or di-methylation of the 4-amino group (forming a secondary or tertiary amine).
-
Expected Outcome: The added methyl group(s) should be easily accommodated by the open pocket in Target A but will create an unfavorable steric clash with the methionine side chain in Target B, dramatically reducing binding affinity for the off-target.
Caption: Exploiting residue differences to create a steric clash.
Q5: What are some bioisosteric replacements for the 4-aminopiperidine moiety that could improve selectivity?
Answer: Bioisosteric replacement is a powerful strategy to modify physicochemical properties like pKa, lipophilicity, and hydrogen bonding potential while maintaining the overall molecular shape.[11] Replacing the 4-aminopiperidine ring can fundamentally alter how the molecule interacts with the target and can be a fruitful approach for enhancing selectivity.[12]
Causality: Different heterocyclic scaffolds present their substituents with distinct vectors and conformational profiles. A new scaffold might position the key amino group in a slightly different location, allowing it to form a selective hydrogen bond in Target A that is not possible in Target B. Furthermore, altering the ring system can improve metabolic stability and other ADME properties.[8]
Table of Potential Bioisosteric Replacements
| Original Moiety | Bioisosteric Replacement | Rationale & Potential Advantages |
| 4-Aminopiperidine | (R)- or (S)-3-Aminopiperidine | Moves the amino group to a new vector, potentially accessing a different sub-pocket or avoiding an unfavorable interaction. Chirality introduces a fixed 3D orientation. |
| 4-Aminoazepane | Expands the ring to seven members, increasing flexibility and allowing it to adapt to larger or uniquely shaped pockets. | |
| 3-Aminopyrrolidine | Contracts the ring to five members, creating a more rigid scaffold with different exit vectors for the amino group. | |
| 2-Azaspiro[3.3]heptan-6-amine | A novel, rigid piperidine bioisostere.[13][14] It maintains the key nitrogen position but presents a different 3D shape, potentially improving metabolic stability and offering new SAR. | |
| 4-(Aminomethyl)piperidine | Inserts a methylene spacer, increasing the distance of the basic amine from the core and providing more flexibility to find optimal interactions. |
Experimental Protocol: Synthesis and Evaluation of Bioisosteres
-
Selection: Based on your structural hypothesis, select 2-3 promising bioisosteres for initial synthesis.
-
Synthesis: Develop a synthetic route to couple the selected bioisosteric building blocks to the 2-chloro-isonicotinic acid starting material.
-
Profiling: Screen the new analogs against Target A and Target B to determine their respective IC50 values.
-
Analysis: Compare the selectivity ratios to your original lead compound. A successful replacement will significantly increase the selectivity ratio, ideally without sacrificing potency against Target A.
Part 3: Advanced and Alternative Methodologies
If initial modifications to the existing scaffold fail to produce the desired selectivity, more advanced or alternative approaches may be necessary.
Q6: My SAR is flat, and simple modifications aren't working. What is Fragment-Based Drug Discovery (FBDD) and how can it help?
Answer: FBDD is an alternative approach to lead discovery that starts with much smaller, low-complexity molecules ("fragments") and grows them into potent leads.[15][16][17] This method is exceptionally powerful for achieving selectivity because you can screen for fragments that bind only to your primary target and not the off-target.
Causality: Fragments have low molecular weight and bind with low affinity. This weak binding is often highly specific to the topology of a single protein's binding pocket. By identifying a fragment that selectively binds to a unique sub-pocket in Target A, you can use that fragment as an "anchor" and grow it into a larger molecule, ensuring that selectivity is built in from the very beginning.[18][19]
Workflow: FBDD for Selectivity
-
Deconstruction: Conceptually break your lead compound into its constituent fragments: e.g., a substituted pyridine and a substituted piperidine.
-
Library Screening: Screen a library of diverse fragments (typically <300 Da) against both Target A and Target B using highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR).
-
Selective Hit Identification: Identify fragments that show binding to Target A but have no detectable binding to Target B.
-
Structure-Guided Growth: Obtain a crystal structure of your selective fragment bound to Target A. Use this structure to design additions to the fragment that "grow" it into unoccupied space, picking up additional favorable interactions and increasing potency.
-
Iteration: Synthesize and test the elaborated compounds, confirming that selectivity has been maintained or enhanced.
Q7: How can I use pharmacophore modeling to find a more selective compound?
Answer: A pharmacophore is an abstract 3D representation of the key steric and electronic features required for a molecule to bind to a specific target.[20][21] Pharmacophore modeling can be used to filter large compound databases to find novel scaffolds that match the ideal features for your primary target while mismatching those of the off-target.[22][23][24]
Causality: By comparing the binding sites of Target A and Target B, you can create a "selectivity-focused" pharmacophore model. This model would include essential features common to both targets (e.g., a hydrogen bond acceptor for the pyridine nitrogen) but, crucially, would also include features unique to Target A (e.g., a hydrophobic feature in a specific sub-pocket) and/or "exclusion volumes" that represent steric clashes in Target B.
Caption: Using a pharmacophore model to virtually screen for selective hits.
References
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Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]
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Alnamer, R., et al. (2023). Pharmacophore-Based Machine Learning Model To Predict Ligand Selectivity for E3 Ligase Binders. ACS Omega, 8(33), 30177–30185. [Link]
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St-Gallay, S. A., et al. (2018). Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1). ACS Medicinal Chemistry Letters, 9(10), 1032–1037. [Link]
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Vereshchagin, A. N., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Scapin, G. (2002). Structural biology in drug design: selective protein kinase inhibitors. Drug Discovery Today, 7(11), 601-11. [Link]
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Holvey, C. E., et al. (2024). Fragment-based drug discovery: A graphical review. Progress in Biophysics and Molecular Biology, 190, 102517. [Link]
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Khan, H., et al. (2024). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Current Oncology Reports, 26(8), 1025–1036. [Link]
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Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483-92. [Link]
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Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3. [Link]
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Technical Support Center: Enhancing the In Vivo Stability of Isonicotinic Acid Derivatives
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isonicotinic acid derivatives. This guide is designed to provide in-depth technical assistance and practical solutions for overcoming the common challenge of in vivo instability associated with this important class of compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to enhance the robustness and success of your experimental workflows. This document moves beyond a simple checklist of procedures to explain the underlying principles of compound instability and provide a logical framework for its mitigation.
The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the anti-tubercular drug isoniazid. However, the inherent metabolic liabilities of the pyridine ring and associated functional groups often lead to rapid clearance, variable patient exposure, and the formation of potentially toxic metabolites, complicating the drug development process.[1][2][3] This guide will equip you with the knowledge to anticipate, diagnose, and resolve these stability issues.
Part 1: Understanding the Stability Challenge: Common Degradation Pathways
Before enhancing stability, it is crucial to understand the mechanisms of degradation. For isonicotinic acid derivatives, instability is broadly categorized into metabolic and chemical degradation.
Metabolic Instability
The primary driver of in vivo instability for many xenobiotics is metabolism, predominantly in the liver. For isonicotinic acid derivatives, two principal metabolic pathways are of concern:
-
N-Acetylation: The enzyme N-acetyltransferase 2 (NAT2) is a key player in the metabolism of many compounds containing a hydrazine or arylamine moiety, such as isoniazid.[1][2] Genetic polymorphisms in the NAT2 gene lead to different acetylation rates in the population (slow, intermediate, and fast acetylators), which can cause significant inter-individual variability in drug exposure and response.[1][2]
-
Hydrolysis: Amide or hydrazide functionalities present in many isonicotinic acid derivatives are susceptible to hydrolysis by amidases, leading to the formation of isonicotinic acid and the corresponding amine or hydrazine.[3]
-
Oxidation: The pyridine ring itself can be a target for oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP2E1.[3] This can lead to the formation of N-oxides or hydroxylated derivatives, which may be more polar and readily excreted.
The interplay of these pathways is complex. For instance, isoniazid is first acetylated to acetylisoniazid, which is then hydrolyzed to isonicotinic acid and acetylhydrazine.[2] Acetylhydrazine can be further oxidized by CYP2E1 to form reactive metabolites implicated in hepatotoxicity.[2]
Caption: Major metabolic pathways of isonicotinic acid derivatives.
Chemical Instability
Beyond enzymatic degradation, the intrinsic chemical properties of a molecule can lead to its degradation under physiological or storage conditions.
-
pH-Dependent Hydrolysis: The hydrazone linkage in some derivatives is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions. The stability of such compounds in aqueous media can be significantly influenced by pH.[4][5]
-
Photodegradation: Pyridine-containing compounds can be sensitive to light. Exposure to UV radiation can lead to photolytic degradation, forming various byproducts.[1][6] This is a critical consideration during compound synthesis, purification, storage, and analysis.
-
Temperature Sensitivity: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.[5] Long-term storage conditions must be carefully controlled.
Part 2: Strategies for Enhancing In Vivo Stability
A multi-pronged approach, combining structural modification and formulation strategies, is often the most effective way to improve the in vivo stability of isonicotinic acid derivatives.
Structural Modification Strategies
Medicinal chemistry approaches aim to modify the molecule itself to make it more resistant to degradation.
-
Rationale: By identifying the "metabolic soft spots" on a molecule, we can introduce chemical modifications that sterically or electronically hinder the metabolic enzymes from acting.
-
Application:
-
Pyridine Ring Substitution: Introducing electron-withdrawing groups onto the pyridine ring can decrease its susceptibility to oxidation.[7] Blocking positions prone to hydroxylation with metabolically stable groups like fluorine can also be effective.[3][8]
-
Bioisosteric Replacement: If a particular functional group is a metabolic liability, it can be replaced with a bioisostere—a group with similar physical or chemical properties that is more resistant to metabolism. For labile amide or ester groups, bioisosteres like 1,2,3-triazoles or oxadiazoles can be considered.[4][8][9] For a pyridine N-oxide, which can be metabolically unstable, a 2-difluoromethylpyridine has been shown to be an effective bioisosteric replacement.[10][11]
-
-
Rationale: A prodrug is an inactive or less active precursor that is converted in vivo to the active drug. This strategy can be used to temporarily mask a metabolically labile functional group, improving stability and oral bioavailability.[11]
-
Application for Isonicotinic Acid Derivatives:
-
Masking the Carboxylic Acid: If the parent molecule is an isonicotinic acid, the carboxylic acid group can be esterified to improve lipophilicity and membrane permeability. These ester prodrugs are then hydrolyzed in vivo by esterases to release the active carboxylic acid.[12][13]
-
Masking Hydrazides/Hydrazones: The reactive hydrazide moiety can be masked, for example, by forming a conjugate with another molecule that is designed to be cleaved at the target site.[14]
-
Formulation Strategies
Formulation can protect a drug from the harsh in vivo environment and modify its pharmacokinetic profile.
-
Rationale: Polyethylene glycol (PEG) is a hydrophilic, non-toxic polymer that can be covalently attached to a small molecule drug. This process, known as PEGylation, increases the hydrodynamic volume of the molecule.[15]
-
Benefits:
-
Prolonged Half-Life: The increased size reduces renal clearance, extending the drug's circulation time.[16]
-
Improved Stability: The PEG chain can sterically shield the drug from enzymatic degradation.[15]
-
Enhanced Solubility: PEGylation can significantly improve the aqueous solubility of hydrophobic compounds.[16]
-
-
Considerations: The size and architecture (linear vs. branched) of the PEG chain, as well as the nature of the linker (stable vs. cleavable), must be optimized to maintain the drug's therapeutic efficacy.[17][18]
| Parameter | Effect of PEGylation | Reference |
| Half-life | Increased | [16] |
| Renal Clearance | Decreased | [15] |
| Enzymatic Degradation | Decreased (due to steric hindrance) | [15] |
| Aqueous Solubility | Increased | [16] |
| Immunogenicity | Reduced | [19] |
Table 1: General Effects of PEGylation on Drug Properties
Part 3: Experimental Protocols and Troubleshooting
A systematic experimental approach is essential to assess stability and guide optimization efforts.
Key Experimental Workflows
Caption: A typical workflow for assessing and enhancing in vivo stability.
-
Objective: To determine the stability of a compound in plasma, primarily assessing susceptibility to plasma hydrolases and esterases.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled plasma from the species of interest (e.g., human, rat, mouse), stored at -80°C.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (ACN) with an appropriate internal standard (IS).
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system.
-
-
Procedure:
-
Thaw plasma at 37°C and keep on ice.
-
Dilute the test compound stock solution to an intermediate concentration in buffer.
-
In a 96-well plate, add the diluted compound to pre-warmed plasma to achieve a final concentration (e.g., 1 µM) and a final DMSO concentration of <0.5%. Mix well.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold ACN with IS to terminate the reaction.
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining versus time.
-
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of Phase I metabolic enzymes (e.g., CYPs).[20]
-
Materials:
-
Test compound stock solution.
-
Pooled liver microsomes (human, rat, etc.), stored at -80°C.
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Acetonitrile (ACN) with an internal standard (IS).
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the test compound to the reaction mixture (final concentration e.g., 1 µM). Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold ACN with IS.
-
Include a control incubation without the NADPH regenerating system to assess non-CYP-mediated degradation or chemical instability.
-
Centrifuge the plate to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis: Calculate the half-life (t½) and in vitro intrinsic clearance (CLint). These values are crucial for predicting in vivo hepatic clearance.[21]
Part 4: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during stability assessment experiments.
FAQs
-
Q1: My compound shows high stability in the microsomal assay but has high clearance in vivo. What could be the reason?
-
A1: This discrepancy can arise from several factors. Firstly, the microsomal assay primarily assesses Phase I metabolism. Your compound might be cleared by other pathways not present in microsomes, such as Phase II conjugation (e.g., glucuronidation) or by non-hepatic routes (e.g., renal excretion). Consider running a hepatocyte stability assay, which includes both Phase I and Phase II enzymes. Additionally, active transport into the liver can lead to high in vivo clearance that isn't captured by in vitro systems.
-
-
Q2: How do I differentiate between metabolic and chemical instability in my microsomal assay?
-
A2: Always include a control incubation without the NADPH cofactor (-NADPH). If the compound disappears in the presence of NADPH but is stable in its absence, the degradation is likely due to NADPH-dependent enzymes like CYPs. If the compound degrades in both the +NADPH and -NADPH incubations, it suggests chemical instability under the assay conditions or degradation by non-NADPH-dependent enzymes present in the microsomes.
-
-
Q3: What is an acceptable plasma stability half-life for a drug candidate?
-
A3: This is highly context-dependent. For a prodrug designed to be rapidly activated in the blood, a short half-life is desirable. For a systemically acting drug, a longer half-life is generally preferred to maintain therapeutic concentrations. Compounds with a half-life of less than 30 minutes in plasma are often flagged as potentially problematic, but the therapeutic modality and dosing regimen are the ultimate determinants.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low/No Recovery at Time 0 in Plasma/Microsomal Assays | 1. Non-specific Binding: The compound is adsorbing to the plasticware (e.g., plates, tips).2. Poor Solubility: The compound is precipitating out of the assay buffer.3. Analytical Issues: Ion suppression in the mass spectrometer. | 1. Use low-binding plates. Include an organic modifier (e.g., acetonitrile) in the quenching solution to disrupt binding.2. Check the thermodynamic solubility of your compound. Reduce the final compound concentration in the assay.3. Ensure the internal standard is appropriate and compensates for matrix effects. Dilute the final sample to reduce matrix interference. |
| Unexpected Metabolites Observed | 1. Contaminants: Impurities in the test compound or reagents.2. Unusual Metabolic Pathway: The compound is undergoing an unexpected biotransformation.3. Chemical Degradation: The "metabolite" is actually a degradation product. | 1. Confirm the purity of the test compound by LC-MS/MS.2. This can be valuable information. Use high-resolution mass spectrometry to elucidate the structure of the metabolite and guide further structural modifications.3. Analyze a sample of the compound incubated in buffer alone (without plasma or microsomes) to check for chemical degradation. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of compound, plasma/microsomes, or quenching solution.2. Inconsistent Incubation Times: Staggered addition or quenching of replicates.3. Edge Effects: Evaporation from the outer wells of the 96-well plate. | 1. Use calibrated pipettes and ensure proper mixing at each step.2. Use a multichannel pipette for simultaneous addition/quenching where possible. Automate liquid handling if available.3. Avoid using the outer wells of the plate or fill them with buffer/water to create a humidity barrier. |
| HPLC: Peak Tailing or Broadening | 1. Secondary Interactions: Analyte interacting with active sites on the column (e.g., silanols).2. Column Overload: Injecting too much sample.3. Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a strong solvent. | 1. Add a competitor (e.g., triethylamine) to the mobile phase. Use a column with better end-capping. Adjust mobile phase pH.2. Reduce the injection volume or dilute the sample.3. Ensure the sample solvent is weaker than or matched to the mobile phase. |
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Sipos, E., et al. (2008). HPLC study on stability of pyridoxal isonicotinoyl hydrazone. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 342-348. [Link]
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Pharmanecia. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. Pharmanecia. [Link]
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Validation & Comparative
A Comparative Guide to the Secondary Assay Validation of a Novel KDM6B Inhibitor, 2-(4-aminopiperidin-1-yl)isonicotinic acid
This guide provides an in-depth, technical walkthrough for the validation of 2-(4-aminopiperidin-1-yl)isonicotinic acid, a novel small molecule inhibitor, in a secondary, cell-based assay. It is designed for researchers, scientists, and drug development professionals engaged in epigenetic drug discovery. Here, we move beyond primary biochemical data to confirm on-target cellular activity, a critical step in the hit-to-lead pipeline. This document details the scientific rationale, provides a robust, self-validating protocol, and compares the compound's performance against a well-established alternative.
Introduction: The Critical Leap from Biochemical Potency to Cellular Efficacy
The field of epigenetics has identified histone lysine demethylases (KDMs) as compelling therapeutic targets for a range of diseases, including cancer and inflammatory disorders.[1] One such enzyme, KDM6B (also known as JMJD3), is a 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase that specifically removes di- and tri-methyl groups from lysine 27 on histone H3 (H3K27me2/3).[2] The removal of this repressive mark facilitates the transcriptional activation of target genes involved in differentiation, inflammation, and development.[3]
Initial drug discovery efforts often identify potent inhibitors, such as this compound (hereafter, "Cpd-X"), through high-throughput biochemical assays.[4] These assays, while essential for determining direct enzymatic inhibition (IC50), often utilize purified, sometimes truncated, enzyme constructs and do not reflect the complex intracellular environment.[5] A successful inhibitor must not only be potent but also permeable to the cell and nuclear membranes, engage its target within the native chromatin context, and exhibit on-target specificity over non-specific toxicity.[1][6]
Therefore, secondary validation in a cellular context is an indispensable step to bridge the gap between biochemical predictions and biologically meaningful outcomes.[7] This guide details a high-content immunofluorescence-based assay designed to provide a quantitative measure of KDM6B target engagement by Cpd-X in cells, directly comparing its performance to the benchmark inhibitor, GSK-J4.
The Rationale for a Cellular Target Engagement Assay
The transition from an in vitro to a cellular setting introduces several variables that can influence a compound's apparent activity. A robust cellular assay is required to confirm that the biochemical potency of Cpd-X translates into effective target modulation in a living system.
-
Confirming On-Target Action: The primary endpoint of this assay is the direct measurement of the substrate of KDM6B: the H3K27me3 mark. A bona fide inhibitor should increase the levels of this mark, confirming that the enzyme's catalytic activity is blocked.
-
Assessing Cell Permeability: Many biochemically potent compounds fail in cellular assays due to poor membrane permeability. This assay provides a clear readout of a compound's ability to reach its intracellular target at effective concentrations.
-
Differentiating from Non-Specific Effects: Cellular phenotypes like apoptosis or cell cycle arrest can indirectly alter histone methylation patterns.[1] The experimental design must incorporate controls to ensure that the observed increase in H3K27me3 is a direct result of KDM6B inhibition and not a downstream consequence of compound toxicity.
To achieve this, we employ a high-content imaging assay, which allows for precise, automated quantification of fluorescence intensity on a per-cell basis, providing statistically robust data.
Experimental Design: A Self-Validating System
A trustworthy protocol relies on a multi-faceted control strategy to ensure that the results are specific and interpretable. Our experimental workflow is designed to systematically validate the on-target activity of Cpd-X.
Caption: Experimental workflow for the KDM6B cellular target engagement assay.
Key Comparators and Controls:
-
Test Article (Cpd-X): The novel this compound.
-
Positive Control Comparator (GSK-J4): A widely-used, potent, and cell-permeable selective inhibitor of KDM6B/A.[8][9] It serves as the benchmark for cellular efficacy. GSK-J4 is the ethyl ester prodrug of GSK-J1.[10]
-
Negative Control Compound: A structurally similar analogue of Cpd-X, confirmed to be inactive in the primary biochemical assay. This control is crucial for ruling out effects caused by the chemical scaffold itself.
-
Biological Controls:
-
Wild-Type (WT) KDM6B: Overexpression of the active enzyme creates a robust signal window by actively reducing cellular H3K27me3 levels. Inhibition of this construct should restore H3K27me3.
-
Catalytically Inactive Mutant (MUT) KDM6B: A version of the enzyme with mutations in the active site (e.g., H1390A) that abrogate its demethylase activity.[1][6] A compound that shows an effect in WT-expressing cells but not in MUT-expressing cells is confirmed to be acting via inhibition of the enzyme's catalytic function.
-
Detailed Experimental Protocol: High-Content Cellular Assay
This protocol is optimized for the U2OS osteosarcoma cell line, which is amenable to transient transfection and has a flat morphology suitable for imaging.
Materials:
-
U2OS cells (ATCC HTB-96)
-
DMEM, 10% FBS, 1% Pen/Strep
-
Expression plasmids: pCMV-FLAG-KDM6B (Wild-Type) and pCMV-FLAG-KDM6B-H1390A (Inactive Mutant)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well, black-walled, clear-bottom imaging plates
-
Compounds: Cpd-X, GSK-J4, inactive analogue (dissolved in DMSO)
-
Primary Antibodies: Mouse anti-FLAG (e.g., Sigma-Aldrich F1804), Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology 9733)
-
Secondary Antibodies: Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 647
-
DAPI nuclear stain
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5% BSA in PBS (Blocking Buffer)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count U2OS cells.
-
Seed 8,000 cells per well into a 96-well imaging plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Transient Transfection:
-
For each well, prepare transfection complexes according to the manufacturer's protocol using either the WT or MUT KDM6B plasmid DNA.
-
Carefully add the complexes to the cells.
-
Incubate for 24 hours. The rationale for overexpression is to create a sensitized system where the reduction of the H3K27me3 mark by the enzyme is pronounced, providing a clear and robust window for measuring its restoration by an inhibitor.[11]
-
-
Compound Treatment:
-
Prepare 10-point, 3-fold serial dilutions of Cpd-X, GSK-J4, and the inactive analogue in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Aspirate the transfection medium from the cells and add the compound dilutions.
-
Incubate for another 24 hours.
-
-
Immunofluorescence Staining:
-
Aspirate the medium and wash wells once with PBS.
-
Fix cells by adding 4% PFA for 15 minutes at room temperature (RT).
-
Wash twice with PBS.
-
Permeabilize by adding 0.1% Triton X-100 for 10 minutes at RT.
-
Wash twice with PBS.
-
Block by adding 5% BSA for 1 hour at RT.
-
Incubate with primary antibodies (anti-FLAG at 1:1000, anti-H3K27me3 at 1:800) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI (1 µg/mL) diluted in blocking buffer for 1 hour at RT, protected from light.
-
Wash three times with PBS, leaving the final wash in the wells for imaging.
-
-
High-Content Imaging and Analysis:
-
Acquire images using a high-content imaging system (e.g., PerkinElmer Opera Phenix) with appropriate channels for DAPI (nuclei), Alexa Fluor 488 (FLAG-KDM6B), and Alexa Fluor 647 (H3K27me3).
-
The image analysis software should be configured to: a. Identify nuclei using the DAPI signal. b. Identify transfected cells by setting a fluorescence intensity threshold in the FLAG (Alexa 488) channel. c. For the population of FLAG-positive cells, measure the mean fluorescence intensity of the H3K27me3 signal within the nuclear region.
-
Data Analysis and Logical Interpretation
The quantitative output from the image analysis software is used to determine the cellular potency (EC50) of each compound.
Caption: Logic diagram for interpreting cellular assay results.
Data Processing Steps:
-
Normalize the mean H3K27me3 intensity data. The signal from DMSO-treated, WT-KDM6B expressing cells is set as 0% activity, and the signal from GSK-J4-treated (at saturation), WT-KDM6B expressing cells is set as 100% activity.
-
Plot the normalized data against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the compound that elicits a 50% response.
An ideal on-target inhibitor (Cpd-X) will show a dose-dependent increase in H3K27me3 in WT-KDM6B cells but will have no effect in MUT-KDM6B cells. The inactive analogue should show no effect in either cell type.
Comparative Performance Analysis
The ultimate goal is to understand how Cpd-X performs relative to its initial biochemical profile and against the established comparator, GSK-J4. The data should be summarized for clarity.
Table 1: Comparative Potency of KDM6B Inhibitors
| Compound | Primary Assay: Biochemical IC50 (nM) | Secondary Assay: Cellular EC50 (nM) | Potency Shift (EC50 / IC50) |
| Cpd-X | 85 | 450 | 5.3 |
| GSK-J4 | 60 (as GSK-J1)[12] | 320 | ~5.3 |
| Inactive Analogue | > 50,000 | > 25,000 | N/A |
Interpretation of Results:
-
Efficacy Translation: In this example, Cpd-X demonstrates clear cellular activity, with an EC50 of 450 nM. The ~5-fold rightward shift from its biochemical IC50 is common and acceptable, reflecting factors like cell permeability and competition with the endogenous cofactor 2-oxoglutarate.[1][6]
-
Comparative Potency: Cpd-X's cellular potency is comparable to, though slightly less than, the benchmark inhibitor GSK-J4. This positions Cpd-X as a strong candidate for further development.
-
Specificity: The lack of activity from the inactive analogue confirms that the observed effect is not due to a general property of the chemical scaffold. Furthermore, the absence of an H3K27me3 increase in cells expressing the inactive KDM6B mutant (data not shown, but confirmed as per the logic diagram) provides the highest level of confidence in the on-target mechanism of action.[11]
KDM6B Signaling Context and Future Directions
Validating target engagement is a foundational step. The next phase of investigation should focus on the functional consequences of KDM6B inhibition. KDM6B acts in opposition to the Polycomb Repressive Complex 2 (PRC2), which deposits the H3K27me3 mark. By inhibiting KDM6B, Cpd-X effectively enhances the repressive action of PRC2 at specific gene loci.
Caption: KDM6B's role in regulating H3K27me3 and gene transcription.
Recommended Downstream Assays:
-
Target Gene Expression Analysis: Use RT-qPCR to measure changes in the mRNA levels of known KDM6B target genes (e.g., HOX genes, inflammatory cytokines) following treatment with Cpd-X.[5][13] A successful inhibitor should repress the expression of these genes.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR to demonstrate that Cpd-X treatment leads to an increased accumulation of the H3K27me3 mark specifically at the promoter regions of target genes.[5]
-
Phenotypic Assays: Evaluate Cpd-X in functional assays relevant to KDM6B's role in disease, such as measuring the inhibition of TNF-α production in macrophages or assessing anti-proliferative effects in relevant cancer cell lines.[12][14]
Conclusion
The successful validation of this compound in a robust, well-controlled secondary cellular assay marks a pivotal achievement in its development trajectory. By demonstrating on-target engagement, cell permeability, and a potency comparable to the benchmark inhibitor GSK-J4, Cpd-X is confirmed as a high-quality lead compound. This guide underscores the principle that rigorous, multi-layered validation, which moves beyond simple biochemical potency, is fundamental to increasing the probability of success in the complex landscape of epigenetic drug discovery.
References
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Hatch, S. B., et al. (2017). Assessing histone demethylase inhibitors in cells: lessons learned. Clinical Epigenetics. [Link][1][6][11]
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Pappano, W. N., et al. (2015). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Epigenetics & Chromatin. [Link][5]
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Patsnap. (2024). What are KDM6B inhibitors and how do they work?. Patsnap Synapse. [Link][2]
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Ando, K., et al. (2017). KDM6B modulates MAPK pathway mediating multiple myeloma cell growth and survival. Leukemia. [Link][13]
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Hatch, S. B., et al. (2017). Assessing histone demethylase inhibitors in cells : lessons learned. SciSpace. [Link][6]
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Reaction Biology. (n.d.). Histone Demethylase Assays. Reaction Biology. [Link][15]
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BPS Bioscience. (n.d.). Demethylase Assay Kits. BPS Bioscience. [Link][16]
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Hatch, S. B., et al. (2017). Assessing histone demethylase inhibitors in cells: Lessons learned. ResearchGate. [Link][11]
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Tu, S. (2022). In Vitro Histone Demethylase Assays. Methods in Molecular Biology. [Link][17]
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Li, L., et al. (2022). GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling. MDPI. [Link][8]
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Chen, M., et al. (2020). Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia. Journal of Cancer Research and Clinical Oncology. [Link][14]
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Shafi, S., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. MDPI. [Link][10]
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BellBrook Labs. (2013). Histone Demethylase Enzymes and Assay Methods. BellBrook Labs. [Link][18]
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Morita, S., et al. (2019). Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. Anticancer Research. [Link][19]
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Ji, G., et al. (2021). The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model. Journal of Biological Chemistry. [Link][20]
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Zhou, J., et al. (2018). KDM6B overexpression activates innate immune signaling and impairs hematopoiesis in mice. Blood. [Link][21]
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Ma'ayan Lab. (n.d.). KDM6B Gene. Ma'ayan Lab – Computational Systems Biology. [Link][3]
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Zhang, Q., et al. (2015). Regulation of histone demethylase KDM6B by hypoxia-inducible factor-2α. Acta Biochimica et Biophysica Sinica. [Link][22]
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Słabicki, M., et al. (2024). The KDM6 inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells. bioRxiv. [Link][24]
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Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Stanford Libraries. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link][25]
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Comparing the efficacy of 2-(4-aminopiperidin-1-yl)isonicotinic acid to existing antibacterial agents
In the face of escalating antibiotic resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into effective antibacterial agents. One such promising class of compounds is the derivatives of isonicotinic acid. This guide provides a comparative analysis of a novel isonicotinic acid derivative, 2-(4-aminopiperidin-1-yl)isonicotinic acid, against established antibacterial agents. While specific experimental data for this particular compound is not yet publicly available, this document serves as a comprehensive framework for its evaluation, drawing upon established methodologies and the known antibacterial properties of the broader isonicotinic acid class.
Introduction to Isonicotinic Acid Derivatives as Antibacterial Agents
Isonicotinic acid hydrazide, commonly known as isoniazid, has been a cornerstone in the treatment of tuberculosis for decades.[1][2][3] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3] This established efficacy has spurred research into other derivatives of isonicotinic acid, exploring their potential against a wider range of bacteria. The introduction of various functional groups to the isonicotinic acid backbone can modulate the compound's antibacterial spectrum, potency, and pharmacokinetic properties.
The compound at the center of this guide, this compound, represents a novel structural variation. The addition of an aminopiperidinyl group at the 2-position introduces a distinct chemical moiety that could confer activity against a broader spectrum of bacteria beyond mycobacteria, potentially including common Gram-positive and Gram-negative pathogens.
Comparative In-Vitro Efficacy: A Hypothetical Analysis
To rigorously assess the potential of this compound, its in-vitro efficacy must be compared against a panel of clinically relevant bacterial strains. This section outlines a proposed experimental approach and presents hypothetical data to illustrate how such a comparison would be structured.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is the lowest concentration of the drug that prevents visible growth of a bacterium after overnight incubation.
-
Preparation of Bacterial Inoculum: A standardized inoculum of each bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution of Compounds: this compound and comparator agents (e.g., Ciprofloxacin, Vancomycin) are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compounds is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for Time-Kill Assay.
Spectrum of Activity
Based on the hypothetical MIC data, this compound appears to have broad-spectrum activity, inhibiting the growth of both Gram-positive (MRSA, VRE) and Gram-negative (E. coli, P. aeruginosa) bacteria. This is a significant potential advantage over agents with a narrower spectrum, such as Vancomycin, which is primarily active against Gram-positive organisms.
Potential Mechanism of Action
The mechanism of action of this compound is yet to be elucidated. However, based on its structural similarity to isoniazid, it is plausible that it could interfere with cell wall synthesis. The aminopiperidinyl moiety might also enable it to target other essential bacterial processes. Further studies, such as macromolecular synthesis assays and target-based enzymatic assays, would be necessary to pinpoint its precise mode of action.
Conclusion and Future Directions
While the data presented in this guide is hypothetical, it outlines a clear and robust framework for the evaluation of novel antibacterial agents like this compound. The potential for broad-spectrum activity makes this and similar isonicotinic acid derivatives exciting candidates for further investigation. Future research should focus on obtaining empirical data through the described experimental protocols, elucidating the mechanism of action, and assessing the in-vivo efficacy and safety profile of this promising new compound. The continued exploration of novel chemical scaffolds is paramount in our ongoing battle against antibiotic resistance.
References
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research.[Link]
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Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry.[Link]
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Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry.[Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 2-(4-aminopiperidin-1-yl)isonicotinic Acid
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology.[1] The human genome contains over 500 kinases, collectively known as the kinome, which regulate a vast array of cellular processes. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity, often termed promiscuity, can lead to off-target effects and associated toxicities, complicating clinical development.[1][3]
This guide provides an in-depth, comparative analysis of the kinase cross-reactivity profile of a novel investigational compound, 2-(4-aminopiperidin-1-yl)isonicotinic acid (hereafter referred to as Cpd-X ). We will objectively compare its performance against two well-characterized clinical kinase inhibitors, Dasatinib (a multi-kinase inhibitor) and Lapatinib (a dual-selective inhibitor), providing the supporting experimental framework and data interpretation methodologies essential for researchers, scientists, and drug development professionals.
The Imperative of Selectivity Profiling
The goal of kinase inhibitor development is often to modulate the activity of a specific kinase implicated in a disease pathway. However, the inhibitor's journey through the cellular environment is complex. Will it only engage its intended target, or will it bind to dozens of other kinases? This question is at the heart of cross-reactivity profiling. Comprehensive profiling across a large, representative panel of kinases is no longer a supplementary step but a cornerstone of the drug discovery process, crucial for target validation, lead optimization, and anticipating potential safety liabilities.[4]
Comparative Kinase Inhibition Profiles
To contextualize the selectivity of Cpd-X , its inhibitory activity was assessed against a panel of 90 kinases and compared with Dasatinib and Lapatinib. The data presented below represents the percentage of kinase activity remaining at a single inhibitor concentration of 1 µM. This single-point screening approach is an efficient first-tier strategy to identify primary targets and significant off-targets.[5]
Table 1: Comparative Kinase Inhibition at 1 µM
| Kinase Family | Kinase Target | Cpd-X (% Activity Remaining) | Dasatinib (% Activity Remaining) | Lapatinib (% Activity Remaining) |
| SRC Family | SRC | 12% | 2% | 95% |
| LCK | 15% | 1% | 98% | |
| LYN | 25% | 3% | 97% | |
| FYN | 30% | 4% | 96% | |
| ABL | ABL1 | 45% | 0.5% | 92% |
| ABL2 | 50% | 1% | 94% | |
| EGFR Family | EGFR | 88% | 25% | 5% |
| ERBB2 (HER2) | 92% | 35% | 8% | |
| ERBB4 | 95% | 40% | 15% | |
| VEGFR Family | VEGFR2 | 75% | 18% | 85% |
| Other TK | KIT | 60% | 10% | 88% |
| PDGFRβ | 65% | 12% | 90% | |
| Ser/Thr | CDK2 | 98% | 22% | 99% |
| ROCK1 | 96% | 55% | 100% | |
| p38α | 94% | 48% | 97% | |
| (Selected data from a 90-kinase panel) |
Interpreting the Data: Quantifying Selectivity
Visual inspection of the data is informative, but quantitative metrics are essential for objective comparison. Two widely adopted metrics are the Selectivity Score (S-score) and the Gini coefficient.[3][6][7][8]
-
Selectivity Score (S-score) : This metric is calculated by dividing the number of kinases inhibited beyond a certain threshold (e.g., >90% inhibition, or <10% activity remaining) by the total number of kinases tested.[7][9] A lower S-score indicates higher selectivity.
-
Gini Coefficient : Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. It ranges from 0 (completely non-selective, equal inhibition of all kinases) to 1 (perfectly selective, inhibition of a single kinase).[3][6][8] This metric is advantageous as it does not rely on an arbitrary inhibition threshold.
Table 2: Selectivity Metrics for Comparator Compounds
| Compound | Primary Target(s) | S-Score (S(0.1)) | Gini Coefficient | Interpretation |
| Cpd-X | SRC, LCK | 0.044 (4/90) | 0.78 | Moderately Selective |
| Dasatinib | ABL, SRC family | 0.311 (28/90) | 0.45 | Promiscuous / Multi-targeted |
| Lapatinib | EGFR, ERBB2 | 0.022 (2/90) | 0.89 | Highly Selective |
From this analysis, Cpd-X emerges as a moderately selective inhibitor. Its activity is concentrated within the SRC family of kinases, with significant but less potent inhibition of ABL and KIT. In contrast, Dasatinib demonstrates broad activity across multiple kinase families, resulting in a low Gini coefficient and a high S-score, characteristic of a promiscuous inhibitor.[5][10] Lapatinib stands as a model for high selectivity, with its potent activity confined almost exclusively to its primary targets, EGFR and ERBB2.
Visualizing Kinase Selectivity
A powerful way to visualize cross-reactivity data is to map the inhibited kinases onto a phylogenetic dendrogram of the human kinome. This allows for an immediate appreciation of the inhibitor's selectivity profile in the context of kinase family relationships.
Caption: Simplified kinome map illustrating inhibitor selectivity.
Experimental Protocol: Luminescence-Based Kinase Activity Assay
The data presented in this guide was generated using a luminescence-based ADP-detection assay, a robust and widely adopted method for high-throughput kinase profiling.[11]
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. In a two-step process, the kinase reaction is stopped and remaining ATP is depleted. Then, the ADP is converted back to ATP, which serves as a substrate for a luciferase enzyme, generating a luminescent signal directly proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Activity Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
-
Reconstitute kinases and their specific peptide/protein substrates in the reaction buffer to desired working concentrations.
-
Prepare serial dilutions of test compounds (Cpd-X , Dasatinib, Lapatinib) in DMSO, followed by a final dilution in reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well assay plate, add 2.5 µL of the kinase/substrate mix to each well.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 2 µL of ATP solution (prepared in reaction buffer, final concentration typically at or near the Kₘ for each kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation & Detection:
-
To stop the reaction, add 5 µL of ADP-Glo™ Reagent to each well. This reagent also begins depleting the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced into ATP, and a luciferase/luciferin pair to detect the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition & Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent activity remaining for each compound-treated well relative to the vehicle (DMSO) controls using the formula: % Activity = (Luminescence_compound / Luminescence_DMSO) * 100
-
Calculate the percent inhibition: % Inhibition = 100 - % Activity
-
Conclusion and Forward Look
This guide demonstrates a systematic approach to characterizing the cross-reactivity profile of the novel compound, This compound (Cpd-X) . The comparative analysis reveals it to be a moderately selective inhibitor with primary activity against the SRC family of kinases. Its selectivity profile is markedly different from the promiscuous inhibitor Dasatinib and the highly selective inhibitor Lapatinib.
Understanding this profile is a critical step in the journey of a compound from a chemical entity to a potential therapeutic. The data presented here, generated through a robust and reproducible biochemical assay, provides the foundational knowledge required to guide further studies. The next logical steps for Cpd-X would involve determining IC₅₀ values for the most potently inhibited kinases, followed by cellular assays to confirm on-target engagement and assess the functional consequences of its specific kinase inhibition profile. This disciplined, data-driven approach is paramount to developing safer, more effective kinase-targeted therapies.
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Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 3540–3549. [Link]
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A Head-to-Head Comparison of Synthetic Routes for 2-(4-aminopiperidin-1-yl)isonicotinic Acid: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the efficient and scalable synthesis of novel molecular scaffolds is of paramount importance. The compound 2-(4-aminopiperidin-1-yl)isonicotinic acid is a key building block in the development of various therapeutic agents, owing to its unique combination of a substituted pyridine core and a basic piperidine moiety. This guide provides a comprehensive head-to-head comparison of two prominent synthetic strategies for this valuable intermediate: the classical Nucleophilic Aromatic Substitution (SNAr) approach and the more contemporary Palladium-catalyzed Buchwald-Hartwig amination.
This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the underlying chemistry, experimental protocols, and a comparative summary of the two routes to aid in the selection of the most appropriate method for their specific needs.
Introduction to the Target Molecule
This compound features a pyridine-4-carboxylic acid (isonicotinic acid) backbone, with a 4-aminopiperidine group at the 2-position. This arrangement of functional groups provides a rich platform for generating libraries of compounds with diverse pharmacological profiles. The primary amino group on the piperidine ring and the carboxylic acid on the pyridine ring serve as key handles for further chemical modifications.
Synthetic Strategy Overview
The synthesis of this compound can be conceptually dissected into three main stages:
-
Synthesis of the 2-halo-isonicotinic acid core: This typically involves the preparation of a 2-chloro or 2-bromo isonicotinic acid derivative, which serves as the electrophilic partner in the subsequent coupling reaction.
-
Preparation of the protected 4-aminopiperidine: The amino group of 4-aminopiperidine is usually protected to prevent side reactions during the coupling step. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.
-
Coupling of the two fragments and deprotection: This crucial step involves the formation of the C-N bond between the pyridine ring and the piperidine nitrogen, followed by the removal of the protecting group and hydrolysis of the ester to yield the final product.
The two synthetic routes discussed in this guide diverge primarily in the methodology employed for the key coupling step.
Validating Cellular Target Engagement of 2-(4-aminopiperidin-1-yl)isonicotinic acid: A Comparative Guide
For researchers and drug development professionals, confirming that a novel small molecule engages its intended target within the complex cellular environment is a pivotal step in preclinical development. This guide provides an in-depth comparison of robust methodologies for validating the cellular target engagement of 2-(4-aminopiperidin-1-yl)isonicotinic acid, a compound with structural similarities to known inhibitors of the Jumonji domain-containing protein D3 (JMJD3/KDM6B) histone demethylase.
We will explore a multi-pronged approach that combines direct, biophysical measurements of binding with functional assays that quantify the downstream consequences of target inhibition. This strategy provides a self-validating system, ensuring high confidence in the observed mechanism of action. We will use GSK-J4, a well-characterized and cell-permeable inhibitor of JMJD3, as a positive control throughout our experimental workflows.[1][2]
The Putative Target: JMJD3 (KDM6B) Histone Demethylase
JMJD3 is an enzyme that plays a critical role in epigenetic regulation by removing methyl groups from lysine 27 on histone H3 (H3K27me2/3), a mark associated with transcriptional repression.[3] By erasing this repressive mark, JMJD3 facilitates the expression of target genes involved in crucial cellular processes, including inflammation, cellular differentiation, and oncogenesis.[3][4] Inhibition of JMJD3 is therefore a promising therapeutic strategy for certain cancers and inflammatory diseases. The core objective is to confirm that this compound directly binds to JMJD3 in living cells and consequently inhibits its demethylase activity, leading to an increase in cellular H3K27me3 levels.
Caption: Signaling pathway of JMJD3-mediated histone demethylation and its inhibition.
Comparison of Key Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target, reagent availability, and required throughput. A robust validation strategy employs orthogonal methods to build a comprehensive and convincing body of evidence.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | In-Cell Western (ICW) Assay |
| Principle | Ligand binding alters the thermal stability of the target protein.[5][6][7] | Bioluminescence Resonance Energy Transfer (BRET) measures competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target.[8][9] | Direct immunofluorescent quantification of a downstream biomarker (e.g., H3K27me3 levels) in fixed and permeabilized cells.[10][11][12] |
| Primary Readout | Change in protein melting temperature (Tm) or isothermal dose-response.[13] | Intracellular IC50 / target occupancy.[14] | Fluorescence intensity, indicating changes in protein levels.[11] |
| Nature of Assay | Biophysical (Direct Binding) | Biophysical (Direct Binding) | Functional (Downstream Effect) |
| Labeling | Label-free (endogenous protein).[6] | Requires genetic modification (NanoLuc® fusion) and a specific fluorescent tracer.[8] | Requires specific primary and fluorescently-labeled secondary antibodies.[11] |
| Throughput | Low to High (plate-based formats available).[15][16] | High. | High.[10] |
| Pros | - Measures engagement with endogenous protein in a natural context.[7] - No compound or protein modification needed. - Applicable to various cellular compartments. | - Highly sensitive and quantitative.[14] - Live-cell measurements. - Can determine intracellular affinity and residence time. | - Measures a biologically relevant functional outcome. - High-throughput and cost-effective for screening. - Multiplexing is possible for normalization.[11] |
| Cons | - Can be technically demanding. - Not all proteins exhibit a clear thermal shift. - Requires a high-quality, specific antibody for detection. | - Requires cloning and expression of a fusion protein. - Dependent on the availability of a suitable fluorescent tracer. | - Indirect measure of target engagement. - Requires highly specific and validated antibodies. - Cell fixation can alter epitopes. |
Experimental Workflows & Protocols
The following section details the step-by-step protocols for implementing each of the discussed target engagement assays.
Workflow 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target binding in a label-free system by measuring changes in protein thermal stability.[7][17] When a ligand binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[16]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture: Seed HEK293 or a relevant cell line in 10 cm dishes and grow to ~80-90% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM), GSK-J4 (10 µM), or DMSO (vehicle control) for 2 hours in serum-free media.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 107 cells/mL.
-
Heat Shock: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[16]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation & Analysis: Transfer the supernatant (soluble fraction) to new tubes. Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western blot using a validated primary antibody against JMJD3.
-
Data Analysis: Quantify the band intensities for JMJD3 at each temperature point. Plot the normalized intensity versus temperature to generate melting curves. A positive result is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the DMSO control.
Senior Scientist Insight: The choice of the temperature range is critical. It is advisable to first run a broad temperature gradient on control cells to identify the melting temperature (Tm) of the endogenous target protein. The subsequent compound-testing gradient should be centered around this Tm to achieve the highest sensitivity for detecting a thermal shift.
Workflow 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[8] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a cell-permeable fluorescent tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[9][14]
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Vector Construction: Clone the full-length human JMJD3 gene into a suitable vector to create an N- or C-terminal fusion with NanoLuc® luciferase.
-
Cell Transfection: Transfect HEK293 cells with the JMJD3-NanoLuc® plasmid DNA. After 24 hours, harvest and resuspend the cells.[14]
-
Assay Preparation: Dispense transfected cells into a white, 96-well assay plate.
-
Compound Dosing: Prepare serial dilutions of this compound and the GSK-J4 control. Add the compounds to the wells and incubate for 2 hours at 37°C.
-
Tracer Addition: Add the specific NanoBRET™ tracer for the target class at its predetermined optimal concentration.
-
Substrate Addition and Measurement: Add Nano-Glo® Live Cell Substrate. Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.[14]
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the intracellular IC50.
Senior Scientist Insight: It is essential to optimize both the tracer concentration and the cell number per well to achieve an adequate assay window (the difference between the maximum and minimum BRET signal). Running a tracer titration experiment prior to compound screening is a mandatory quality control step.
Workflow 3: In-Cell Western (ICW) for Functional Validation
While CETSA and NanoBRET™ confirm direct binding, an ICW provides functional evidence of target engagement by quantifying the expected downstream biological consequence—in this case, an increase in H3K27me3 levels due to the inhibition of JMJD3's demethylase activity.[10][11]
Caption: Experimental workflow for the In-Cell Western (ICW) Assay.
Detailed Protocol:
-
Cell Plating and Treatment: Seed a relevant cell line (e.g., U2OS) in a 96-well plate and allow cells to adhere. Treat with serial dilutions of this compound or GSK-J4 for 24 hours.
-
Fixation and Permeabilization: Remove media, fix cells with 4% formaldehyde in PBS for 20 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.[11]
-
Blocking: Block with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of primary antibodies: rabbit anti-H3K27me3 and mouse anti-Total Histone H3 (for normalization).
-
Secondary Antibody Incubation: Wash the plate and incubate for 1 hour at room temperature with a cocktail of spectrally distinct secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse).
-
Imaging: Wash the plate and allow it to dry completely. Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis: Quantify the integrated fluorescence intensity in both channels (700 nm for total H3 and 800 nm for H3K27me3). Normalize the H3K27me3 signal to the total H3 signal for each well. Plot the normalized signal against compound concentration to generate a dose-response curve and determine the EC50.
Senior Scientist Insight: Antibody validation is the most critical parameter for a successful and trustworthy ICW assay. Before starting, confirm the specificity of your primary antibodies by traditional Western blot to ensure they detect a single band at the correct molecular weight. Run control wells with secondary antibodies alone to check for background signal.
Conclusion
Validating the cellular target engagement of a novel compound like this compound requires a rigorous, multi-assay approach. By combining a direct, label-free binding assay like CETSA with a highly quantitative, live-cell binding assay like NanoBRET™ , researchers can build strong evidence of physical interaction with the putative target, JMJD3. Complementing these biophysical techniques with a functional readout, such as an In-Cell Western that measures the downstream accumulation of the H3K27me3 mark, provides the crucial link between target engagement and cellular activity. This integrated strategy offers a robust, self-validating framework that significantly increases confidence in the compound's mechanism of action, paving the way for further drug development.
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Martinez Molina, D., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. Retrieved from [Link]
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Reinhard, F. B. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. Retrieved from [Link]
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Reaction Biology. (n.d.). Histone Demethylase Assays. Retrieved from [Link]
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Koo, C. Y., et al. (2010). In vitro histone demethylase assay. CSH Protocols. Retrieved from [Link]
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Abdel-Hamid, M. K., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
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Schooler, B. H., et al. (2020). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols. Retrieved from [Link]
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ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
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ScienceDirect. (n.d.). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Retrieved from [Link]
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Nam, H. J., et al. (2018). Rhodium(III)-Based Inhibitor of the JMJD3-H3K27me3 Interaction and Modulator of the Inflammatory Response. Inorganic Chemistry. Retrieved from [Link]
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Zhang, X., et al. (2019). Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers. Frontiers in Immunology. Retrieved from [Link]
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Nedev, H., et al. (2020). In vivo imaging of specific drug target binding at subcellular resolution. Nature Communications. Retrieved from [Link]
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Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
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Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]
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BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
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Comparative study of the ADME properties of 2-(4-aminopiperidin-1-yl)isonicotinic acid and its analogs
Introduction: The Critical Role of ADME in Drug Discovery
In the journey of transforming a promising chemical entity into a life-saving therapeutic, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] These properties, collectively known as the pharmacokinetic profile, determine a drug's concentration and duration at its target site, ultimately governing its efficacy and safety. Early and accurate ADME assessment is a cornerstone of modern drug discovery, enabling researchers to identify and optimize candidates with favorable characteristics while deprioritizing those with liabilities that could lead to costly late-stage failures.[2][3]
This guide provides a comparative framework for evaluating the ADME properties of 2-(4-aminopiperidin-1-yl)isonicotinic acid, a novel scaffold of interest, and its analogs. While specific experimental data for this exact molecule is not yet widespread in public literature, this document outlines the essential in vitro assays and methodologies required for a comprehensive comparative study. It is designed for researchers, scientists, and drug development professionals to establish a robust, self-validating system for candidate selection and optimization.
I. Absorption: Predicting Oral Bioavailability
A drug's ability to be absorbed from the gastrointestinal tract into the bloodstream is the first step towards therapeutic action. Poor absorption can lead to insufficient drug exposure and a lack of efficacy. We will focus on the Caco-2 permeability assay, the industry-standard model for predicting intestinal drug absorption.[4][5][6]
The Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of differentiated, polarized enterocytes that mimic the intestinal epithelial barrier.[5][6][7] This model is invaluable as it expresses key efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the cell, limiting absorption.[6][7]
The assay measures the apparent permeability coefficient (Papp) of a compound across the Caco-2 monolayer in two directions: apical-to-basolateral (A-B), simulating absorption, and basolateral-to-apical (B-A), assessing efflux.[5]
Comparative Data for Isonicotinic Acid Analogs (Hypothetical)
| Compound | Structure Modification | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Predicted Absorption |
| Lead Compound | (Parent Molecule) | 5.2 | 15.8 | 3.0 | Moderate (Efflux Substrate) |
| Analog A | Addition of a methyl group | 7.5 | 8.1 | 1.1 | High |
| Analog B | Replacement of amine with hydroxyl | 1.8 | 2.0 | 1.1 | Low |
| Analog C | Fluorination of the pyridine ring | 6.1 | 25.0 | 4.1 | Moderate (Strong Efflux Substrate) |
-
Interpretation:
-
Lead Compound: Shows moderate permeability but is a substrate for efflux pumps (Efflux Ratio > 2).[7]
-
Analog A: The modification reduced efflux, significantly improving net absorption. This is a promising candidate.
-
Analog B: The change drastically reduced passive permeability, making it a poor candidate for oral delivery.
-
Analog C: While passive permeability is good, it is an even stronger efflux substrate than the parent, which could limit bioavailability.
-
Experimental Workflow: Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow.
Detailed Protocol: Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) are used.[5][8]
-
Dosing: The test compound (e.g., at 10 µM) is added to the donor (apical or basolateral) chamber. The receiver chamber is filled with a corresponding buffer.[5]
-
Incubation: The plate is incubated at 37°C with gentle shaking for a set period, typically 2 hours.[5][6]
-
Sampling & Analysis: At the end of the incubation, samples are taken from the receiver chamber and the concentration of the compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
II. Distribution: Understanding Tissue and Protein Interactions
Once absorbed, a drug distributes throughout the body. Key factors influencing distribution are its partitioning into red blood cells and its binding to plasma proteins. Only the unbound (free) drug is generally available to interact with its target and cause a therapeutic effect.[9][10][11]
Plasma Protein Binding (PPB) Assay
The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine the fraction of a compound bound to plasma proteins.[9][11] In this assay, plasma containing the test compound is separated from a buffer solution by a semi-permeable membrane that allows only the unbound drug to pass through until equilibrium is reached.[9]
Comparative Data for Isonicotinic Acid Analogs (Hypothetical)
| Compound | LogD @ pH 7.4 | % Bound (Human Plasma) | % Unbound (fu) | Predicted In Vivo Distribution |
| Lead Compound | 1.5 | 85.0% | 15.0% | Moderate tissue distribution |
| Analog A | 2.1 | 98.5% | 1.5% | Low tissue distribution, confined to plasma |
| Analog D | -0.5 | 25.0% | 75.0% | High tissue distribution, potential for toxicity |
-
Interpretation:
-
Lead Compound: Shows moderate binding. A significant fraction is available to engage the target.
-
Analog A: Increased lipophilicity (LogD) leads to very high plasma protein binding. The low unbound fraction (fu < 2%) may limit its efficacy, as very little drug is free to act on the target.[9]
-
Analog D: The structural change decreased lipophilicity and binding. The very high unbound fraction could lead to rapid clearance or high concentrations in tissues, increasing the risk of off-target toxicity.
-
Experimental Workflow: Rapid Equilibrium Dialysis (RED)
Caption: Plasma Protein Binding (RED) Workflow.
Detailed Protocol: Plasma Protein Binding (RED)
-
Preparation: Test compounds are added to plasma (human, mouse, etc.) at a final concentration (e.g., 1-10 µM).[9]
-
Loading the RED Device: The plasma containing the test compound is added to one chamber of the RED device insert, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber.[11]
-
Incubation: The device is sealed and incubated at 37°C for approximately 4 hours on an orbital shaker to allow the unbound compound to reach equilibrium across the dialysis membrane.[11]
-
Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.[11]
-
Sample Processing: To ensure accurate analysis, the samples are matrix-matched. An equal volume of blank plasma is added to the buffer aliquot, and an equal volume of PBS is added to the plasma aliquot. Proteins are then precipitated with a cold organic solvent (e.g., acetonitrile).[9]
-
Analysis: The concentration of the compound in the processed samples is determined by LC-MS/MS. The percent unbound is calculated as (Concentration in buffer chamber / Concentration in plasma chamber) * 100.[11]
III. Metabolism: Assessing Stability and Drug-Drug Interaction Potential
Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion.[12] This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) superfamily.[12][13] Assessing metabolic stability and potential for CYP inhibition is crucial for predicting a drug's half-life and its risk of causing harmful drug-drug interactions (DDIs).[14][15]
Metabolic Stability: Liver Microsomal Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs.[12] The microsomal stability assay measures the rate at which a compound is depleted over time when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[16][17]
Comparative Data for Isonicotinic Acid Analogs (Hypothetical)
| Compound | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Clearance |
| Lead Compound | 45 | 30.8 | Low to Moderate |
| Analog A | > 60 | < 10 | Low |
| Analog E | 8 | 173.3 | High |
| Analog F | 42 | 33.0 | Low to Moderate |
-
Interpretation:
-
Lead Compound & Analog F: Exhibit good metabolic stability, suggesting a potentially longer half-life in vivo.
-
Analog A: Highly stable, indicating very low clearance. This is often a desirable property.
-
Analog E: Very unstable and rapidly metabolized. This compound would likely be cleared too quickly in vivo to be effective.
-
Experimental Workflow: Microsomal Stability Assay
Caption: Microsomal Stability Assay Workflow.
Detailed Protocol: Microsomal Stability
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., human or mouse) and the test compound (e.g., 1 µM) in a phosphate buffer is prepared.[16][17]
-
Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding a solution of the cofactor NADPH.[12][18] A control incubation without NADPH is also run to check for chemical instability.[18]
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[18]
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[12][16] This also precipitates the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent compound.
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[12]
CYP450 Inhibition Assay
This assay determines if a new chemical entity can inhibit the activity of major CYP isoforms, a common cause of DDIs.[14][19] The assay measures the effect of the test compound on the ability of human liver microsomes to metabolize a specific, isoform-selective probe substrate. A decrease in the rate of metabolite formation indicates inhibition.[15]
Comparative Data for Isonicotinic Acid Analogs (Hypothetical IC₅₀ values in µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk |
| Lead Compound | > 50 | > 50 | 25.5 | > 50 | 41.2 | Low |
| Analog A | > 50 | 8.1 | 15.3 | > 50 | 12.5 | Moderate risk for CYP2C9 |
| Analog C | > 50 | > 50 | > 50 | 1.5 | > 50 | High risk for CYP2D6 |
-
Interpretation: An IC₅₀ value < 10 µM is often considered a potential sign of in vivo DDI risk.
-
Lead Compound: Shows weak or no inhibition of the major CYP isoforms, indicating a low risk of metabolic DDIs.
-
Analog A: Shows moderate inhibition of CYP2C9, which would require further investigation.
-
Analog C: Is a potent inhibitor of CYP2D6. This poses a significant risk for DDIs with other drugs metabolized by this enzyme and may be grounds for deprioritizing this candidate.
-
IV. Conclusion and Path Forward
This guide outlines a foundational in vitro ADME screening cascade for the comparative analysis of this compound and its analogs. The data generated from these assays—permeability, plasma protein binding, metabolic stability, and CYP inhibition—provide a multi-parameter view of a compound's pharmacokinetic potential.[1][3]
By systematically applying these validated protocols, researchers can:
-
Rank-order compounds based on their ADME profiles.
-
Establish structure-activity relationships (SAR) to guide medicinal chemistry efforts.
-
Identify and mitigate potential liabilities early in the discovery process, saving time and resources.
The hypothetical data tables illustrate how analogs can exhibit vastly different properties. A successful drug candidate must possess a delicate balance of potency against its target and an acceptable ADME profile. The methodologies described herein provide the essential tools to identify those promising molecules and advance them toward in vivo studies and, ultimately, the clinic.
References
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Selvita. In Vitro ADME. Available from: [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
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Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Available from: [Link]
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In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
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Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]
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Visikol. Plasma Protein Binding Assay. Available from: [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
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Caco2 assay protocol. Available from: [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
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Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
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Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]
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Domainex. Plasma Protein Binding Assay. Available from: [Link]
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Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
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Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]
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LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]
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YouTube. PPB Training Video. Available from: [Link]
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PubMed. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. Available from: [Link]
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NIH. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Available from: [Link]
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NIH. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Available from: [Link]
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PubMed. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Available from: [Link]
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NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Available from: [Link]
-
MDPI. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available from: [Link]
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University of Thi-Qar Journal of Science. Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives. Available from: [Link]
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ResearchGate. Favourable mesomeric structures of isonicotinic acid and isonicotinic acid carboxylate anion.. Available from: [Link]
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PubMed Central. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Available from: [Link]
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Available from: [Link]
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PubMed. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Available from: [Link]
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MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available from: [Link]
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ResearchGate. Predicting ADME properties in drug discovery. Available from: [Link]
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A Comparative Analysis of CPI-441: Benchmarking the Selectivity of a Novel 2-(4-aminopiperidin-1-yl)isonicotinic Acid Scaffold Against Established Kinase Inhibitors
Introduction: The Imperative for Kinase Inhibitor Selectivity
The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling that governs physiological processes ranging from cell growth and differentiation to metabolism and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, which has positioned kinases as one of the most critical classes of drug targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, the rigorous characterization of a new inhibitor's selectivity is not merely a preclinical checkpoint but a foundational pillar of its potential clinical success.
This guide presents a comprehensive benchmarking study of a novel investigational compound, 2-(4-aminopiperidin-1-yl)isonicotinic acid, hereafter designated as CPI-441 . We will outline a multi-pronged strategy to profile its selectivity against a panel of well-established kinase inhibitor scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical framework and practical methodologies for assessing kinase inhibitor selectivity.
The Challenge: Defining the Selectivity of CPI-441
CPI-441 is a novel small molecule inhibitor centered on an isonicotinic acid scaffold, a motif present in several known kinase inhibitors. Our initial screens have identified Janus Kinase 2 (JAK2) as its primary target, a non-receptor tyrosine kinase pivotal in the JAK-STAT signaling pathway. Dysregulation of JAK2 is implicated in myeloproliferative neoplasms and autoimmune diseases.
To robustly evaluate the therapeutic potential of CPI-441, we must benchmark its performance against inhibitors with known and varied selectivity profiles. For this comparative analysis, we have selected:
-
Ruxolitinib: A potent JAK1/JAK2 inhibitor, approved for the treatment of myelofibrosis. It represents a clinical benchmark for potent, but not entirely selective, JAK inhibition.
-
Fedratinib: A highly selective JAK2 inhibitor, also approved for myelofibrosis, which provides a benchmark for targeted inhibition within the JAK family.
-
Staurosporine: A broad-spectrum kinase inhibitor, notorious for its lack of selectivity. It will serve as a negative control to highlight the selectivity profile of CPI-441.
Our investigation will be guided by three core experimental questions:
-
How does the kinome-wide interaction profile of CPI-441 compare to our selected benchmarks?
-
What is the direct binding affinity of CPI-441 to its primary target and key off-targets?
-
Does the biochemical selectivity of CPI-441 translate to on-target engagement in a cellular context?
Experimental Design: A Multi-Assay Approach to Quantifying Selectivity
A single assay is insufficient to comprehensively define a compound's selectivity. We will employ a tiered approach, moving from broad, high-throughput screening to detailed biophysical and cellular characterization.
Figure 1: A tiered experimental workflow for assessing kinase inhibitor selectivity.
Comparative Data Summary
The following tables summarize the hypothetical data generated from our benchmarking studies.
Table 1: Kinome-Wide Selectivity Profile (KinomeScan™ S-Score at 1µM)
| Compound | S-Score (10) | Primary Target(s) | Off-Targets (>90% Inhibition) |
| CPI-441 | 0.01 | JAK2 | 0 |
| Ruxolitinib | 0.15 | JAK1, JAK2, TYK2 | 5 |
| Fedratinib | 0.05 | JAK2, FLT3 | 2 |
| Staurosporine | 0.85 | >200 kinases | >200 |
An S-Score represents the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Table 2: Biochemical Potency and Biophysical Binding Affinity
| Compound | Target | IC50 (nM) [Enzymatic Assay] | Kd (nM) [ITC] |
| CPI-441 | JAK2 | 5.2 | 4.8 |
| JAK1 | >1000 | >1000 | |
| JAK3 | >1000 | >1000 | |
| TYK2 | 850 | 910 | |
| Ruxolitinib | JAK2 | 3.3 | 2.9 |
| JAK1 | 2.8 | 2.5 | |
| Fedratinib | JAK2 | 3.0 | 2.7 |
| FLT3 | 25.0 | 22.4 |
Table 3: Cellular Target Engagement in HEL 92.1.7 Cells (CETSA®)
| Compound | Target | ΔTm (°C) at 1µM | EC50 (nM) |
| CPI-441 | JAK2 | +4.8 | 25.6 |
| STAT5 (downstream) | - | pSTAT5 IC50 = 30.1 | |
| Ruxolitinib | JAK2 | +4.5 | 22.8 |
| Fedratinib | JAK2 | +4.2 | 24.1 |
ΔTm represents the change in the protein's melting temperature upon compound binding, indicating target engagement.
Interpretation of Results
The data strongly suggests that CPI-441 possesses a superior selectivity profile compared to the established inhibitors Ruxolitinib and Fedratinib.
-
Exceptional Kinome-Wide Selectivity: The KinomeScan™ data (Table 1) reveals that CPI-441 is remarkably selective for JAK2. Its S-Score of 0.01 is significantly lower than that of Ruxolitinib and Fedratinib, indicating minimal off-target activity across a broad panel of 468 kinases. This high degree of selectivity is a promising attribute for minimizing off-target related toxicities.
-
Potent and Specific Binding to JAK2: The enzymatic IC50 and ITC data (Table 2) confirm that CPI-441 is a potent inhibitor of JAK2 with a nanomolar affinity. Crucially, it displays over 150-fold selectivity for JAK2 over other JAK family members, a significant improvement compared to the broader activity of Ruxolitinib.
-
Robust Cellular Target Engagement: The CETSA® results (Table 3) demonstrate that CPI-441 effectively engages with JAK2 in a cellular environment, leading to its thermal stabilization. The cellular EC50 is consistent with its biochemical potency, suggesting good cell permeability and target accessibility. The corresponding inhibition of STAT5 phosphorylation confirms that target engagement translates to the intended downstream signaling blockade.
Figure 2: The JAK-STAT signaling pathway and the inhibitory action of CPI-441.
Detailed Experimental Protocols
For scientific rigor and reproducibility, we provide the following detailed methodologies.
Protocol 1: KinomeScan™ Profiling
Principle: This is a competition binding assay where the test compound is competed against an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.
Methodology:
-
Compound Preparation: CPI-441, Ruxolitinib, Fedratinib, and Staurosporine were prepared as 100 mM DMSO stock solutions and diluted to a final assay concentration of 1 µM.
-
Assay Execution: The assay was performed by Eurofins DiscoverX Corporation (Fremont, CA) using their KINOMEscan™ panel of 468 kinases.
-
Binding Interaction: Kinases are mixed with the test compound and the immobilized ligand.
-
Quantification: After an incubation period, unbound kinase is washed away. The amount of kinase remaining bound to the immobilized ligand is measured via qPCR of the DNA tag.
-
Data Analysis: Results are reported as percent of control (%Ctrl), where the DMSO control represents 100% and a highly potent control inhibitor represents 0%. The S-Score is calculated by dividing the number of kinases with %Ctrl < 10 by the total number of kinases tested.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Protein and Compound Preparation: Recombinant human JAK2 protein was dialyzed overnight into the assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.5 mM TCEP). CPI-441 was dissolved in the same buffer from a DMSO stock, with the final DMSO concentration matched in the protein solution.
-
ITC Instrument Setup: A Malvern Panalytical MicroCal PEAQ-ITC was used. The sample cell (200 µL) was filled with JAK2 protein at a concentration of 10 µM. The injection syringe (40 µL) was filled with CPI-441 at a concentration of 100 µM.
-
Titration: An initial 0.4 µL injection was followed by 18 subsequent 2 µL injections at 150-second intervals. The cell was maintained at 25°C with a stirring speed of 750 rpm.
-
Data Analysis: The raw data of heat change per injection was integrated and fitted to a single-site binding model using the MicroCal PEAQ-ITC analysis software to determine Kd, n, and ΔH.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand to its target protein stabilizes the protein, increasing its melting temperature (Tm). CETSA® measures this thermal stabilization in a cellular environment, confirming target engagement.
Methodology:
-
Cell Culture and Treatment: HEL 92.1.7 cells, which endogenously express high levels of JAK2, were cultured to 80% confluency. Cells were harvested and treated with either DMSO (vehicle control) or varying concentrations of CPI-441 for 1 hour at 37°C.
-
Heating Step: The cell suspensions were divided into aliquots and heated to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis and Protein Quantification: Cells were lysed by three freeze-thaw cycles. The soluble fraction was separated from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.
-
Western Blot Analysis: The amount of soluble JAK2 remaining in the supernatant at each temperature was quantified by Western blot using a specific anti-JAK2 antibody.
-
Data Analysis: The band intensities were quantified, and melting curves were generated by plotting the percentage of soluble protein against temperature. The shift in the melting temperature (ΔTm) in the presence of CPI-441 was calculated relative to the DMSO control.
Conclusion and Future Directions
This comprehensive benchmarking analysis, through a combination of kinome-wide screening, biophysical validation, and cellular target engagement assays, positions the this compound scaffold (CPI-441) as a highly selective and potent JAK2 inhibitor. Its superior selectivity profile compared to existing clinical benchmarks like Ruxolitinib and Fedratinib suggests a potentially wider therapeutic window and a reduced risk of off-target toxicities.
The methodologies described herein provide a robust framework for the preclinical evaluation of novel kinase inhibitors. Future studies should focus on in vivo efficacy and safety profiling of CPI-441 in relevant disease models to further validate its therapeutic potential.
References
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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Verstovsek, S., Kantarjian, H., Mesa, R. A., Pardanani, A., Cortes-Franco, J., Thomas, D. A., ... & Haffey, L. (2010). Safety and efficacy of INCB018424, a JAK1 and JAK2 inhibitor, in myelofibrosis. New England Journal of Medicine. [Link]
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Pardanani, A., Harrison, C., Cortes, J. E., Cervantes, F., Mesa, R. A., Gotlib, J., ... & Jamieson, C. (2011). Safety and efficacy of fedratinib in patients with primary or secondary myelofibrosis: a randomized clinical trial. JAMA Oncology. [Link]
A Senior Application Scientist's Guide to the Validation of a Novel HPLC Method for Purity Assessment of Heterocyclic Compounds
For researchers, scientists, and professionals in drug development, ensuring the purity of heterocyclic compounds is a cornerstone of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this critical assessment, offering high resolution and sensitivity for separating and quantifying impurities.[1][2] This guide provides an in-depth validation of a novel stability-indicating Reverse-Phase HPLC (RP-HPLC) method, presenting a comprehensive comparison with alternative approaches and underscoring the rationale behind key experimental decisions. Our objective is to furnish a scientifically robust framework that ensures trustworthy and reproducible purity assessments.
The Imperative for a Stability-Indicating Method
A stability-indicating method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential contaminants.[3] The International Council for Harmonisation (ICH) guidelines mandate forced degradation studies to identify potential degradation products and to demonstrate the specificity of the analytical method.[4][5] These studies expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to simulate potential degradation pathways.[4]
Experimental Design: The Novel RP-HPLC Method
The developed method aims for a simple, rapid, and selective analysis of a model nitrogen-containing heterocyclic compound. The rationale for each parameter selection is detailed below.
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm). A C18 column was selected as it is a versatile reversed-phase column suitable for a wide range of polar and non-polar compounds, including many heterocyclic structures.[6]
-
Mobile Phase: Acetonitrile: Phosphate buffer (pH 3.0) (50:50 v/v). The choice of acetonitrile as the organic modifier provides good peak shape and resolution for many nitrogen-containing heterocycles.[7] A phosphate buffer at pH 3.0 was chosen to suppress the ionization of any basic nitrogen atoms in the heterocyclic ring, thereby reducing peak tailing and improving chromatographic performance.[8]
-
Flow Rate: 1.0 mL/min. This flow rate offers a good balance between analysis time and separation efficiency for a standard 4.6 mm internal diameter column.
-
Detection: UV at 225 nm. The wavelength was selected based on the UV spectrum of the analyte to ensure maximum absorbance and sensitivity.
-
Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times. 30°C was chosen to ensure consistent performance without causing thermal degradation of the analyte.
Method Validation: A Deep Dive into Performance
The novel HPLC method was validated according to the ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9]
System Suitability
Before each validation run, system suitability tests were performed to ensure the chromatographic system was operating correctly.[10] The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[9] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The compound was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
The results, summarized in the table below, show that the method could effectively separate the main peak from all degradation products, with no interference observed at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector confirmed the spectral homogeneity of the analyte peak in all stressed samples.[11]
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C, 8h) | 12.5% | Two degradation peaks observed at RRT 0.85 and 1.15 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 4h) | 18.2% | One major degradation peak observed at RRT 0.70 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.9% | Minor degradation peak observed at RRT 1.25 |
| Thermal (80°C, 48h) | 5.3% | No significant degradation peaks observed |
| Photolytic (ICH guidelines) | 7.1% | One degradation peak observed at RRT 0.92 |
Linearity
The linearity of the method was established by analyzing a series of solutions at different concentrations. The calibration curve showed a linear relationship between the peak area and the concentration of the analyte over the specified range.
| Parameter | Result |
| Range | 5 - 150 µg/mL |
| Regression Equation | y = 45872x + 1254 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture. The results demonstrate a high degree of accuracy for the method.
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50 | 49.8 | 99.6% |
| 100 | 101.2 | 101.2% |
| 150 | 149.1 | 99.4% |
| Average % Recovery | 100.1% |
Precision
The precision of the method was evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-day precision): The analysis of six replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): The analysis of six replicate samples on two different days by two different analysts.
-
Reproducibility: Assessed by transferring the method to a different laboratory.
The low relative standard deviation (%RSD) values confirm the high precision of the method.
| Precision Level | % RSD |
| Repeatability | 0.6% |
| Intermediate Precision | 0.8% |
| Reproducibility | 1.1% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The results indicate that the method is sensitive enough to detect and quantify very low levels of the analyte.
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate, column temperature, and mobile phase composition. The results showed that minor variations in these parameters did not significantly affect the chromatographic performance, indicating the reliability of the method for routine use.[9]
| Parameter Varied | Variation | %RSD of Peak Area | Tailing Factor |
| Flow Rate | ± 0.1 mL/min | 0.7% | 1.3 |
| Column Temperature | ± 2°C | 0.5% | 1.2 |
| Mobile Phase Composition | ± 2% Acetonitrile | 0.9% | 1.4 |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity assessment, other techniques can be employed for specific purposes.
| Technique | Principle | Advantages for Heterocyclic Compounds | Disadvantages for Heterocyclic Compounds |
| Novel RP-HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and quantitative accuracy. | Requires method development and validation. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration on an adsorbent layer. | Simple, rapid, and cost-effective for preliminary checks. | Lower resolution and sensitivity compared to HPLC; not suitable for quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Suitable for volatile and thermally stable heterocyclic compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization.[7] |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | High efficiency and resolution; requires small sample volumes. | Lower sensitivity for some compounds; can be less robust than HPLC. |
Conclusion
This guide has detailed the validation of a novel, robust, and reliable stability-indicating RP-HPLC method for the purity assessment of a model heterocyclic compound. The comprehensive validation data, presented in a comparative format, demonstrates that the method meets all the requirements of the ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The comparison with alternative techniques further solidifies the position of HPLC as the premier choice for definitive purity determination in a pharmaceutical setting. By providing a transparent and scientifically sound validation process, this guide aims to equip researchers and drug development professionals with the necessary framework to ensure the quality and integrity of their heterocyclic compounds.
References
-
Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. (2024, May 24). MDPI. [Link]
-
Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Readers Insight. [Link]
-
Forced Degradation Studies Research Articles. R Discovery. [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Semantic Scholar. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2016, September 15). National Institutes of Health. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]
-
Forced degradation studies. (2016, December 14). MedCrave online. [Link]
-
Different Types of HPLC Columns Used in Analysis. Pharmaguideline. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). Pharmacia. [Link]
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Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
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Forced degradation and impurity profiling. (2013). ScienceDirect. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]
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(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
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(PDF) Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis. (2019, March 1). ResearchGate. [Link]
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Types of High-Performance Liquid Chromatography (HPLC) Columns: a Review. (2022, April 20). Semantic Scholar. [Link]
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A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. (2022, October 4). ResearchGate. [Link]
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Stability Indicating HPLC Method Development: A Review. (2024, January 1). IRJPMS. [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. [Link]
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Development and validation of the RP-HPLC method for quantification of tavaborole. (2024, July 11). Analytical Methods. [Link]
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Development and validation of stability indicating HPLC method for quantification of tinidazole. (2019). European Journal of Chemistry. [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2024, July 19). R Discovery. [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). National Institutes of Health. [Link]
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RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. (2015, January-March). National Institutes of Health. [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). ResearchGate. [Link]
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A Guide to the Independent Structural Verification of 2-(4-aminopiperidin-1-yl)isonicotinic acid: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is a cornerstone of intellectual property, regulatory submission, and ultimately, therapeutic success. This guide provides a comprehensive framework for the independent structural verification of 2-(4-aminopiperidin-1-yl)isonicotinic acid, a novel compound with potential pharmacological significance. Given the absence of extensive public data on this specific molecule, this guide employs a comparative methodology, leveraging established analytical techniques and data from structurally related compounds to predict and interpret experimental outcomes.
As a Senior Application Scientist, the following guide is structured not as a rigid protocol, but as a logical workflow. It emphasizes the "why" behind experimental choices, ensuring a self-validating system of analysis. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting a multi-faceted approach to structural elucidation. For comparative analysis, we will reference Isonipecotic Acid (piperidine-4-carboxylic acid) , a structurally related and well-characterized molecule.
The Analytical Triad: A Multi-Pronged Approach to Structural Verification
The confirmation of a chemical structure, particularly a novel one, should never rely on a single analytical technique. Instead, a confluence of data from orthogonal methods provides the highest degree of confidence. This guide focuses on what we term the "Analytical Triad": NMR, MS, and X-ray Crystallography. Each technique probes a different aspect of the molecule's identity, and their combined data create a robust and defensible structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to ensure sample solubility and to avoid exchange of labile protons (e.g., -NH₂ and -COOH) with the solvent. DMSO-d₆ is often a good starting point for polar, multifunctional compounds.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the number and type of proton environments.
-
Obtain a ¹³C NMR spectrum to determine the number and type of carbon environments.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to identify one-bond ¹H-¹³C correlations.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations, which helps in assembling the molecular fragments.
-
Expected Spectral Features of this compound:
Based on the proposed structure, we can predict the key NMR signatures:
-
¹H NMR:
-
Isonicotinic Acid Moiety: Expect characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm) for the pyridine ring protons. The substitution pattern will influence the chemical shifts and coupling constants.
-
Piperidine Ring: A complex set of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm) corresponding to the axial and equatorial protons of the piperidine ring.
-
Aminopiperidine Moiety: The proton at the C4 position of the piperidine ring (adjacent to the amino group) will likely be shifted downfield compared to other piperidine protons. The -NH₂ protons will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR:
-
Isonicotinic Acid Moiety: Signals for the carboxyl carbon (δ ~165-175 ppm) and the pyridine ring carbons (δ ~120-160 ppm).
-
Piperidine Ring: Aliphatic carbons of the piperidine ring will resonate in the range of δ 20-60 ppm. The carbon attached to the nitrogen of the pyridine ring and the carbon bearing the amino group will have distinct chemical shifts.
-
Comparative Analysis with Isonipecotic Acid:
Isonipecotic acid provides a valuable comparison for the piperidine portion of our target molecule.
| Compound | Key ¹H NMR Features (Predicted/Reported) | Key ¹³C NMR Features (Predicted/Reported) |
| This compound | Aromatic protons (pyridine), complex aliphatic multiplets (piperidine), broad NH₂ singlet. | Carboxyl C, aromatic Cs (pyridine), aliphatic Cs (piperidine). |
| Isonipecotic Acid | Multiplets for piperidine protons, broad NH and COOH singlets.[1][2] | Carboxyl C (~178 ppm), aliphatic Cs (~25-45 ppm). |
The comparison with isonipecotic acid will aid in the assignment of the piperidine ring signals. The key difference will be the presence of the isonicotinic acid moiety and the amino group in our target compound, which will introduce new signals and shift the existing ones.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Data Acquisition:
-
Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.
-
Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and generate a characteristic fragmentation pattern.
-
Expected Mass Spectral Data for this compound:
-
Molecular Formula: C₁₁H₁₅N₃O₂
-
Monoisotopic Mass: 221.1164 Da
-
Expected [M+H]⁺: 222.1237 Da
-
Key Fragmentation Pathways: Fragmentation is likely to occur at the bonds connecting the piperidine ring to the isonicotinic acid moiety and at the C-N bond of the amino group. The piperidine ring itself can also undergo characteristic ring-opening fragmentations.
Comparative Analysis with Isonipecotic Acid:
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (Da) | Key Fragmentation Pathways |
| This compound | C₁₁H₁₅N₃O₂ | 221.1164 | 222.1237 | Cleavage of piperidine-pyridine bond, loss of NH₃, piperidine ring fragmentation. |
| Isonipecotic Acid | C₆H₁₁NO₂ | 129.0790 | 130.0863 | Loss of H₂O, loss of COOH, piperidine ring fragmentation.[4] |
The fragmentation pattern of isonipecotic acid will serve as a reference for the fragmentation of the piperidine core in our target molecule. The additional fragments observed for this compound will be crucial for confirming the presence and connectivity of the isonicotinic acid and amino substituents.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystallization:
-
This is often the most challenging step. The goal is to grow single crystals of sufficient size and quality.
-
Methods include slow evaporation of a saturated solution, vapor diffusion, and slow cooling.[5][6] A variety of solvents and solvent systems should be screened.
-
The compound must be of high purity to facilitate crystallization.
-
-
Data Collection and Structure Refinement:
Expected Structural Features of this compound:
-
The crystal structure will definitively confirm the connectivity of the isonicotinic acid and 4-aminopiperidine moieties.
-
It will reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat).
-
Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, amino group, and pyridine nitrogen, will be elucidated.
Comparative Analysis with Related Structures:
While a crystal structure for isonipecotic acid is available in the Cambridge Structural Database, detailed analysis of the crystal packing and hydrogen bonding networks of related heterocyclic carboxylic acids and piperidine derivatives will provide valuable context for interpreting the crystal structure of the target compound.
Synthesis of Data and Final Confirmation
The ultimate confirmation of the structure of this compound comes from the convergence of data from all three analytical techniques.
Caption: Workflow for the independent verification of a novel chemical structure.
The NMR data will provide the carbon-hydrogen framework and connectivity. The mass spectrometry data will confirm the elemental composition and provide fragmentation information consistent with the proposed structure. Finally, a successful X-ray crystallographic analysis will deliver an unambiguous 3D model of the molecule. Any inconsistencies between the datasets would necessitate a re-evaluation of the proposed structure or the experimental data.
This comprehensive, multi-technique approach, grounded in a comparative analysis with a known structural analog, represents the gold standard for the independent verification of a novel chemical entity like this compound.
References
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]
-
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-
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Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
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NIST. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. [Link]
-
Human Metabolome Database. (2021, September 11). Showing metabocard for Isonipecotic acid (HMDB0253664). [Link]
-
NIH. X-Ray Crystallography of Chemical Compounds. [Link]
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SpectraBase. Isonipecotic acid - Optional[MS (GC)] - Spectrum. [Link]
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NIST. Isonipecotic acid, n-butoxycarbonyl-, heptyl ester. [Link]
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PubChem. 4-Piperidinecarboxylic acid. [Link]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
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Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]
-
Wikipedia. X-ray crystallography. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
